molecular formula C6H10O8 B022300 D-Saccharic acid 1,4-lactone hydrate

D-Saccharic acid 1,4-lactone hydrate

Número de catálogo: B022300
Peso molecular: 210.14 g/mol
Clave InChI: NPFKVZHSFSFLPU-QGBSHYGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-Saccharic acid 1,4-lactone monohydrate (DSAL) has an ability to inhibit the activity of β -glucuronidase enzyme. It also potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs).>D-Saccharic acid 1,4-lactone is an inhibitor of β-glucuronidase (IC50 = 45 µM for the human enzyme). It is commonly used as a standard in the development of novel inhibitors of β-glucuronidase. D-Saccharic Acid 1,4-lactone is also used to prevent the cleavage of glucuronides in plasma, serum, or urine by β-glucuronidase in samples.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFKVZHSFSFLPU-QGBSHYGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(=O)OC1C(C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of D-Saccharic acid 1,4-lactone hydrate (B1144303), a significant compound in biomedical research. This document details its chemical and physical characteristics, biological activities, and the experimental protocols used to determine these properties.

Core Properties and Specifications

D-Saccharic acid 1,4-lactone hydrate, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid. It is widely recognized for its inhibitory effects on the enzyme β-glucuronidase, making it a valuable tool in various research applications, including cancer research and drug metabolism studies.[1][2][3][4][5][6]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and research articles.

PropertyValueReferences
Synonyms D-Glucaro-1,4-lactone, D-Saccharolactone, DSAL[1][2][4][7][8]
CAS Number 61278-30-6[1][2][7][8]
Molecular Formula C₆H₈O₇ • H₂O[1][2][7]
Molecular Weight 210.14 g/mol [4][8]
Appearance White to off-white crystalline solid/powder[3][7]
Purity ≥95% to ≥98.0% (by HPLC)[1][7][8]
Melting Point 80-82 °C or 91-93 °C[9][10][11]
UV Maximum (λmax) 216 nm[1][2][7]
Storage -20°C or 2-8°C[7][8][12]
Stability ≥ 4 years (when stored at -20°C)[1][7]
Solubility Data

The solubility of this compound in various solvents is crucial for its application in experimental settings.

SolventSolubilityReferences
Water50 mg/mL (clear, colorless to faintly yellow)[8]
Dimethylformamide (DMF)20 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL, 42 mg/mL[1][2][13]
Ethanol20 mg/mL, 42 mg/mL[1][7][13]
PBS (pH 7.2)10 mg/mL[1][2][7]
AcetoneSlightly soluble[9][10]
Methanol (B129727)Slightly soluble[9][10]

Biological Activity and Signaling Pathways

The primary biological function of D-Saccharic acid 1,4-lactone is the inhibition of β-glucuronidase.[1][2][5] It also exhibits antioxidant and anti-apoptotic properties, which are of significant interest in drug development.[5][14][15]

Inhibition of β-Glucuronidase

D-Saccharic acid 1,4-lactone is a potent inhibitor of β-glucuronidase, with reported IC50 values of 45 µM and 48.4 µM for the human enzyme.[1][2][5][13] This inhibitory action is critical in studies where the activity of β-glucuronidase can interfere with the analysis of glucuronidated compounds in biological samples like plasma, serum, or urine.[1][2]

Antioxidant and Anti-apoptotic Effects

Research has demonstrated that D-Saccharic acid 1,4-lactone possesses antioxidant and detoxifying properties.[5][14][15] It has been shown to protect cells from oxidative stress-induced apoptosis through a mitochondria-dependent pathway.[14] This involves the stabilization of the mitochondrial membrane potential and the prevention of cytochrome c release.[14] Furthermore, it has been observed to inhibit both the intrinsic and extrinsic apoptotic pathways by modulating the expression of key signaling molecules.[15]

The following diagram illustrates the role of D-Saccharic acid 1,4-lactone in the mitochondria-dependent apoptotic pathway.

Mitochondria_Dependent_Apoptosis Oxidative_Stress Oxidative Stress MMP_Disruption Disruption of Mitochondrial Membrane Potential Oxidative_Stress->MMP_Disruption induces DSL D-Saccharic acid 1,4-lactone DSL->MMP_Disruption inhibits Cytochrome_c Cytochrome c Release MMP_Disruption->Cytochrome_c leads to Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers

Caption: D-Saccharic acid 1,4-lactone's role in the mitochondrial apoptotic pathway.

The diagram below outlines the broader anti-apoptotic action of D-Saccharic acid 1,4-lactone, encompassing both intrinsic and extrinsic pathways.

Apoptotic_Pathways Hyperglycemia Hyperglycemia-induced Oxidative Stress TNFa TNF-α / TNF-R1 Hyperglycemia->TNFa Bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) Hyperglycemia->Bcl2 DSL D-Saccharic acid 1,4-lactone DSL->TNFa inhibits DSL->Bcl2 modulates Caspase8 Caspase-8 Activation TNFa->Caspase8 tBid t-Bid Caspase8->tBid tBid->Bcl2 Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Hepatic Apoptosis Caspase3->Apoptosis

Caption: Inhibition of intrinsic and extrinsic apoptotic pathways by D-Saccharic acid 1,4-lactone.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and an aqueous buffer (B), such as 5 mM ammonium (B1175870) dihydrogen phosphate (B84403) with 1.0% phosphoric acid.

  • Gradient Program:

    • 0-3 min: 83% A

    • 3-15 min: Linear gradient to a lower percentage of A (to be optimized based on the specific column and system).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 216 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 60% methanol solution). Centrifuge to remove any particulates and dilute as necessary for analysis.

  • Procedure:

    • Prepare the mobile phases and equilibrate the HPLC system.

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the peak area of D-Saccharic acid 1,4-lactone.

    • Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.

β-Glucuronidase Inhibition Assay

This assay determines the inhibitory activity of D-Saccharic acid 1,4-lactone on β-glucuronidase.

  • Materials:

    • β-Glucuronidase enzyme solution.

    • Substrate solution (e.g., phenolphthalein (B1677637) glucuronide or a fluorogenic substrate).

    • Buffer (e.g., 75 mM potassium phosphate buffer, pH 6.8).

    • This compound (inhibitor).

    • Stop solution (e.g., 200 mM glycine (B1666218) buffer, pH 10.4 for phenolphthalein-based assays).

    • 96-well microplate.

    • Spectrophotometer or fluorometer.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the free radical scavenging capacity of this compound.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol).

    • This compound solutions of varying concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

    • Methanol or ethanol.

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a 96-well plate, add a specific volume of the this compound solutions to different wells.

    • Add the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH and Sample Solutions Start->Prepare_Solutions Mix Mix Sample and DPPH Solution Prepare_Solutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

References

An In-Depth Technical Guide to the Mechanism of Action of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in various fruits and vegetables, is emerging as a compound of significant interest in the biomedical field. Possessing anticarcinogenic, detoxifying, and antioxidant properties, its primary mechanism of action is the inhibition of the enzyme β-glucuronidase.[1][2] This inhibition has profound implications for cancer prevention and therapy, as elevated β-glucuronidase activity is linked to an increased risk of various cancers.[3] Furthermore, DSL has been demonstrated to induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of D-Saccharic acid 1,4-lactone hydrate (B1144303), with a focus on its enzymatic inhibition and its role in programmed cell death.

Core Mechanism of Action: β-Glucuronidase Inhibition

The principal and most well-characterized mechanism of action of D-Saccharic acid 1,4-lactone is its potent inhibition of β-glucuronidase.[1][4][5] This enzyme plays a critical role in the metabolism of various endogenous and exogenous compounds, including carcinogens, by hydrolyzing glucuronide conjugates.[3] Elevated β-glucuronidase activity, particularly in the colon, can lead to the reactivation of detoxified carcinogens, thereby increasing cancer risk.[3]

DSL acts as a competitive inhibitor of β-glucuronidase, effectively preventing the deconjugation of glucuronidated compounds.[6] This action enhances the detoxification of carcinogens and tumor promoters by ensuring their elimination from the body in their inactive, water-soluble glucuronide form.[3]

Quantitative Data: β-Glucuronidase Inhibition

The inhibitory potency of D-Saccharic acid 1,4-lactone against β-glucuronidase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme SourceIC50 (µM)Reference
Human45[4]
Not Specified48.4[1][5]

Induction of Apoptosis: A Key Anticancer Effect

Beyond its enzymatic inhibition, D-Saccharic acid 1,4-lactone exerts its anticancer effects through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is mediated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. DSL has been shown to activate both of these pathways.[6][7]

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. In the context of DSL's action, the TNF-α/TNF-R1 signaling cascade is of particular importance.

  • TNF-α and TNF-R1: Studies have shown that in certain pathological conditions, such as diabetes-induced hepatic injury, there is a significant increase in the expression of Tumor Necrosis Factor-alpha (TNF-α) and its receptor, TNF-R1.[6][7]

  • Caspase-8 Activation: The binding of TNF-α to TNF-R1 triggers a downstream signaling cascade that leads to the activation of caspase-8, an initiator caspase in the extrinsic pathway.[6][7]

  • t-Bid Formation: Activated caspase-8 can then cleave Bid, a pro-apoptotic member of the Bcl-2 family, into its truncated form, t-Bid.[6][7] t-Bid serves as a crucial link between the extrinsic and intrinsic apoptotic pathways.

The signaling cascade of the extrinsic pathway influenced by DSL is depicted below.

extrinsic_pathway TNFa TNF-α TNFR1 TNF-R1 TNFa->TNFR1 Caspase8 Caspase-8 (activated) TNFR1->Caspase8 Activation tBid t-Bid Caspase8->tBid Cleavage of Bid Mitochondria Mitochondrial Pathway tBid->Mitochondria Amplification of Apoptotic Signal

Extrinsic Apoptotic Pathway Activation by DSL.
The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins and is characterized by changes in the mitochondrial membrane potential. DSL has been shown to modulate this pathway significantly.[1][2]

  • Regulation of Bcl-2 Family Proteins: The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. DSL treatment has been observed to alter the balance of these proteins, favoring a pro-apoptotic state.[1] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

  • Disruption of Mitochondrial Membrane Potential: The shift in the Bcl-2 family protein ratio leads to a disruption of the mitochondrial outer membrane potential.[2]

  • Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.[2]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

  • Caspase-3 Activation: Both the extrinsic and intrinsic pathways converge at the activation of the executioner caspase, caspase-3.[1][6][7] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

A diagram illustrating the intrinsic apoptotic pathway as influenced by DSL is provided below.

intrinsic_pathway DSL D-Saccharic acid 1,4-lactone Bcl2_family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) DSL->Bcl2_family Mito_potential Disruption of Mitochondrial Membrane Potential Bcl2_family->Mito_potential Cytochrome_c Cytochrome c Release Mito_potential->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptotic Pathway Induced by DSL.

Antioxidant and Cytoprotective Properties

In addition to its direct effects on apoptosis, D-Saccharic acid 1,4-lactone exhibits significant antioxidant and cytoprotective properties.[1][2] It has been shown to protect cells, such as murine hepatocytes, from oxidative stress-induced cytotoxicity.[1][2]

  • Protection against Oxidative Stress: DSL can ameliorate the damaging effects of reactive oxygen species (ROS), thereby preventing cell viability loss and reducing cytotoxicity.[1]

  • Hepatoprotective Effects: In models of liver injury, DSL has demonstrated the ability to improve the viability of hepatocytes and prevent reductions in cell viability induced by toxins like tert-Butyl hydroperoxide.[1]

The workflow for assessing the cytoprotective effects of DSL is outlined below.

experimental_workflow Hepatocytes Murine Hepatocytes Oxidative_Stress Induction of Oxidative Stress (e.g., tBHP) Hepatocytes->Oxidative_Stress DSL_treatment Treatment with D-Saccharic acid 1,4-lactone Hepatocytes->DSL_treatment Assessment Assessment of: - Cell Viability - Cytotoxicity - Apoptosis Oxidative_Stress->Assessment DSL_treatment->Assessment

Workflow for Assessing DSL's Cytoprotective Effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, unabridged protocols are extensive, this section provides an overview of the key methodologies employed in the studies cited.

β-Glucuronidase Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase. The enzyme cleaves a substrate, leading to a detectable product (e.g., a chromophore or fluorophore). The reduction in product formation in the presence of the inhibitor is quantified.

  • General Protocol:

    • A reaction mixture is prepared containing β-glucuronidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Varying concentrations of D-Saccharic acid 1,4-lactone (or a control) are added to the reaction mixture.

    • The reaction is initiated by the addition of a substrate (e.g., p-nitrophenyl-β-D-glucuronide).

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is stopped, and the amount of product formed is measured spectrophotometrically or fluorometrically.

    • The IC50 value is calculated from the dose-response curve.

Western Blotting for Apoptotic Proteins
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and caspases, in cell lysates.

  • General Protocol:

    • Cells are treated with D-Saccharic acid 1,4-lactone or a control for a specified time.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a standard protein assay (e.g., Bradford assay).

    • Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay
  • Principle: This assay measures the enzymatic activity of caspases, which are key executioners of apoptosis. A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a reporter molecule (a chromophore or fluorophore). Cleavage of the substrate by the active caspase releases the reporter, which can then be detected.

  • General Protocol:

    • Cells are treated with D-Saccharic acid 1,4-lactone or a control.

    • Cell lysates are prepared.

    • The lysate is incubated with a caspase-specific substrate.

    • The fluorescence or absorbance of the released reporter molecule is measured over time using a microplate reader.

    • The caspase activity is calculated based on the rate of substrate cleavage.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: Changes in the mitochondrial membrane potential are a hallmark of the intrinsic apoptotic pathway. This can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

  • General Protocol:

    • Cells are treated with D-Saccharic acid 1,4-lactone or a control.

    • The cells are incubated with a fluorescent dye such as JC-1 or TMRE.

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • The change in fluorescence is quantified using flow cytometry or fluorescence microscopy.

Conclusion and Future Directions

D-Saccharic acid 1,4-lactone hydrate demonstrates a multifaceted mechanism of action that makes it a compelling candidate for further investigation in cancer prevention and therapy. Its primary role as a potent β-glucuronidase inhibitor, coupled with its ability to induce apoptosis through both extrinsic and intrinsic pathways, underscores its therapeutic potential. The antioxidant and cytoprotective properties of DSL further contribute to its favorable biological profile.

Future research should focus on elucidating the precise molecular targets of DSL beyond β-glucuronidase and further delineating the signaling cascades involved in its pro-apoptotic effects in various cancer cell types. Clinical trials are warranted to evaluate the safety and efficacy of D-Saccharic acid 1,4-lactone in human subjects, both as a standalone agent and in combination with existing chemotherapeutic drugs. The development of more potent and stable analogs of DSL could also open new avenues for drug development.

References

An In-Depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Potent β-Glucuronidase Inhibitor with Therapeutic Potential

D-Saccharic acid 1,4-lactone hydrate (B1144303), a derivative of D-glucaric acid, is a well-characterized inhibitor of the enzyme β-glucuronidase.[1][2][3] Its utility extends beyond this primary function, with emerging research highlighting its antioxidant, detoxifying, and anticarcinogenic properties.[2][3][4] This technical guide provides a comprehensive overview of D-Saccharic acid 1,4-lactone hydrate, including its chemical and physical properties, biological activities, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound, also known by synonyms such as D-Glucaro-1,4-lactone and D-Saccharolactone, is a crystalline solid.[1][5] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 61278-30-6[1][6]
Molecular Formula C₆H₈O₇ • H₂O[1]
Molecular Weight 210.14 g/mol [6]
Appearance White crystalline solid[5]
Purity ≥95% to ≥98.0% (HPLC)[1][7]
Melting Point 91 - 93 °C[7]
Solubility Water: 50 mg/mL[7]
DMSO: 20 mg/mL[8]
Ethanol: 20 mg/mL[8]
PBS (pH 7.2): 10 mg/mL[8]
Storage Temperature 2-8°C or -20°C[7]

Biological Activity and Therapeutic Potential

The primary and most well-documented biological activity of this compound is its potent inhibition of β-glucuronidase. This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and carcinogens. By inhibiting β-glucuronidase, this compound can prevent the reactivation of detoxified substances in the body, a mechanism that underpins its potential as an anticancer and detoxifying agent.

Quantitative Data on Biological Activity
ParameterOrganism/EnzymeValueReference
IC₅₀ (β-glucuronidase) Human45 µM[1][8]
IC₅₀ (β-glucuronidase) Not Specified48.4 µM[4][9]

Beyond its role as an enzyme inhibitor, this compound has demonstrated significant antioxidant properties and protective effects against cellular damage. Research has shown its ability to ameliorate oxidative stress and inhibit apoptosis in various cell types.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its protective effects by modulating key signaling pathways involved in inflammation, cell survival, and apoptosis.

Inhibition of β-Glucuronidase Activity

The primary mechanism of action involves the direct inhibition of β-glucuronidase, preventing the hydrolysis of glucuronides. This is crucial in drug metabolism and detoxification processes.

beta_glucuronidase_inhibition Glucuronide_Conjugate Glucuronide Conjugate (Inactive/Detoxified) Active_Compound Active/Toxic Compound Glucuronide_Conjugate->Active_Compound Hydrolysis beta_Glucuronidase β-Glucuronidase beta_Glucuronidase->Glucuronide_Conjugate DSL D-Saccharic acid 1,4-lactone hydrate DSL->beta_Glucuronidase Inhibits

Caption: Inhibition of β-Glucuronidase by this compound.

Modulation of Apoptotic Pathways

This compound has been reported to protect cells from apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrial_Stress Mitochondrial Stress (Oxidative Stress) Bax_Bcl2 Bax/Bcl-2 ratio Mitochondrial_Stress->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DSL D-Saccharic acid 1,4-lactone hydrate DSL->Mitochondrial_Stress Reduces DSL->Bax_Bcl2 Modulates

Caption: Modulation of Intrinsic and Extrinsic Apoptosis Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

β-Glucuronidase Inhibition Assay

This protocol is adapted from a standard colorimetric assay using phenolphthalein (B1677637) glucuronide as a substrate.[11][12][13]

Objective: To determine the inhibitory effect of this compound on β-glucuronidase activity.

Materials:

  • β-Glucuronidase enzyme solution (from E. coli or bovine liver)

  • This compound

  • Phenolphthalein glucuronide (substrate)

  • 75 mM Potassium Phosphate (B84403) Buffer (pH 6.8) containing 1.0% (w/v) bovine serum albumin

  • 200 mM Glycine (B1666218) Buffer (pH 10.4)

  • 95% (v/v) Ethanol

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in the appropriate solvent (e.g., water or DMSO) to prepare a stock solution. Further dilute to desired concentrations with phosphate buffer.

    • Prepare a 3.0 mM solution of phenolphthalein glucuronide in deionized water.

    • Prepare the β-glucuronidase enzyme solution to a final concentration of 400-800 units/mL in cold phosphate buffer immediately before use.

  • Assay Setup (in a 96-well plate or microcentrifuge tubes):

    • Test: Add 50 µL of phosphate buffer, 25 µL of the this compound solution at various concentrations, and 25 µL of the enzyme solution.

    • Control (No Inhibitor): Add 75 µL of phosphate buffer and 25 µL of the enzyme solution.

    • Blank: Add 100 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate/tubes at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the phenolphthalein glucuronide substrate solution to all wells/tubes.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop Reaction: Add 150 µL of glycine buffer to each well/tube to stop the reaction and develop the color.

  • Measurement: Read the absorbance at 540 nm using a microplate reader or spectrophotometer.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol describes a common method for evaluating the antioxidant capacity of a compound.[14][15][16][17]

Objective: To assess the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions.

    • Prepare a stock solution of ascorbic acid in the same solvent for use as a positive control.

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the this compound solution at different concentrations to the respective wells.

    • For the control, add 100 µL of the solvent instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of scavenging activity against concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.[18][19]

Objective: To determine the effect of this compound on mitochondrial membrane potential in cultured cells.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (e.g., hepatocytes, cancer cell lines)

  • Inducing agent for apoptosis (e.g., H₂O₂)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate, chamber slides).

    • Treat cells with this compound at various concentrations for a predetermined time. Include a positive control (cells treated with an apoptosis-inducing agent) and a negative control (untreated cells).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µg/mL) in pre-warmed cell culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the JC-1 working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis of Bcl-2 and Bax

This protocol allows for the semi-quantitative determination of pro- and anti-apoptotic protein expression.[20][21][22][23][24]

Objective: To investigate the effect of this compound on the expression levels of Bcl-2 and Bax proteins.

Materials:

  • Cultured cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-Bcl-2, anti-Bax, and anti-loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[25][26][27][28][29]

Objective: To determine if this compound treatment affects caspase-3 activity.

Materials:

  • Cultured cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Lyse the treated and control cells using the provided lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the assay buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

  • Analysis: Compare the caspase-3 activity in treated samples to that of the control.

Conclusion

This compound is a multifaceted molecule with significant potential in research and drug development. Its well-established role as a β-glucuronidase inhibitor, combined with its emerging antioxidant and anti-apoptotic properties, makes it a valuable tool for studying a range of biological processes and a promising candidate for therapeutic applications. The detailed protocols provided in this guide are intended to facilitate further investigation into the mechanisms of action and potential uses of this compound. As with any experimental work, appropriate safety precautions should be taken when handling this and any other chemical reagent.

References

An In-depth Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate (CAS 61278-30-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL) is a bioactive compound with significant potential in therapeutic applications. As a potent inhibitor of β-glucuronidase, it plays a crucial role in detoxification processes and has demonstrated compelling antioxidant, anti-carcinogenic, and cytoprotective properties. This technical guide provides a comprehensive overview of DSL, including its chemical and physical properties, biological activities, and mechanisms of action, with a focus on its impact on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors.

Introduction

D-Saccharic acid 1,4-lactone hydrate, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid.[1] It is a naturally occurring compound found in various dietary plants and is also a component of the fermented tea beverage, kombucha.[2][3] The primary biological role of DSL is its potent inhibition of the enzyme β-glucuronidase.[1] This enzyme is implicated in the deconjugation of glucuronidated toxins and carcinogens in the gut, a process that can lead to their reabsorption and subsequent toxicity.[3] By inhibiting β-glucuronidase, DSL promotes the excretion of these harmful substances, thereby exerting a detoxifying effect.[4] Beyond its role in detoxification, DSL has garnered significant interest for its antioxidant and cytoprotective effects, particularly in the context of oxidative stress-induced cell death and diabetic complications.[1][2]

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₆H₈O₇·H₂O and a molecular weight of 210.14 g/mol .[5][6] It is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[7][8]

PropertyValueReference(s)
CAS Number 61278-30-6[5]
Molecular Formula C₆H₈O₇·H₂O[5]
Molecular Weight 210.14 g/mol [5]
Appearance White to off-white solid[9]
Melting Point 80-82 °C[9]
Solubility Water: 50 mg/mLDMSO: ~20 mg/mLEthanol: ~20 mg/mLDMF: ~20 mg/mL[7][10]
Storage Temperature 2-8°C[10]

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of DSL is the inhibition of β-glucuronidase. It also exhibits significant antioxidant and cytoprotective effects through the modulation of various signaling pathways.

Inhibition of β-Glucuronidase

DSL is a potent inhibitor of β-glucuronidase, with reported IC50 values of 48.4 µM and 45 µM for the human enzyme.[7][11] This inhibitory activity is crucial for its detoxifying effects, as it prevents the reactivation of glucuronidated toxins and carcinogens in the enterohepatic circulation.[3]

Antioxidant and Cytoprotective Effects

DSL has been shown to protect cells from oxidative stress-induced damage and apoptosis. Studies have demonstrated its ability to mitigate cytotoxicity in murine hepatocytes exposed to tert-Butyl hydroperoxide (TBHP), a potent oxidizing agent.[2] DSL achieves this by improving cell viability, preventing membrane leakage, and preserving intracellular antioxidant machinery.[2]

The cytoprotective effects of DSL are mediated through the modulation of key signaling pathways involved in apoptosis and inflammation:

  • Mitochondria-Dependent (Intrinsic) Apoptotic Pathway: DSL has been shown to counteract the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol, which are key events in the intrinsic apoptotic cascade.[2] This leads to the inhibition of caspase-3 activation and a reduction in apoptotic cell death.[12] The compound also modulates the expression of Bcl-2 family proteins, leading to a decrease in pro-apoptotic proteins and an increase in anti-apoptotic proteins.[11]

  • Extrinsic Apoptotic Pathway: In the context of hyperglycemia-induced hepatic apoptosis, DSL has been found to inhibit the extrinsic pathway by preventing the increase in TNF-α/TNF-R1, which in turn blocks the activation of caspase-8 and t-Bid.[12]

  • NF-κB and PKC Signaling: In a model of diabetic nephropathy, DSL was found to ameliorate renal dysfunction by suppressing oxidative stress-related signaling.[1] This includes the inhibition of the nuclear translocation of NF-κB and the activation of different isoforms of Protein Kinase C (PKC), both of which are implicated in inflammatory responses and the accumulation of matrix proteins in the kidney.[1]

Experimental Protocols

This section provides an overview of key experimental protocols that can be utilized to study the biological activities of this compound.

β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory activity of DSL against β-glucuronidase.

Principle: The assay measures the enzymatic cleavage of a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (pNPG), by β-glucuronidase. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing β-glucuronidase enzyme in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of DSL and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DSL on cell viability and to evaluate its cytoprotective properties.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, with or without a cytotoxic agent (e.g., TBHP), for a specified duration.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express the results as a percentage of the control (untreated cells) to determine the effect of DSL on cell viability.

Western Blot Analysis for Apoptotic Proteins

This technique is used to investigate the effect of DSL on the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins and caspases.

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Lyse the treated and untreated cells to extract total protein.

  • Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Quantitative Data

ParameterValueAssay/ModelReference(s)
IC50 (β-glucuronidase) 48.4 µMIn vitro enzyme assay[11]
IC50 (human β-glucuronidase) 45 µMIn vitro enzyme assay[7]
Hepatocyte Protection 1.5 mg/mL (2 h) improved viability and prevented reduction in cell viability induced by tert-Butyl hydroperoxideMurine hepatocytes[11]
Oral Administration (Diabetes Model) 20–120 mg/kg (p.o., once daily for 6 weeks) ameliorated alloxan-induced diabetes mellitusRat model[11]
Oral TDLO (Rat) 840 mg/kg /6W (intermittent)Toxicity study[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

G cluster_0 Oxidative Stress-Induced Apoptosis TBHP tert-Butyl hydroperoxide (TBHP) ROS Increased ROS TBHP->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys CytC Cytochrome c Release Mito_dys->CytC Bcl2_family Bcl-2 Family (Bax↑, Bcl-2↓) Mito_dys->Bcl2_family Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DSL_intrinsic D-Saccharic acid 1,4-lactone hydrate DSL_intrinsic->Mito_dys Inhibits DSL_intrinsic->Bcl2_family Modulates

Caption: Mitochondria-dependent apoptotic pathway inhibited by DSL.

G cluster_1 Hyperglycemia-Induced Hepatic Apoptosis Hyperglycemia Hyperglycemia TNFa ↑ TNF-α/TNF-R1 Hyperglycemia->TNFa Casp8 Caspase-8 Activation TNFa->Casp8 tBid t-Bid Formation Casp8->tBid Mito_pathway Mitochondrial Pathway Activation tBid->Mito_pathway Apoptosis_ext Apoptosis Mito_pathway->Apoptosis_ext DSL_extrinsic D-Saccharic acid 1,4-lactone hydrate DSL_extrinsic->TNFa Inhibits

Caption: Extrinsic apoptotic pathway in diabetic liver inhibited by DSL.

G cluster_2 Experimental Workflow for DSL Investigation Compound DSL Synthesis & Characterization In_vitro In vitro Studies Compound->In_vitro Enzyme_assay β-glucuronidase Inhibition Assay In_vitro->Enzyme_assay Cell_culture Cell Culture (e.g., Hepatocytes) In_vitro->Cell_culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_culture->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot) Cytotoxicity->Mechanism In_vivo In vivo Studies (e.g., Animal Models) Mechanism->In_vivo PK_PD Pharmacokinetics & Pharmacodynamics In_vivo->PK_PD Tox Toxicology Studies In_vivo->Tox Drug_dev Preclinical Drug Development PK_PD->Drug_dev Tox->Drug_dev

Caption: General experimental workflow for investigating DSL.

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for various therapeutic applications:

  • Adjuvant Cancer Therapy: By inhibiting β-glucuronidase, DSL can prevent the reactivation of carcinogenic metabolites in the gut, potentially reducing the risk of certain cancers and mitigating the side effects of chemotherapy drugs that are excreted as glucuronides.

  • Hepatoprotective Agent: Its demonstrated ability to protect liver cells from oxidative stress and apoptosis suggests its potential use in the treatment and prevention of liver diseases.

  • Management of Diabetic Complications: The inhibitory effects of DSL on signaling pathways implicated in diabetic nephropathy and hepatic apoptosis highlight its potential as a therapeutic agent for managing diabetic complications.

  • Detoxification: DSL can be utilized as a general detoxifying agent to promote the excretion of environmental toxins and other harmful substances that undergo glucuronidation.

Conclusion

This compound is a multifaceted bioactive compound with a well-defined role as a β-glucuronidase inhibitor and significant potential as an antioxidant and cytoprotective agent. Its ability to modulate key signaling pathways involved in apoptosis and inflammation makes it an attractive candidate for further investigation in the context of cancer, liver disease, and diabetic complications. The information and protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this promising natural product.

References

A Technical Guide to D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Saccharic acid 1,4-lactone hydrate (B1144303), a key compound in various biomedical research applications. This document outlines its core physicochemical properties, with a particular focus on its molecular weight, and presents a detailed experimental protocol for its use as a potent enzyme inhibitor.

Core Physicochemical Properties

D-Saccharic acid 1,4-lactone is a derivative of D-glucaric acid and is most commonly available as a stable monohydrate. The presence of a water molecule in its crystal structure is a critical determinant of its molecular weight and must be accounted for in experimental calculations. A comparison of the key quantitative data for the hydrated and anhydrous forms is presented below.

PropertyD-Saccharic Acid 1,4-Lactone MonohydrateD-Saccharic Acid 1,4-Lactone (Anhydrous)
Molecular Weight 210.14 g/mol [1][2][3]192.12 g/mol [2][4]
Molecular Formula C₆H₈O₇·H₂O[2][3]C₆H₈O₇[2]
CAS Number 61278-30-6[2][3]389-36-6[2]

Application in Enzyme Inhibition: A Case Study of β-Glucuronidase

D-Saccharic acid 1,4-lactone is a well-established and potent competitive inhibitor of the enzyme β-glucuronidase.[1] This enzyme is crucial in the metabolism of various substances, including drugs, by cleaving glucuronide conjugates.[5] The inhibitory action of D-Saccharic acid 1,4-lactone is pivotal in in vitro assays to prevent the degradation of glucuronidated products, thereby ensuring accurate quantification.

Experimental Protocol: β-Glucuronidase Inhibition Assay

The following is a representative protocol for assessing the inhibitory effect of D-Saccharic acid 1,4-lactone on β-glucuronidase activity. This fluorometric assay is a common high-throughput method.

Materials:

  • D-Saccharic acid 1,4-lactone hydrate

  • β-glucuronidase enzyme

  • Fluorogenic β-glucuronide substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5)

  • Stop reagent

  • 96-well black flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in assay buffer. A concentration of 10 mM is often effective for significant inhibition.[5]

    • Prepare working solutions of the β-glucuronidase enzyme and the fluorogenic substrate in the assay buffer.

    • Prepare standards for the fluorescent product (e.g., 4-methylumbelliferone) to generate a standard curve.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of your sample or standard to the designated wells.[6]

    • To the wells designated for inhibition testing, add a pre-determined volume of the this compound solution. For control wells (uninhibited), add an equivalent volume of assay buffer.

    • Add the β-glucuronidase enzyme solution to all wells except for the blank.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 40 µL of the fluorogenic substrate to each well.[6]

    • Mix gently by tapping the plate.

    • Incubate the plate at 37°C for 30 minutes.[6]

  • Termination and Measurement:

    • Stop the reaction by adding 15 µL of the stop reagent to each well.[6]

    • Incubate for an additional 15 minutes.[6]

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[6]

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Calculate the concentration of the fluorescent product in each well using the standard curve.

    • The percentage of inhibition can be calculated by comparing the enzyme activity in the presence and absence of this compound.

Visualized Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Molecular Forms of D-Saccharic Acid 1,4-Lactone Anhydrous Anhydrous Form (C₆H₈O₇) MW: 192.12 Hydrate Hydrated Form (C₆H₈O₇·H₂O) MW: 210.14 Anhydrous->Hydrate + H₂O Hydrate->Anhydrous - H₂O (dehydration) Water Water (H₂O)

Caption: Relationship between anhydrous and hydrated forms.

cluster_1 Workflow for β-Glucuronidase Inhibition Assay Start Start Prep Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prep Setup Pipette Samples and Inhibitor into 96-well Plate Prep->Setup Add_Enzyme Add β-Glucuronidase Setup->Add_Enzyme Initiate Initiate Reaction (Add Substrate) Add_Enzyme->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Read Read Fluorescence (λex=365nm, λem=450nm) Stop->Read Analyze Analyze Data Read->Analyze End End Analyze->End

Caption: β-Glucuronidase inhibition assay workflow.

References

An In-depth Technical Guide on the Solubility of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of D-Saccharic acid 1,4-lactone hydrate (B1144303), a significant compound in biomedical research, particularly for its role as a β-glucuronidase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and a visualization of its mechanism of action.

Quantitative Solubility Data

The solubility of D-Saccharic acid 1,4-lactone hydrate has been reported in a variety of aqueous and organic solvents. The following table summarizes the available quantitative data from various sources, providing a comparative reference.

SolventSolubility (mg/mL)Source
Water≥ 100MedChemExpress[1]
Water50Sigma-Aldrich
Water42Selleck Chemicals[2]
Dimethyl Sulfoxide (DMSO)100MedChemExpress[1]
Dimethyl Sulfoxide (DMSO)42Selleck Chemicals[2]
Dimethyl Sulfoxide (DMSO)~20Cayman Chemical[3][4]
Ethanol42Selleck Chemicals[2]
Ethanol~20Cayman Chemical[3][4]
Dimethyl Formamide (DMF)~20Cayman Chemical[3][4]
Phosphate-Buffered Saline (PBS) pH 7.2~10Cayman Chemical[3][4]
AcetoneSlightly SolubleChemicalBook[5]
MethanolSlightly SolubleChemicalBook[5]

Note: The variability in reported solubility values may be attributed to differences in experimental conditions, such as temperature and the specific batch of the compound, including its hydration state. For instance, MedChemExpress notes that the use of hygroscopic DMSO can significantly impact the solubility of the product.[1]

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above solubility data are not extensively published in the provided documentation, a general methodology for determining solubility and preparing solutions is described.

1. Preparation of Stock Solutions

A common procedure for preparing stock solutions of this compound involves the following steps[3]:

  • The compound, which is a crystalline solid, is dissolved in the chosen organic solvent (e.g., DMSO, Ethanol, DMF).

  • To prevent degradation, the solvent should be purged with an inert gas.

  • For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers.

  • To aid dissolution, especially in cases of precipitation or phase separation, the use of heat and/or sonication is recommended.[1]

  • It is advised to prepare fresh aqueous solutions and not store them for more than one day.[3]

2. General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent. A generalized protocol is as follows:

  • Material Preparation : Weigh an excess amount of this compound into a vial.

  • Solvent Addition : Add a precise volume of the desired solvent to the vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Quantification : Accurately dilute an aliquot of the clear, saturated supernatant.

  • Analysis : Analyze the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the original concentration of the saturated solution to determine the solubility.

Mechanism of Action: β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone is a known inhibitor of the enzyme β-glucuronidase.[2][4][6] This enzyme is present in various tissues and bacteria in the gut. It plays a role in the metabolism of certain drugs and endogenous compounds by cleaving glucuronic acid from glucuronide conjugates. In the context of cancer therapy, for example, the gut microbiome's β-glucuronidase can reactivate the inactive glucuronide metabolite of a chemotherapy drug, leading to toxicity. By inhibiting this enzyme, D-Saccharic acid 1,4-lactone can mitigate such adverse effects.

The following diagram illustrates the inhibitory effect of D-Saccharic acid 1,4-lactone on β-glucuronidase activity.

Inhibition_Pathway cluster_0 Normal Metabolic Process cluster_1 Inhibition by D-Saccharic Acid 1,4-Lactone Glucuronide Glucuronide Conjugate BetaGlucuronidase β-Glucuronidase Glucuronide->BetaGlucuronidase Substrate ActiveCompound Active/Toxic Compound BetaGlucuronidase->ActiveCompound Releases GlucuronicAcid Glucuronic Acid BetaGlucuronidase->GlucuronicAcid DSL D-Saccharic Acid 1,4-Lactone InhibitedEnzyme Inhibited β-Glucuronidase DSL->InhibitedEnzyme Inhibits

Caption: Inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone.

Experimental Workflow: Preparation and Analysis

The following diagram outlines a general workflow for the preparation of this compound solutions and their subsequent analysis, such as for in vitro assays.

Experimental_Workflow start Start: Crystalline D-Saccharic Acid 1,4-Lactone Hydrate dissolve Dissolve in appropriate solvent (e.g., DMSO, Water) start->dissolve stock_solution Prepare Stock Solution dissolve->stock_solution dilution Perform Serial Dilutions in buffer or media stock_solution->dilution working_solution Prepare Working Solutions dilution->working_solution assay Introduce to In Vitro Assay (e.g., enzyme inhibition assay) working_solution->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: General workflow for solution preparation and in vitro analysis.

References

An In-depth Technical Guide on the Stability and Storage of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Saccharic acid 1,4-lactone hydrate (B1144303). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and biotechnology industries in maintaining the integrity and efficacy of this compound for research and development purposes.

Introduction

D-Saccharic acid 1,4-lactone hydrate is a derivative of D-glucaric acid and is a potent inhibitor of β-glucuronidase. This activity is crucial in various biomedical research areas, including cancer research and drug metabolism studies, where it is used to prevent the hydrolysis of glucuronide conjugates. Given its application in sensitive biological assays, ensuring the chemical stability and proper storage of this compound is of paramount importance to obtain reliable and reproducible results. This guide details the factors influencing its stability, recommended storage conditions, and analytical methodologies for assessing its integrity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₈O₇·H₂O
Molecular Weight 210.14 g/mol
Appearance White to off-white crystalline solid or powder
Melting Point 91-93 °C
Solubility Soluble in water (approx. 50 mg/mL), ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) (approx. 20 mg/mL in organic solvents). The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[1][2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and humidity. As a lactone, it is susceptible to hydrolysis, which is the primary degradation pathway.

Solid-State Stability

In its solid, crystalline form, this compound is relatively stable. When stored under appropriate conditions, it is reported to be stable for at least four years.[1][3] However, exposure to high temperatures and humidity should be avoided to prevent degradation.

Solution Stability and Degradation Pathway

The stability of this compound in solution is highly dependent on the pH. Lactones are cyclic esters and are prone to hydrolysis, which can be catalyzed by both acids and bases.

In aqueous solutions, D-Saccharic acid 1,4-lactone exists in equilibrium with its parent compound, D-saccharic acid, and another isomeric lactone, D-saccharic acid 6,3-lactone. The 1,4-lactone is known to be less stable than the 6,3-lactone. In a neutral aqueous solution (pH 7), the concentration of the 1,4-lactone has been observed to decrease over time, with the concomitant formation of equal amounts of D-saccharic acid and D-saccharic acid 6,3-lactone.

The primary degradation pathway is the hydrolysis of the lactone ring to form the open-chain D-saccharic acid. This reaction is reversible, and the position of the equilibrium is influenced by pH and temperature.

G DSL_1_4 D-Saccharic acid 1,4-lactone DSA D-Saccharic acid DSL_1_4->DSA Hydrolysis (pH dependent) DSL_6_3 D-Saccharic acid 6,3-lactone DSL_1_4->DSL_6_3 Isomerization DSA->DSL_6_3 Lactonization

Figure 1: Equilibrium of D-Saccharic acid 1,4-lactone in aqueous solution.

Due to this equilibrium and potential for hydrolysis, it is recommended that aqueous solutions of this compound are prepared fresh and not stored for more than one day.[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommendation
Temperature Varies by supplier; common recommendations are refrigerated (2-8°C) or frozen (-20°C or <-15°C).[1][4][5] For long-term stability of at least 4 years, storage at -20°C is advised.[1][3]
Atmosphere Store in a tightly sealed container to protect from moisture.
Light While no specific data on photosensitivity is available, it is good practice to store in a light-resistant container.
Environment Store in a dry and well-ventilated area, away from incompatible substances and sources of ignition.[4]

Experimental Protocols

To assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating D-Saccharic acid 1,4-lactone from its potential degradation products (D-saccharic acid and D-saccharic acid 6,3-lactone).

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where the lactone has some absorbance (e.g., around 210-220 nm).

  • Temperature: Ambient or controlled room temperature (e.g., 25°C).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Workflow for Method Development and Validation:

G cluster_0 Method Development cluster_1 Method Validation MD1 Select Column and Mobile Phase MD2 Optimize Gradient and Flow Rate MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MV1 Specificity MD3->MV1 Demonstrate Separation MV2 Linearity and Range MV1->MV2 MV3 Accuracy and Precision MV2->MV3 MV4 Robustness MV3->MV4

Figure 2: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature for a short period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) for several days.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

Samples from each stress condition should be analyzed by the developed HPLC method to assess the extent of degradation and to ensure that the degradation products are well-separated from the parent compound.

Conclusion

This compound is a valuable research tool whose integrity is crucial for reliable experimental outcomes. While generally stable in its solid form when stored under appropriate cold and dry conditions, it is susceptible to hydrolysis in solution, particularly at neutral to basic pH. Researchers should be mindful of its limited stability in aqueous solutions and prepare them fresh before use. The implementation of a stability-indicating analytical method, such as the HPLC protocol outlined in this guide, is recommended for quality control and to ensure the accuracy of research results. By adhering to the storage and handling guidelines presented, the scientific community can effectively preserve the quality and performance of this important β-glucuronidase inhibitor.

References

A Technical Guide to the Natural Sources of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of D-Saccharic acid 1,4-lactone hydrate (B1144303), a potent inhibitor of β-glucuronidase with significant potential in drug development and disease prevention. This document details the quantitative occurrence of this compound in various natural matrices, provides comprehensive experimental protocols for its extraction and analysis, and illustrates its primary mechanism of action through a detailed signaling pathway diagram.

Natural Sources of D-Saccharic Acid 1,4-Lactone Hydrate

D-Saccharic acid 1,4-lactone, also known as D-glucaro-1,4-lactone (B610645), is a naturally occurring compound found in a variety of fruits, vegetables, and fermented products.[1][2] Its presence in these sources is of significant interest due to its biological activities, including antioxidant and anti-cancer properties. The concentration of D-Saccharic acid 1,4-lactone can vary depending on the specific cultivar, maturity, and processing methods.

Quantitative Data on Natural Sources

The following table summarizes the reported concentrations of D-Saccharic acid 1,4-lactone in several natural sources. It is important to note that much of the available literature quantifies the parent compound, D-glucaric acid. In aqueous solutions, D-glucaric acid exists in equilibrium with its lactone forms, including the 1,4-lactone and 6,3-lactone.[3] Under acidic conditions, D-glucaric acid is the predominant species, with the 1,4-lactone and 6,3-lactone present in roughly equal, smaller proportions.[3]

Natural SourceCompound MeasuredConcentration RangeReference
ApplesD-Saccharic acid 1,4-lactone0.3 - 0.9 mg/g[1][4]
KombuchaD-Saccharic acid 1,4-lactone57.99 - 132.72 µg/mL[5]
GrapefruitsD-Glucaric acid1.8 - 120 mg/100mL of juice[6]
OrangesD-Glucaric acidPresent, no quantitative data found[1][2]
BroccoliD-Glucaric acidPresent, no quantitative data found[2]
Cruciferous VegetablesD-Glucaric acidPresent, no quantitative data found[2]

Experimental Protocols

Accurate quantification of D-Saccharic acid 1,4-lactone from natural sources is crucial for research and development. Below are detailed methodologies for its extraction and analysis from apples and kombucha, followed by a generalizable protocol for other plant materials.

Determination of D-Saccharic Acid 1,4-Lactone in Apples by HPLC

This method is adapted from the procedure described by Xie et al. (2016).[4]

2.1.1. Sample Preparation

  • Homogenization: Weigh 1.0 g of fresh apple tissue and homogenize with 5 mL of deionized water.

  • Extraction: Sonicate the homogenate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2.1.2. HPLC Conditions

  • Column: Agilent ZORBAX NH2 column (4.6 × 250 mm, 5 µm)

  • Mobile Phase: 0.1 M potassium dihydrogen phosphate (B84403) (pH 4.5) and acetonitrile (B52724) (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2.1.3. Quantification

A standard curve is generated using known concentrations of this compound. The concentration in the apple extract is determined by comparing its peak area to the standard curve.

Determination of D-Saccharic Acid 1,4-Lactone in Kombucha by High-Performance Capillary Electrophoresis (HPCE)

This protocol is based on the method detailed by Wang et al. (2010).[7]

2.2.1. Sample Preparation

  • Lyophilization: Freeze-dry 2 mL of the kombucha sample.

  • Extraction: Re-dissolve the lyophilized material in 4 mL of pure water and sonicate for 20 minutes.

  • Centrifugation: Centrifuge the solution at 8,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

2.2.2. HPCE Conditions

  • Capillary: Fused-silica capillary (50 cm total length, 40 cm effective length, 75 µm i.d.)

  • Running Buffer: 40 mmol/L borax (B76245) buffer (pH 6.5) containing 30 mmol/L sodium dodecyl sulfate (B86663) (SDS) and 15% (v/v) methanol.

  • Separation Voltage: 20 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Diode array detector (DAD) at 190 nm.

2.2.3. Quantification

Quantification is achieved by comparing the peak area of D-Saccharic acid 1,4-lactone in the sample to a standard curve prepared with a certified reference standard.

General Protocol for Extraction and Analysis of D-Saccharic Acid 1,4-Lactone from Plant Material

This generalized protocol can be adapted for various fruit and vegetable matrices.

2.3.1. Sample Preparation

  • Homogenization: Homogenize a known weight of the plant tissue (e.g., 1-5 g) in a suitable solvent (e.g., water, methanol, or a mixture). The solvent-to-sample ratio should be optimized for each matrix.

  • Extraction: Employ an appropriate extraction technique such as sonication (30-60 min) or maceration (12-24 h).

  • Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet solid debris.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 or other suitable cartridge may be necessary to remove interfering compounds.

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to analysis.

2.3.2. Analytical Conditions

Either the HPLC or HPCE method described above can be adapted. Method development and validation, including optimization of the mobile phase/running buffer and gradient/voltage, are recommended for each new matrix to ensure accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key biochemical pathway involving D-Saccharic acid 1,4-lactone and a typical experimental workflow for its analysis.

beta_glucuronidase_inhibition Mechanism of β-Glucuronidase Inhibition cluster_glucuronidation Phase II Metabolism (e.g., in Liver) cluster_excretion Excretion into Gut Lumen cluster_deconjugation Bacterial Deconjugation in Gut cluster_inhibition Inhibition by D-Saccharic Acid 1,4-Lactone Xenobiotic Xenobiotic / Drug UGT UDP-Glucuronosyltransferase (UGT) Xenobiotic->UGT + UDPGA Glucuronide Glucuronide Conjugate (Inactive, Water-Soluble) UGT->Glucuronide Bile Bile/Intestinal Lumen Glucuronide->Bile BetaGluc Bacterial β-Glucuronidase Bile->BetaGluc ReactivatedXenobiotic Reactivated Xenobiotic (Toxic) BetaGluc->ReactivatedXenobiotic GlucuronicAcid Glucuronic Acid BetaGluc->GlucuronicAcid DSL D-Saccharic Acid 1,4-Lactone DSL->BetaGluc Competitive Inhibition

Mechanism of β-Glucuronidase Inhibition by D-Saccharic Acid 1,4-Lactone.

experimental_workflow Experimental Workflow for Analysis Sample 1. Sample Collection (e.g., Apple, Kombucha) Homogenization 2. Homogenization (with appropriate solvent) Sample->Homogenization Extraction 3. Extraction (e.g., Sonication) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Filtration 5. Filtration (0.22 µm filter) Centrifugation->Filtration Analysis 6. Instrumental Analysis (HPLC or HPCE) Filtration->Analysis Quantification 7. Quantification (vs. Standard Curve) Analysis->Quantification

A typical experimental workflow for the analysis of D-Saccharic Acid 1,4-Lactone.

Conclusion

This compound is a promising natural compound with well-defined biochemical activity. Its presence in common dietary sources such as apples and kombucha suggests the potential for dietary modulation of β-glucuronidase activity. The experimental protocols provided herein offer robust methods for the accurate quantification of this compound, which is essential for further research into its bioavailability, metabolism, and therapeutic applications. The continued investigation into the natural sources and biological effects of D-Saccharic acid 1,4-lactone is warranted to fully elucidate its potential for human health.

References

An In-depth Technical Guide on the Discovery and Significance of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone hydrate (B1144303), a derivative of the naturally occurring D-glucaric acid, has emerged as a compound of significant interest in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities, with a particular focus on its role as a potent inhibitor of β-glucuronidase. Detailed experimental protocols for its synthesis and bioactivity assessment are presented, alongside a quantitative analysis of its efficacy. Furthermore, this guide elucidates the molecular pathways through which D-saccharic acid 1,4-lactone exerts its therapeutic effects, supported by visual diagrams to facilitate understanding. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the potential of D-saccharic acid 1,4-lactone as a lead compound in various therapeutic areas.

Discovery and Historical Context

The journey to understanding D-saccharic acid 1,4-lactone hydrate begins with the discovery of its parent compound, D-saccharic acid (also known as D-glucaric acid).

The Pioneering Work of Heinrich Kiliani:

In 1925, German chemist Heinrich Kiliani first described the synthesis of D-saccharic acid through the nitric acid oxidation of carbohydrates like glucose and starch.[1] This process, which oxidizes the aldehyde and primary alcohol groups of an aldose to carboxylic acids, laid the foundational chemical knowledge for this class of compounds.[2] Early experiments by Kiliani reported modest yields of potassium acid saccharate, around 18% from D-glucose or starch.[3][4]

Identification of the Active Lactone:

While D-saccharic acid itself was known, it was not until 1952 that the specific biological significance of its lactone form was uncovered. G.A. Levvy identified D-saccharic acid 1,4-lactone as a potent and competitive inhibitor of the enzyme β-glucuronidase.[1][5] This discovery was pivotal, as it pinpointed the active compound responsible for the observed biological effects and steered future research towards the lactone derivative.

Physicochemical Properties

This compound is a white, crystalline solid with the following properties:

PropertyValue
Chemical Formula C₆H₈O₇ • H₂O
Molecular Weight 210.14 g/mol [6]
CAS Number 61278-30-6[7]
Melting Point 91-93 °C
Solubility Soluble in water (50 mg/mL), DMSO (20 mg/mL), ethanol (B145695) (20 mg/mL), and PBS (pH 7.2, 10 mg/mL).[7][8]
Purity Commercially available with ≥95% to ≥98.0% purity (HPLC).[8]

Synthesis and Quantitative Analysis

The primary method for synthesizing D-saccharic acid remains the nitric acid oxidation of D-glucose. The resulting D-saccharic acid can then be converted to its 1,4-lactone form.

Synthesis of Potassium Acid Saccharate

A common precursor for D-saccharic acid 1,4-lactone is potassium acid saccharate, which can be synthesized with improved yields compared to early methods.

Table 1: Synthesis Yields of Potassium Acid Saccharate via Nitric Acid Oxidation

Starting MaterialOxidizing AgentTemperatureReaction TimeYieldReference
Rice Starch20% Nitric AcidRoom Temp. to Boiling35 hours23-25%[3][4]
D-Glucose70% Nitric Acid55-60 °C1.5 hours31%[3]
D-Glucose70% Nitric Acid55-60 °C-41%[3]
D-Glucose50% Nitric Acid70-75 °C1 hour43.6%[3]
D-Glucose70% Nitric Acid55-60 °C1 hour44.6%[3]
D-Glucose70% Nitric Acid60-65 °C-45.7%[3]
MolassesNitric Acid / Vanadium Catalyst--up to 63.9%[9]
D-Glucose (pre-treated with KOH)70% Nitric Acid--65.5%[4]
D-Glucose Monohydrate (pre-treated with KOH)61% Nitric Acid-4 hours66.8%[4]
D-Glucose Monohydrate (pre-treated with KOH)70% Nitric Acid--85.0%[4]
Lactonization of D-Saccharic Acid

D-saccharic acid in aqueous solution exists in equilibrium with its lactones. The 1,4-lactone can be formed from potassium acid saccharate.

Table 2: Yield of D-Saccharic Acid Lactones

Starting MaterialReagent/CatalystReaction TimeProductYieldReference
Potassium bisaccharateH(1+) resin Rexyn 100(H)3 hoursD-glucaro-3,6-lactone69.1%[10]

Experimental Protocols

Synthesis of Potassium Acid Saccharate from D-Glucose

This protocol is based on the improved methods described in U.S. Patent 2,809,989.

Materials:

  • D-glucose monohydrate

  • Potassium hydroxide (B78521) (KOH)

  • Nitric acid (70%)

  • Distilled water

  • Ice bath

  • pH meter

  • Stir plate and stir bar

  • Beakers and filtration apparatus

Procedure:

  • Prepare a 71% solution of D-glucose by dissolving 99g of D-glucose monohydrate in 40 mL of water.

  • In a separate beaker, prepare a solution of potassium hydroxide.

  • Add the KOH solution to the glucose solution and heat to 98°C for 30 minutes.

  • Cool the mixture to 40°C in an ice bath.

  • Slowly add 70% nitric acid to the mixture while stirring, maintaining the temperature between 55-60°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 3.4 with concentrated nitric acid to precipitate potassium acid saccharate.

  • Allow the mixture to stand at room temperature overnight to complete crystallization.

  • Filter the crystalline precipitate, wash with cold water, and air dry.

β-Glucuronidase Inhibition Assay

This protocol is a continuous spectrophotometric assay adapted from the literature.[11][12]

Materials:

  • This compound (inhibitor)

  • β-Glucuronidase (from E. coli or bovine liver)

  • p-Nitrophenyl-β-D-glucuronide (PNPG) (substrate)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • 96-well microplate

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a stock solution of this compound in the sodium phosphate buffer. Create a series of dilutions to test a range of inhibitor concentrations.

  • Prepare a solution of β-glucuronidase in the same buffer.

  • Prepare a solution of PNPG in the buffer.

  • In a 96-well plate, add the buffer, the enzyme solution, and the this compound solution (or buffer for the control).

  • Initiate the reaction by adding the PNPG solution to each well.

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Biological Activity and Mechanism of Action

The primary biological activity of D-saccharic acid 1,4-lactone is the inhibition of β-glucuronidase. This enzyme is involved in the metabolism of various endogenous and exogenous compounds, and its inhibition has several therapeutic implications.

Table 3: β-Glucuronidase Inhibition by D-Saccharic Acid 1,4-Lactone

Enzyme SourceIC50 ValueReference
Human45 µM[7][8]
Not Specified48.4 µM[6][13]
Anti-Cancer and Detoxifying Properties

β-Glucuronidase, particularly from gut bacteria, can deconjugate glucuronidated carcinogens and toxins, leading to their reactivation in the body. By inhibiting this enzyme, D-saccharic acid 1,4-lactone prevents the release of these harmful substances, thereby promoting their excretion and exerting a detoxifying and anti-carcinogenic effect.

Hepatoprotective Effects and Signaling Pathways

D-Saccharic acid 1,4-lactone has demonstrated significant protective effects in liver cells. It can mitigate oxidative stress-induced cytotoxicity and apoptosis.[14] Studies in diabetic rats have shown that it can prevent hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways.[15]

Key molecular targets in the hepatoprotective signaling pathway include:

  • Extrinsic Pathway: Downregulation of TNF-α and its receptor TNF-R1, leading to reduced activation of caspase-8 and t-Bid.

  • Intrinsic Pathway: Regulation of Bcl-2 family proteins, stabilization of the mitochondrial membrane potential, and prevention of cytochrome c release into the cytosol. This ultimately leads to the inhibition of caspase-3 activation.

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis of Potassium Acid Saccharate cluster_purification Purification cluster_lactonization Lactonization A D-Glucose Solution B KOH Treatment (98°C, 30 min) A->B C Cooling to 40°C B->C D Nitric Acid Oxidation (55-60°C) C->D E Cooling to Room Temp. D->E F pH Adjustment to 3.4 E->F G Crystallization (Overnight) F->G H Filtration & Washing G->H I Drying H->I J Potassium Acid Saccharate I->J K Potassium Acid Saccharate L Ion Exchange Resin (e.g., Rexyn 100(H)) K->L M This compound L->M G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNF-α TNFR1 TNF-R1 TNFa->TNFR1 Casp8 Caspase-8 Activation TNFR1->Casp8 tBid t-Bid Formation Casp8->tBid Mito Mitochondrial Membrane Potential Disruption tBid->Mito links pathways Bcl2 Bcl-2 Family Regulation Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DSL D-Saccharic Acid 1,4-Lactone Hydrate DSL->TNFa DSL->Bcl2 DSL->Mito

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Technical Review of its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303), a derivative of D-glucaric acid, is a naturally occurring compound found in various fruits and vegetables. It has garnered significant attention in the scientific community for its potent biological activities, primarily as an inhibitor of β-glucuronidase.[1][2][3] This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and carcinogens. Inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone hydrate has been shown to have detoxifying and anti-carcinogenic effects.[2][4] Furthermore, emerging research highlights its antioxidant and anti-apoptotic properties, suggesting its therapeutic potential in conditions associated with oxidative stress and cellular damage, such as diabetes-related complications.[1][5] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white, crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₇·H₂O[6]
Molecular Weight 210.14 g/mol [6][7]
CAS Number 61278-30-6[6]
Synonyms D-Glucaro-1,4-lactone, DSAL[6][8]
Melting Point 91-93 °C[7]
Solubility Water: 50 mg/mL; DMSO: 42 mg/mL[7][9]
Storage Temperature 2-8°C[7]

Biological Activity and Quantitative Data

The primary biological activity of this compound is the inhibition of the enzyme β-glucuronidase. It also exhibits significant antioxidant and anti-apoptotic effects.

Biological ActivityIC₅₀ ValueCell/SystemReference
β-Glucuronidase Inhibition48.4 µM-[3][9]
β-Glucuronidase Inhibition45.75 ± 2.16 µM-[10]
Experimental ConditionObserved EffectCell/SystemReference
1.5 mg/mL, 2 hoursProtection against tert-Butyl hydroperoxide (TBHP)-induced cytotoxicityMurine Hepatocytes[3]
20–120 mg/kg, p.o., once daily for 6 weeksAmelioration of alloxan-induced diabetes mellitus and oxidative stressRats[3]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol is adapted from standard enzymatic assays and is suitable for determining the inhibitory potential of this compound.[11][12]

Materials:

  • β-Glucuronidase enzyme solution

  • p-nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • This compound (inhibitor)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (Na₂CO₃) solution (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of varying concentrations of the this compound solution to the test wells. Add 10 µL of solvent to the control wells.

  • Add 20 µL of the β-glucuronidase enzyme solution to all wells and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the PNPG substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Hepatocyte Protection Assay against Oxidative Stress

This protocol outlines a method to evaluate the protective effects of this compound against oxidative stress-induced cell death in hepatocytes.[2][3]

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • tert-Butyl hydroperoxide (TBHP) as the oxidizing agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare various concentrations of this compound in cell culture medium.

  • Remove the old medium from the cells and treat them with the different concentrations of this compound for 2 hours. Include a vehicle control group.

  • After the pre-treatment, induce oxidative stress by adding a final concentration of 1.5 mg/mL TBHP to the wells (except for the untreated control group) and incubate for an additional 2 hours.[3]

  • Assess cell viability using the MTT assay. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Synthesis of this compound

This protocol describes the synthesis of D-Saccharic acid 1,4-lactone from D-glucaric acid through lactonization.[13][14]

Materials:

  • D-Glucaric acid

  • Strong acid cation exchange resin (e.g., Rexyn 100(H))

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Dissolve D-glucaric acid in deionized water.

  • Add a strong acid cation exchange resin to the solution.

  • Heat the mixture with stirring for approximately 3 hours to facilitate the lactonization process.[13]

  • Filter the mixture to remove the resin.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • The resulting syrup, which contains a mixture of D-saccharic acid lactones, can be further purified. To obtain the 1,4-lactone, fractional crystallization may be employed.[14]

  • Lyophilize the purified solution to obtain this compound as a solid.

Signaling Pathways and Mechanisms of Action

β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone acts as a competitive inhibitor of β-glucuronidase. This enzyme is responsible for the hydrolysis of glucuronides, which are conjugates of various molecules with glucuronic acid. By inhibiting this enzyme, D-Saccharic acid 1,4-lactone prevents the release of potentially harmful substances in the body.

G cluster_0 Glucuronidation and Deglucuronidation Toxin Toxin / Drug UGT UDP-Glucuronosyltransferase (UGT) Toxin->UGT Glucuronidation Glucuronide Glucuronide Conjugate (Inactive, Water-soluble) BetaGluc β-Glucuronidase Glucuronide->BetaGluc Deglucuronidation Excretion Excretion Glucuronide->Excretion UGT->Glucuronide ReactivatedToxin Reactivated Toxin / Drug BetaGluc->ReactivatedToxin DSAL D-Saccharic acid 1,4-lactone DSAL->BetaGluc Inhibition

Caption: Inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone.

Hepatoprotective Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the hepatoprotective effects of this compound against an oxidative insult.

G cluster_workflow Hepatoprotective Effect Evaluation Start Seed Hepatocytes in 96-well plate Pretreat Pre-treat with D-Saccharic acid 1,4-lactone Start->Pretreat Induce Induce Oxidative Stress (e.g., with TBHP) Pretreat->Induce Assess Assess Cell Viability (e.g., MTT Assay) Induce->Assess Analyze Analyze Data and Determine Protection Assess->Analyze

Caption: Experimental workflow for hepatoprotective assessment.

Apoptosis Signaling Pathways

This compound has been shown to protect cells from apoptosis by modulating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can prevent the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases.[1][2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DeathLigand Death Ligand (e.g., TNF-α) DeathReceptor Death Receptor (e.g., TNFR1) DeathLigand->DeathReceptor Caspase8 Caspase-8 (activated) DeathReceptor->Caspase8 tBid tBid Caspase8->tBid Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Bax Bax tBid->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (activated) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DSAL D-Saccharic acid 1,4-lactone DSAL->Caspase8 inhibits DSAL->Mitochondrion stabilizes DSAL->Bcl2 promotes

Caption: D-Saccharic acid 1,4-lactone's role in apoptosis pathways.

Conclusion

This compound is a promising natural compound with well-defined activity as a β-glucuronidase inhibitor and emerging roles as an antioxidant and anti-apoptotic agent. Its potential applications in detoxification, cancer prevention, and the management of oxidative stress-related diseases warrant further investigation. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this multifaceted molecule.

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in various fruits and vegetables, has emerged as a molecule of significant interest in the biomedical field. Possessing a range of biological activities, including potent β-glucuronidase inhibition, antioxidant, hepatoprotective, and anti-apoptotic properties, DSL presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of D-Saccharic acid 1,4-lactone hydrate (B1144303), with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities

D-Saccharic acid 1,4-lactone hydrate exhibits a multifaceted pharmacological profile, primarily centered around its inhibitory effect on β-glucuronidase and its ability to counteract cellular stress. These core activities underpin its therapeutic potential in a variety of disease models.

β-Glucuronidase Inhibition

DSL is a well-characterized and potent inhibitor of β-glucuronidase, an enzyme implicated in the reactivation of xenobiotics and the development of certain cancers. By preventing the hydrolysis of glucuronide conjugates, DSL can modulate the metabolism of various drugs and endogenous compounds.

Hepatoprotective and Antioxidant Effects

DSL has demonstrated significant protective effects in liver cells subjected to oxidative stress. It mitigates cytotoxicity and apoptosis by scavenging reactive oxygen species (ROS) and preserving mitochondrial function.

Anti-diabetic and Anti-apoptotic Roles

In models of diabetes, DSL has been shown to ameliorate hyperglycemia-induced complications. Its mechanism of action involves the inhibition of both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in vital organs such as the pancreas, liver, and kidneys.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Activity Parameter Value Enzyme Source Reference
β-Glucuronidase InhibitionIC5048.4 µM-[1]
β-Glucuronidase InhibitionIC5045.75 ± 2.16 µM-[2]

Table 1: β-Glucuronidase Inhibitory Activity of this compound

Experimental Model Parameter Measured Key Findings with DSL Treatment Reference
tert-Butyl hydroperoxide (TBHP)-induced cytotoxicity in murine hepatocytesCell ViabilityPrevents reduction in cell viability[1]
TBHP-induced cytotoxicity in murine hepatocytesCytotoxicityReduces cytotoxicity[1]
TBHP-induced cytotoxicity in murine hepatocytesApoptotic ProteinsReduces pro-apoptotic proteins and increases anti-apoptotic proteins[1]
Alloxan-induced diabetes in ratsBlood Glucose & Insulin (B600854)Restores elevated blood glucose and insulin levels to normal[1]
Alloxan-induced diabetes in ratsPancreatic β-cell apoptosisInhibits apoptosis via a mitochondrial-dependent pathway[1]

Table 2: Hepatoprotective and Anti-diabetic Effects of this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further research.

β-Glucuronidase Inhibition Assay

This protocol is based on the methodology used to determine the IC50 value of DSL.

Objective: To determine the concentration of DSL required to inhibit 50% of β-glucuronidase activity.

Materials:

  • β-glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • This compound (DSL)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of DSL in phosphate buffer.

  • In a 96-well plate, add 10 µL of the enzyme solution to 70 µL of phosphate buffer.

  • Add 10 µL of each DSL dilution to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the substrate, p-nitrophenyl-β-D-glucuronide.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each DSL concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DSL concentration.

Experimental Workflow for β-Glucuronidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DSL_dilutions Prepare DSL Dilutions Add_DSL Add DSL Dilutions DSL_dilutions->Add_DSL Enzyme_sol Prepare Enzyme Solution Add_enzyme Add Enzyme to Plate Enzyme_sol->Add_enzyme Substrate_sol Prepare Substrate Solution Add_substrate Add Substrate Substrate_sol->Add_substrate Add_enzyme->Add_DSL Pre_incubate Pre-incubate (37°C, 10 min) Add_DSL->Pre_incubate Pre_incubate->Add_substrate Incubate Incubate (37°C, 30 min) Add_substrate->Incubate Stop_reaction Stop Reaction Incubate->Stop_reaction Read_absorbance Read Absorbance (405 nm) Stop_reaction->Read_absorbance Calc_inhibition Calculate % Inhibition Read_absorbance->Calc_inhibition Det_IC50 Determine IC50 Calc_inhibition->Det_IC50 G cluster_cell_prep Cell Preparation & Treatment cluster_assays Endpoint Assays Isolate_cells Isolate & Culture Murine Hepatocytes Pretreat_DSL Pre-treat with DSL Isolate_cells->Pretreat_DSL Induce_stress Induce Oxidative Stress (TBHP) Pretreat_DSL->Induce_stress MTT_assay Cell Viability (MTT) Induce_stress->MTT_assay Western_blot Apoptotic Proteins (Western Blot) Induce_stress->Western_blot MMP_assay Mitochondrial Potential (ΔΨm) Induce_stress->MMP_assay G Oxidative_Stress Oxidative Stress (e.g., TBHP) mPTP mPTP Opening Oxidative_Stress->mPTP Mitochondrion Mitochondrion DSL D-Saccharic Acid 1,4-Lactone DSL->mPTP Inhibits delta_psi_m Loss of ΔΨm mPTP->delta_psi_m Cytochrome_c Cytochrome c Release delta_psi_m->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Death_Ligand Death Ligand (e.g., TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase_8 Caspase-8 Activation Death_Receptor->Caspase_8 DSL D-Saccharic Acid 1,4-Lactone DSL->Caspase_8 Inhibits Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Bid_tBid Bid → tBid Caspase_8->Bid_tBid Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrial_Pathway Intrinsic Pathway Amplification Bid_tBid->Mitochondrial_Pathway

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Technical Guide to its Role as a β-Glucuronidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucuronidase (GUS) is a lysosomal acid hydrolase belonging to the glycosidase family of enzymes. It plays a critical role in the hydrolysis of β-D-glucuronic acid from the non-reducing end of glycosaminoglycans, as well as various glucuronidated xenobiotics and endobiotics.[1][2] While essential for normal metabolic processes, elevated β-glucuronidase activity, particularly from gut microbiota, is implicated in significant pathologies. This includes the reactivation of detoxified carcinogens and the reversal of drug metabolism, leading to severe, dose-limiting toxicities for several therapeutic agents.[3] For instance, the anticancer drug Irinotecan (B1672180) (CPT-11) is detoxified in the liver via glucuronidation, but its subsequent reactivation in the gastrointestinal tract by bacterial β-glucuronidase leads to severe diarrhea.[4][5][6] This has established β-glucuronidase as a compelling therapeutic target.

D-Saccharic acid 1,4-lactone hydrate (B1144303) (also known as saccharolactone) is a potent, well-characterized inhibitor of β-glucuronidase.[7][8][9] It is a derivative of D-glucaric acid, a natural compound found in many dietary plants.[10][11] Due to its efficacy, it is widely used as a standard reference compound in the development and evaluation of novel β-glucuronidase inhibitors.[7][12] This guide provides an in-depth overview of its mechanism, quantitative inhibitory data, relevant biological pathways, and detailed experimental protocols for its study.

Mechanism of Action

D-Saccharic acid 1,4-lactone is the active form responsible for the potent inhibitory activity of saccharate solutions.[4] It functions as a competitive inhibitor of β-glucuronidase.[13] Its structure mimics the oxocarbenium ion-like transition state of the D-glucuronyl moiety during catalysis, allowing it to bind to the enzyme's active site with high affinity, thereby preventing the binding and hydrolysis of glucuronide substrates.

Quantitative Inhibitory Data

The inhibitory potency of D-Saccharic acid 1,4-lactone hydrate against β-glucuronidase has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values show slight variations depending on the enzyme source and assay conditions.

Enzyme Source Inhibitory Value Value Type Reference
Not Specified48.4 µMIC50[7][8][9]
Human Enzyme45 µMIC50[12][14][15]
Not Specified17 - 21 µMIC50[6]
Not Specified25 µMKi[6]

Role in Biological Pathways and Drug Metabolism

The primary significance of β-glucuronidase inhibition in a therapeutic context relates to its function in the gastrointestinal tract, where it can reverse Phase II drug metabolism.

1. Reactivation of Glucuronidated Drugs: Many drugs and xenobiotics are detoxified in the liver by UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. This process increases their water solubility and facilitates their excretion via biliary clearance into the gut. However, β-glucuronidase produced by commensal gut bacteria can cleave this glucuronide bond, releasing the active (and often toxic) aglycone.[5] This "deconjugation" leads to reabsorption of the toxic compound and can cause severe localized toxicity, as seen with the chemotherapy agent irinotecan and some non-steroidal anti-inflammatory drugs (NSAIDs).[16] Inhibition of this process by agents like D-Saccharic acid 1,4-lactone can mitigate these adverse effects.[3][16]

drug_metabolism cluster_liver Hepatocyte (Liver) cluster_gut Gastrointestinal Tract Active Drug Active Drug UGT UGT Active Drug->UGT Glucuronidation (Phase II Detox) Inactive Glucuronide Inactive Glucuronide UGT->Inactive Glucuronide Bacterial GUS Bacterial β-Glucuronidase Inactive Glucuronide->Bacterial GUS Biliary Excretion Reactivated Drug Reactivated Active Drug Bacterial GUS->Reactivated Drug Deconjugation Toxicity GI Toxicity (e.g., Diarrhea) Reactivated Drug->Toxicity DSL D-Saccharic acid 1,4-lactone DSL->Bacterial GUS Inhibition

Caption: Drug reactivation pathway by gut microbial β-glucuronidase and its inhibition.

2. Carcinogenesis: β-Glucuronidase is also implicated in carcinogenesis, particularly in the colon.[4] It can deconjugate glucuronidated pro-carcinogens that have been detoxified by the liver and excreted into the gut. This reactivation can lead to the formation of genotoxic metabolites that damage intestinal epithelial cells, contributing to tumor initiation and growth. Therefore, inhibiting β-glucuronidase is a potential strategy for cancer chemoprevention.

carcinogenesis Pro-carcinogen Pro-carcinogen Detoxified Glucuronide Detoxified Glucuronide Pro-carcinogen->Detoxified Glucuronide Liver Detoxification Bacterial GUS Gut Bacterial β-Glucuronidase Detoxified Glucuronide->Bacterial GUS Excretion to Gut Active Carcinogen Active Carcinogen Bacterial GUS->Active Carcinogen Reactivation DNA Damage DNA Damage Active Carcinogen->DNA Damage Colon Cancer Colon Cancer DNA Damage->Colon Cancer DSL D-Saccharic acid 1,4-lactone DSL->Bacterial GUS Inhibition

Caption: Role of β-glucuronidase in carcinogen reactivation and potential for chemoprevention.

Experimental Protocols

The following is a generalized protocol for an in vitro β-glucuronidase inhibition assay using a spectrophotometric or fluorometric substrate. This protocol is synthesized from common methodologies and should be optimized for the specific enzyme source and laboratory conditions.[6][17][18][19][20]

Objective: To determine the IC50 value of this compound against β-glucuronidase.

Materials:

  • Enzyme: Purified β-glucuronidase (e.g., from E. coli, bovine liver, or Helix pomatia).

  • Inhibitor: this compound.

  • Substrate:

    • p-Nitrophenyl-β-D-glucuronide (PNPG) for spectrophotometric assay.[20]

    • Phenolphthalein-β-D-glucuronide for colorimetric assay.[17][18]

    • 4-Methylumbelliferyl-β-D-glucuronide (MUG) for fluorometric assay.[6]

  • Assay Buffer: Appropriate buffer for the enzyme source (e.g., 50 mM Sodium Acetate, pH 5.0, or 75 mM Potassium Phosphate, pH 6.8).[17][18]

  • Stop Solution: High pH buffer to terminate the reaction (e.g., 0.2 M Glycine buffer, pH 10.4, or 1 M Na2CO3).[6][17]

  • Solvent: DMSO or appropriate buffer for dissolving the inhibitor.[12][14]

  • Equipment: Spectrophotometer or fluorescence plate reader, 96-well plates, incubator.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[21]

    • Create a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare the substrate solution in assay buffer (concentration should be near the Km value if known, e.g., 125 µM for MUG).[6]

    • Dilute the β-glucuronidase enzyme in cold assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup (96-well plate format):

    • Test Wells: Add a fixed volume (e.g., 20 µL) of each inhibitor dilution.

    • Positive Control (100% activity): Add the same volume of assay buffer containing the same percentage of solvent (e.g., DMSO) as the test wells.

    • Blank (No enzyme): Add assay buffer and substrate, but no enzyme, to correct for background signal.

    • Add a fixed volume (e.g., 150 µL) of the diluted enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a fixed volume (e.g., 30 µL) of the substrate solution to all wells.

    • Mix briefly on a plate shaker.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range in the positive control wells.[18]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a fixed volume (e.g., 50 µL) of the stop solution to all wells.[6]

    • Read the absorbance or fluorescence at the appropriate wavelength:

      • PNPG: 405 nm (product: p-nitrophenol).[20]

      • Phenolphthalein-β-D-glucuronide: 540 nm (product: phenolphthalein).[17]

      • MUG: Excitation 365 nm / Emission 450 nm (product: 4-methylumbelliferone).[19]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare serial dilutions of D-Saccharic acid 1,4-lactone D Dispense inhibitor/control, then enzyme into 96-well plate A->D B Prepare Substrate (e.g., PNPG, MUG) B->D C Dilute β-Glucuronidase Enzyme C->D E Pre-incubate at 37°C D->E F Add substrate to initiate reaction E->F G Incubate at 37°C (e.g., 30 min) F->G H Add Stop Solution G->H I Read plate (Absorbance/Fluorescence) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: General experimental workflow for a β-glucuronidase inhibition assay.

References

A Comprehensive Technical Guide to the Safety and Handling of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling protocols for D-Saccharic acid 1,4-lactone hydrate (B1144303) (CAS No. 61278-30-6). The information is compiled from various safety data sheets and scientific literature to ensure a comprehensive understanding for laboratory and drug development applications.

Chemical and Physical Properties

D-Saccharic acid 1,4-lactone hydrate is a derivative of D-glucaric acid. It is recognized for its role as a β-glucuronidase inhibitor and its potential anticarcinogenic, detoxifying, and antioxidant properties.[1][2][3]

PropertyValueReferences
Synonyms D-Glucaro-1,4-lactone, 1,4-lactone D-glucaric acid monohydrate, DSAL[4][5][6]
Molecular Formula C₆H₈O₇ • H₂O[5][7]
Molecular Weight 210.14 g/mol [6]
Appearance Crystalline solid, White to Off-White powder[5][8]
Melting Point 80-82 °C or 91-93 °C[8][9]
Solubility Soluble in water (approx. 10 mg/mL in PBS pH 7.2, 50 mg/mL in water), ethanol (B145695) (approx. 20 mg/mL), DMSO (approx. 20-42 mg/mL), and dimethyl formamide (B127407) (approx. 20 mg/mL).[5][7][10] Insoluble in cold water, hot water, and diethyl ether.[11]
Storage Temperature 2-8°C or -20°C[5][12]
Stability Stable for at least 4 years when stored at -20°C.[5][7]

Hazard Identification and Classification

There is some variation in the GHS classification across different suppliers. While some sources state that the substance is not classified as hazardous, others indicate it can cause skin, eye, and respiratory irritation.[4] It is prudent to handle this compound with care, considering it potentially hazardous until more definitive information is available.[5]

Hazard StatementGHS ClassificationReferences
H302: Harmful if swallowedAcute toxicity, oral (Category 4)[13]
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

NFPA and HMIS Ratings:

  • NFPA: Health = 1, Fire = 0, Reactivity = 0[4]

  • HMIS: Health = 1, Fire = 0, Reactivity = 0[4]

Experimental Protocols

G General Workflow for Chemical Safety Assessment cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if necessary) cluster_3 Risk Assessment & Management A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C I Hazard Identification A->I B Physicochemical Characterization B->C B->I D Genotoxicity Assays C->D C->I E Skin/Eye Irritation Assays D->E D->I F Acute Toxicity Studies E->F Proceed if significant in vitro effects E->I G Repeated Dose Toxicity Studies F->G F->I H Reproductive/Developmental Toxicity Studies G->H G->I H->I J Exposure Assessment I->J K Risk Characterization J->K L Establish Safe Handling Procedures (SOPs) K->L

Caption: Generalized workflow for chemical safety assessment.

Safety and Handling Procedures

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) should be used.

Protection TypeRecommendationReferences
Engineering Controls Use only in a well-ventilated area. Facilities should be equipped with an eyewash fountain.[12]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[6][12]
Skin Protection Wear protective gloves and a lab coat. Inspect gloves before use and dispose of contaminated gloves properly.[6][12]
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dust is generated, use an approved dust respirator.[4][6]
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][12]
Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of the compound.

  • Handling: Avoid creating dust.[6] Open and handle the container with care.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Recommended storage temperatures vary from 2-8°C to -20°C.[5][12] Keep away from incompatible substances and sources of ignition.[12][14]

First Aid Measures

In case of exposure, follow these first aid procedures.

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6][12]
Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and containment.

G Accidental Release Response Protocol A Ensure Adequate Ventilation & Wear Appropriate PPE B Remove all sources of ignition A->B C Prevent further leakage or spillage B->C D Contain the spill with inert material (e.g., sand, earth) C->D H Do not allow to enter drains or waterways C->H E Sweep or vacuum up the spilled material D->E F Place in a suitable, closed container for disposal E->F G Clean the affected area thoroughly F->G

Caption: Protocol for responding to an accidental release.

  • Personal Precautions: Wear appropriate protective equipment.[12]

  • Environmental Precautions: Do not let the product enter drains, surface water, or ground water.[4][14]

  • Methods for Cleaning Up: Pick up mechanically or absorb with inert material and place in a suitable container for disposal.[4][12]

Firefighting Measures
  • Flammability: The product is not flammable or combustible.[4][6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Carbon oxides may be formed under fire conditions.[6]

  • Protective Equipment: No special measures are required, but wearing a self-contained breathing apparatus is advisable if necessary.[4][6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[11]

  • Acute Toxicity: An oral TDLO in rats has been reported as 840 mg/kg over 6 weeks intermittently.[4]

  • Skin Irritation: Some sources report no irritant effect, while others classify it as a skin irritant.[4]

  • Eye Irritation: Similarly, reports vary from no irritating effect to causing serious eye irritation.[4]

  • Sensitization: No sensitizing effects are known.[4]

  • Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.[12]

Ecological Information

  • Toxicity: No further relevant information is available.[4]

  • Persistence and Degradability: No data available.[12]

  • Bioaccumulative Potential: No data available.[12]

  • Mobility in Soil: No data available.[12]

  • General Notes: It is considered slightly hazardous for water (Water hazard class 1). Do not allow large quantities to reach ground water, water courses, or sewage systems.[4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Consult with a licensed professional waste disposal service.[12]

Transport Information

This compound is not regulated as a hazardous material for transportation by DOT (US) or IATA.[12]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSAL), a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the deconjugation of various endogenous and exogenous compounds.[1][2][3] This inhibitory activity, along with its antioxidant and detoxifying properties, makes DSAL a valuable tool in various research and drug development applications.[3][4][5] These notes provide detailed protocols for key experimental applications of DSAL, present relevant quantitative data, and illustrate associated biological pathways and workflows.

DSAL is an orally active compound and has been investigated for its potential anticarcinogenic, hepatoprotective, and anti-diabetic properties.[4][6][7] It is commonly used as a standard for the development of novel β-glucuronidase inhibitors and to prevent the cleavage of glucuronides in biological samples such as plasma, serum, and urine.[1][8]

Physicochemical and Solubility Data

Proper handling and solubilization of D-Saccharic acid 1,4-lactone hydrate are critical for obtaining reliable and reproducible experimental results.

PropertyValue
Molecular Formula C₆H₈O₇ • H₂O
Molecular Weight 210.14 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO: ~42 mg/mL[9] Ethanol: ~20 mg/mL[8][10] DMF: ~20 mg/mL[10] PBS (pH 7.2): ~10 mg/mL[4][8][10]
Storage Store at -20°C for long-term stability.[4][8] Aqueous solutions are not recommended for storage for more than one day.[4][8]

Experimental Protocols

Protocol 1: In Vitro β-Glucuronidase Inhibition Assay

This protocol describes a colorimetric or fluorometric microplate-based assay to determine the inhibitory activity of this compound against β-glucuronidase.

Workflow for β-Glucuronidase Inhibition Assay

G Workflow for β-Glucuronidase Inhibition Assay prep Prepare Reagents: - DSAL dilutions - β-glucuronidase solution - Substrate (e.g., pNPG) - Stop solution plate Plate Components: - Add buffer, enzyme, and DSAL - Pre-incubate prep->plate reaction Initiate Reaction: - Add substrate to all wells plate->reaction incubate Incubate at 37°C reaction->incubate stop Stop Reaction: - Add stop solution incubate->stop read Read Absorbance/Fluorescence (e.g., 405 nm for pNPG) stop->read analyze Data Analysis: - Calculate % inhibition - Determine IC50 value read->analyze

Caption: A stepwise workflow for determining the β-glucuronidase inhibitory activity of this compound.

Materials:

  • This compound

  • β-Glucuronidase (from a suitable source, e.g., bovine liver or E. coli)

  • p-Nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Stop solution (e.g., 0.2 M Glycine-NaOH buffer, pH 10.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or phosphate buffer).

    • Prepare serial dilutions of DSAL in phosphate buffer to obtain a range of concentrations for IC50 determination.

    • Prepare a working solution of β-glucuronidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the DSAL dilutions to the test wells. Add 10 µL of buffer to the control wells and 10 µL of a known inhibitor as a positive control.

    • Add 20 µL of the β-glucuronidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of DSAL using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the DSAL concentration to determine the IC50 value.

ParameterValue
IC50 45 - 48.4 µM[1][4][9]
Protocol 2: In Vitro Cytotoxicity and Hepatoprotection Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the protective effects of this compound against toxin-induced cytotoxicity in a liver cell line (e.g., HepG2) or primary hepatocytes.

Workflow for MTT-based Cytotoxicity/Hepatoprotection Assay

G Workflow for MTT-based Cytotoxicity/Hepatoprotection Assay seed Seed Cells: - Plate HepG2 or primary hepatocytes - Incubate for 24h treat Treatment: - Pre-treat with DSAL - Add toxin (e.g., TBHP) seed->treat incubate Incubate for desired period (e.g., 2-24h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h (Formation of formazan (B1609692) crystals) mtt->incubate_mtt solubilize Solubilize Formazan: - Add DMSO or solubilization buffer incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Data Analysis: - Calculate % cell viability read->analyze

Caption: A general workflow for assessing the cytoprotective effects of this compound using the MTT assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Hepatotoxin (e.g., tert-Butyl hydroperoxide (TBHP) or acetaminophen)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment:

    • For hepatoprotection studies, pre-treat the cells with various concentrations of DSAL for a specified time (e.g., 2 hours).[4][5]

    • After pre-treatment, add the hepatotoxin to induce cell damage, and incubate for the desired period (e.g., 2-24 hours).

    • Include appropriate controls: untreated cells, cells treated with DSAL alone, and cells treated with the toxin alone.

  • MTT Assay:

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control. % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Experimental ConditionResult
Murine hepatocytes treated with 1.5 mg/mL DSAL for 2hImproved cell viability and prevention of tert-Butyl hydroperoxide-induced cell viability reduction.[4][5]
Protocol 3: In Vivo Study of Hepatoprotective Effects in a Diabetic Model

This protocol provides a general framework for investigating the hepatoprotective effects of this compound in an alloxan-induced diabetic rat model.

Materials:

  • Male Wistar or Swiss albino rats

  • This compound

  • Alloxan (B1665706) monohydrate

  • Vehicle for administration (e.g., sterile saline)

  • Blood glucose monitoring system

  • Kits for measuring serum alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP)

  • Reagents for tissue homogenization and antioxidant enzyme assays (e.g., SOD, CAT, GPx)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Divide the animals into groups: control, diabetic control, and DSAL-treated diabetic groups at various doses.

  • Induction of Diabetes:

    • Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) after an overnight fast.

    • Confirm diabetes by measuring blood glucose levels after 72 hours; rats with fasting blood glucose above 250 mg/dL are considered diabetic.

  • DSAL Treatment:

    • Administer DSAL orally at different doses (e.g., 20-120 mg/kg body weight) daily for a specified period (e.g., 6 weeks).[4]

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples for the analysis of serum glucose, insulin (B600854), ALT, AST, and ALP levels.

    • Euthanize the animals and collect liver tissue for histopathological examination and biochemical analysis of oxidative stress markers (e.g., lipid peroxidation, glutathione (B108866) levels) and antioxidant enzyme activities.

ParameterTreatment Group (Alloxan-induced diabetic rats)Outcome
Blood Glucose and Insulin Levels Oral administration of DSALRestoration of elevated blood glucose and insulin levels towards normal.[4]
Serum ALT and ALP Levels Oral administration of DSALRestoration of elevated serum ALT and ALP levels towards normal in diabetic rats.[11][12]
Hepatic Apoptosis Oral administration of DSALPrevention of hyperglycemia-induced hepatic apoptosis by inhibiting both extrinsic and intrinsic pathways.[11][12]

Signaling Pathways

Hepatoprotective Mechanism of this compound

This compound exerts its hepatoprotective effects through multiple mechanisms, primarily by mitigating oxidative stress and inhibiting apoptosis.

G Proposed Hepatoprotective Mechanism of DSAL DSAL D-Saccharic acid 1,4-lactone hydrate ROS Increased ROS Production DSAL->ROS Inhibits OxidativeStress Oxidative Stress (e.g., from toxins, hyperglycemia) OxidativeStress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspases Caspase Activation (e.g., Caspase-3, -9) CytC->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: DSAL's proposed mechanism for hepatoprotection involves the inhibition of reactive oxygen species (ROS) production, thereby preventing mitochondrial dysfunction and subsequent apoptotic pathways.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with appropriate safety precautions.

References

Application Notes and Protocols: D-Saccharic Acid 1,4-Lactone Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL) is a derivative of D-glucaric acid, a naturally occurring compound found in many fruits and vegetables. DSL is recognized for its potent inhibitory activity against β-glucuronidase, an enzyme implicated in the release of toxins and carcinogens in the body.[1] Beyond its enzymatic inhibition, DSL exhibits significant antioxidant, detoxifying, and anti-apoptotic properties.[1][2] In cell culture, DSL is a valuable tool for investigating cellular detoxification pathways, protecting cells from oxidative stress-induced damage and apoptosis, and studying the role of β-glucuronidase in various cellular processes. These application notes provide detailed protocols for utilizing DSL in cell culture experiments.

Key Applications in Cell Culture

  • Inhibition of β-Glucuronidase Activity: DSL is widely used as a specific inhibitor of β-glucuronidase in cell lysates and culture media.[3] This is crucial in studies where the activity of this enzyme could interfere with the analysis of glucuronidated compounds.

  • Protection Against Oxidative Stress: DSL has been shown to protect cells, such as murine hepatocytes, from cytotoxicity induced by oxidative stressors like tert-Butyl hydroperoxide (TBHP).[1][2]

  • Inhibition of Apoptosis: DSL can attenuate apoptosis by modulating the expression of pro- and anti-apoptotic proteins, particularly through the mitochondria-dependent pathway.[2][4][5][6] This includes the regulation of the Bcl-2 family of proteins and inhibition of caspase activation.

Data Presentation

Table 1: Solubility of D-Saccharic Acid 1,4-Lactone Hydrate
SolventSolubilityReference
Water50 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL
Dimethyl Sulfoxide (DMSO)~20 mg/mL[7]
Ethanol~20 mg/mL[7]
Table 2: Illustrative Dose-Response of DSL on Cell Viability under Oxidative Stress

Note: This data is illustrative. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell line and experimental conditions.

DSL Concentration (µg/mL)Oxidative Stressor (e.g., 100 µM TBHP)% Cell Viability (Relative to Untreated Control)
0+50%
100+65%
500+80%
1000+90%
1500+95%
1500-100%
Table 3: Illustrative Effect of DSL on Caspase-3 Activity

Note: This data is illustrative and will vary depending on the cell type and apoptosis-inducing agent.

TreatmentCaspase-3 Activity (Fold Change vs. Control)
Control (Untreated)1.0
Apoptosis Inducer (e.g., Staurosporine)4.5
Apoptosis Inducer + DSL (1 mg/mL)2.0

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water, PBS (pH 7.2), or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Based on the desired final concentration and the solubility of DSL in your chosen solvent (see Table 1), weigh out the appropriate amount of DSL powder in a sterile microcentrifuge tube.

  • Add the corresponding volume of sterile solvent to the tube.

  • Vortex thoroughly until the DSL is completely dissolved. For aqueous solutions, gentle warming may be required.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C. Aqueous solutions are best prepared fresh, while DMSO stocks can be stored for longer periods.[7]

Cell Viability Assay (MTT Assay)

This protocol is for assessing the protective effect of DSL against a cytotoxic agent.

Materials:

  • Cells of interest (e.g., primary hepatocytes, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Cytotoxic agent (e.g., tert-Butyl hydroperoxide, staurosporine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DSL (e.g., 0, 100, 500, 1000, 1500 µg/mL) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Introduce the cytotoxic agent to the appropriate wells and incubate for the desired duration (e.g., 2-24 hours).

  • After the incubation period, remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the MTT solution.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • DSL and apoptosis-inducing agent

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 2X Reaction Buffer with DTT

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol:

  • Plate cells and treat with DSL and/or an apoptosis-inducing agent as described for the cell viability assay.

  • Harvest the cells by trypsinization or scraping and centrifuge to obtain a cell pellet.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate (final concentration 200 µM).

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm in a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the results with the untreated control.

β-Glucuronidase Inhibition Assay in Cell Lysate

This protocol determines the inhibitory effect of DSL on endogenous β-glucuronidase activity.

Materials:

  • Cell lysate prepared as in the caspase-3 assay protocol

  • β-Glucuronidase substrate (e.g., phenolphthalein (B1677637) glucuronide)

  • Assay buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8)

  • Stop solution (e.g., 200 mM Glycine Buffer, pH 10.4)

  • DSL stock solution

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Prepare cell lysates from untreated cells.

  • In a 96-well plate, add a defined amount of cell lysate protein to each well.

  • Add varying concentrations of DSL to the wells. Include a control with no DSL.

  • Add the assay buffer to bring the reaction volume to a defined amount (e.g., 100 µL).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the β-glucuronidase substrate.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition relative to the control without DSL.

Visualizations

G Experimental Workflow for Assessing DSL's Protective Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays prep_cells Seed Cells treat_dsl Pre-treat with DSL prep_cells->treat_dsl prep_dsl Prepare DSL Stock prep_dsl->treat_dsl treat_stress Induce Oxidative Stress treat_dsl->treat_stress assay_viability Cell Viability (MTT) treat_stress->assay_viability assay_apoptosis Apoptosis (Caspase-3) treat_stress->assay_apoptosis assay_protein Protein Expression (Western Blot) treat_stress->assay_protein

Caption: Workflow for evaluating the cytoprotective effects of DSL.

G DSL's Mechanism in Mitigating Oxidative Stress-Induced Apoptosis stress Oxidative Stress (e.g., TBHP) ros Increased ROS stress->ros mito Mitochondrial Dysfunction ros->mito bax Bax (Pro-apoptotic) Activation mito->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis dsl D-Saccharic acid 1,4-lactone (DSL) dsl->ros Antioxidant Activity dsl->bax Downregulates dsl->bcl2 Upregulates

References

Application Notes and Protocols for In Vivo Studies of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo therapeutic effects of D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), focusing on its protective roles in diabetic models. The information is compiled from various preclinical studies and is intended to guide the design and execution of future research.

Introduction

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in many dietary plants, is recognized for its detoxifying, antioxidant, and anticarcinogenic properties.[1][2][3] In vivo studies have primarily focused on its potential to ameliorate complications associated with diabetes mellitus, such as hepatic dysfunction, nephropathy, and spleen damage, by mitigating oxidative stress and inflammation.[1][4][5]

Data Presentation

Note: The following tables summarize the qualitative and quantitative findings from in vivo studies. While specific numerical data with statistical variance from full-text articles were not consistently accessible, the descriptive outcomes from published abstracts are presented to illustrate the therapeutic effects of DSL.

Table 1: Effects of D-Saccharic Acid 1,4-Lactone on Key Diabetic Markers
ParameterAnimal ModelTreatment GroupDosage and AdministrationObserved EffectReference
Blood GlucoseAlloxan-induced diabetic ratsDSL Treated80 mg/kg body weight, oralRestored to near-normal levels[1][2][4]
Glycosylated Hemoglobin (HbA1c)Alloxan-induced diabetic ratsDSL Treated80 mg/kg body weight, oralRestored to near-normal levels[2][5]
Plasma InsulinAlloxan-induced diabetic ratsDSL Treated80 mg/kg body weight, oralIncreased to near-normal levels[2][5]
Serum Alkaline Phosphatase (ALP)Alloxan-induced diabetic ratsDSL Treated80 mg/kg body weight, oralRestored to near-normal levels[1]
Serum Alanine Aminotransferase (ALT)Alloxan-induced diabetic ratsDSL Treated80 mg/kg body weight, oralRestored to near-normal levels[1]
Table 2: Effects of D-Saccharic Acid 1,4-Lactone on Oxidative Stress Markers
ParameterAnimal ModelTissueTreatment GroupDosage and AdministrationObserved EffectReference
Reactive Oxygen Species (ROS)Alloxan-induced diabetic ratsLiver, KidneyDSL Treated80 mg/kg body weight, oralProduction was reduced to near-normal levels[1][4]
Intracellular Antioxidant MachineriesAlloxan-induced diabetic ratsLiver, Kidney, PancreasDSL Treated80 mg/kg body weight, oralRestored to near-normal function[1][2][4]
Aldose Reductase ActivityAlloxan-induced diabetic ratsKidneyDSL Treated80 mg/kg body weight, oralNormalized[4]
Table 3: Effects of D-Saccharic Acid 1,4-Lactone on Inflammatory and Apoptotic Markers
ParameterAnimal ModelTissueTreatment GroupDosage and AdministrationObserved EffectReference
TNF-αAlloxan-induced diabetic ratsLiverDSL Treated80 mg/kg body weight, oralSignificantly decreased[1]
NF-κB Nuclear TranslocationAlloxan-induced diabetic ratsKidneyDSL Treated80 mg/kg body weight, oralCounteracted the increase seen in diabetic rats[4]
Inflammatory CytokinesAlloxan-induced diabetic ratsKidneyDSL Treated80 mg/kg body weight, oralConcentration was decreased[4]
Caspase-8 ActivationAlloxan-induced diabetic ratsLiverDSL Treated80 mg/kg body weight, oralInhibited[1]
Caspase-3 ExpressionAlloxan-induced diabetic ratsLiverDSL Treated80 mg/kg body weight, oralSignificantly decreased[1]
Bcl-2 Family ProteinsAlloxan-induced diabetic ratsLiverDSL Treated80 mg/kg body weight, oralReciprocally regulated (anti-apoptotic Bcl-2 increased, pro-apoptotic Bax decreased)[1]
Cytochrome c ReleaseAlloxan-induced diabetic ratsLiverDSL Treated80 mg/kg body weight, oralInhibited[1]

Experimental Protocols

Animal Model: Alloxan-Induced Diabetes in Rats

This protocol describes the induction of diabetes in rats using alloxan (B1665706), a widely used method for studying type 1 diabetes.

Materials:

  • Male Swiss albino rats (or other suitable strain)

  • Alloxan monohydrate

  • Sterile normal saline (0.9% NaCl)

  • Glucometer and test strips

  • Animal housing with controlled temperature and light cycle

  • Standard rat chow and water ad libitum

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Fast the rats overnight (12-14 hours) with free access to water.

  • Prepare a fresh solution of alloxan monohydrate in sterile normal saline.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of alloxan at a dose of 120 mg/kg body weight.[4][5]

  • After injection, provide the rats with 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.

  • Monitor blood glucose levels 72 hours post-alloxan injection. Rats with fasting blood glucose levels above a predetermined threshold (e.g., 200-250 mg/dL) are considered diabetic and included in the study.

Preparation and Administration of D-Saccharic Acid 1,4-Lactone

Materials:

  • D-Saccharic acid 1,4-lactone hydrate

  • Vehicle (e.g., sterile water or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a homogenous suspension or solution of DSL in the chosen vehicle. A common effective dose is 80 mg/kg body weight.[2][4][5]

  • The administration should be performed daily via oral gavage.

  • The treatment duration in the cited studies is typically several weeks, depending on the experimental endpoints.

  • A vehicle-treated diabetic control group and a non-diabetic control group should be included in the study design.

Key Experimental Assays

The following are general outlines for assays mentioned in the literature. Specific commercial kits and detailed laboratory protocols should be followed for accurate results.

3.3.1. Measurement of Oxidative Stress Markers

  • Reactive Oxygen Species (ROS): Tissue homogenates (liver, kidney, pancreas) can be analyzed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

  • Antioxidant Enzymes (SOD, CAT, GPx): The activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in tissue lysates can be measured using spectrophotometric assay kits.

3.3.2. Assessment of Inflammatory Markers

  • Cytokines (e.g., TNF-α, IL-6): Serum or tissue homogenate levels of inflammatory cytokines can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for rat cytokines.

  • NF-κB Activation: Nuclear extracts from tissues can be prepared to assess the translocation of NF-κB (p65 subunit) using Western blotting or an ELISA-based transcription factor assay.

3.3.3. Evaluation of Apoptosis

  • Caspase Activity: The activity of caspases (e.g., caspase-3, caspase-8, caspase-9) in tissue lysates can be determined using colorimetric or fluorometric assay kits that measure the cleavage of a specific substrate.

  • Western Blot Analysis: Protein levels of apoptotic markers such as Bcl-2, Bax, and cleaved caspase-3 can be quantified in tissue homogenates by Western blotting.

  • Mitochondrial Membrane Potential: This can be assessed in isolated mitochondria or tissue sections using fluorescent dyes like JC-1 or rhodamine 123.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Experimental Workflow for DSL In Vivo Study A Animal Acclimatization (e.g., Male Swiss Albino Rats) B Induction of Diabetes (Alloxan, 120 mg/kg, i.p.) A->B C Grouping of Animals (Normal, Diabetic Control, DSL-Treated) B->C D DSL Administration (80 mg/kg, oral, daily) C->D Treatment Period E Monitoring (Blood Glucose, Body Weight) F Sacrifice and Sample Collection (Blood, Tissues) D->F G Biochemical and Molecular Analysis F->G

Workflow for in vivo evaluation of DSL.

G cluster_1 DSL's Protective Mechanism in Diabetic Complications Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress (Increased ROS) Hyperglycemia->OxidativeStress Inflammation Inflammation (NF-κB, TNF-α) Hyperglycemia->Inflammation Apoptosis Apoptosis (Caspase Activation) Hyperglycemia->Apoptosis TissueDamage Tissue Damage (Liver, Kidney, Pancreas) OxidativeStress->TissueDamage Inflammation->TissueDamage Apoptosis->TissueDamage DSL D-Saccharic Acid 1,4-Lactone (DSL) DSL->OxidativeStress DSL->Inflammation DSL->Apoptosis

Protective mechanisms of DSL.

G cluster_2 DSL's Inhibition of Apoptotic Pathways in Diabetic Liver TNFa TNF-α / TNF-R1 Casp8 Caspase-8 Activation TNFa->Casp8 tBid t-Bid Casp8->tBid Mito Mitochondrial Dysfunction (Cytochrome c release) tBid->Mito Casp3 Caspase-3 Activation Mito->Casp3 Bax Bax (Pro-apoptotic) Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Apoptosis Hepatic Apoptosis Casp3->Apoptosis DSL DSL DSL->Casp8 DSL->Mito DSL->Bax DSL->Bcl2 Upregulates

DSL's role in hepatic apoptosis.

References

Application Notes and Protocols for D-Saccharic Acid 1,4-Lactone Hydrate in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a derivative of D-glucaric acid, is a naturally occurring compound found in various fruits and vegetables. It is recognized for its potent inhibitory activity against β-glucuronidase, an enzyme implicated in the pathogenesis of certain cancers and the enterohepatic recirculation of drugs and toxins.[1][2][3] Preclinical studies have highlighted the therapeutic potential of DSL, demonstrating its antioxidant, detoxifying, anticarcinogenic, and hepatoprotective properties.[1][4] These application notes provide a comprehensive overview of the dosages and protocols for in vivo animal studies investigating the therapeutic effects of DSL.

Data Presentation: D-Saccharic Acid 1,4-Lactone Hydrate Dosage in Animal Studies

The following table summarizes the quantitative data from various preclinical studies involving the administration of this compound to animal models.

Animal ModelIndicationRoute of AdministrationDosage RangeEffective DoseTreatment DurationKey Findings
Swiss albino ratsAlloxan-induced diabetes mellitus and oxidative stressOral (p.o.)20-120 mg/kg body weight80 mg/kg body weight6 weeks (once daily)Ameliorated hyperglycemia, restored insulin (B600854) levels, and reduced oxidative stress by inhibiting pancreatic β-cell apoptosis.[1][5][6]
Swiss albino ratsAlloxan-induced diabetic nephropathyOral (p.o.)80 mg/kg body weight80 mg/kg body weightNot specifiedProtected against renal injury by ameliorating hyperglycemia-mediated oxidative stress and inflammation.[7]
Swiss albino ratsAlloxan-induced hepatic dysfunction in diabetesOral (p.o.)Not specified in abstractNot specified in abstractNot specified in abstractProtected against hepatic apoptosis by inhibiting both extrinsic and intrinsic pathways.[4]
Swiss albino ratsAlloxan-induced spleen dysfunction in diabetesOral (p.o.)80 mg/kg body weight80 mg/kg body weightNot specifiedProtected spleen tissue from hyperglycemia-induced damage.[8]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of DSL for oral gavage in rodents.

Materials:

  • This compound (crystalline solid)

  • Vehicle (e.g., distilled water, 0.5% Carboxymethylcellulose-sodium (CMC-Na) solution, or phosphate-buffered saline (PBS) pH 7.2)

  • Mortar and pestle (optional, for fine powdering)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volumetric flasks

Procedure:

  • Calculate the required amount of DSL: Based on the desired dosage (e.g., 80 mg/kg) and the average body weight of the animals, calculate the total amount of DSL needed.

  • Weigh the DSL: Accurately weigh the calculated amount of DSL using an analytical balance.

  • Solubilization:

    • For aqueous solutions: DSL is soluble in PBS (pH 7.2) at approximately 10 mg/mL.[9] For other aqueous vehicles, it is recommended to prepare a homogeneous suspension.

    • For suspensions (e.g., in CMC-Na): To prepare a 5 mg/mL suspension, add 5 mg of DSL to 1 mL of 0.5% CMC-Na solution.[2] Mix thoroughly using a magnetic stirrer until a uniform suspension is achieved. It is advisable to prepare fresh suspensions daily.[9]

  • Final Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the desired concentration for administration. The administration volume for oral gavage in rats is typically 5-10 mL/kg body weight.

Protocol for Oral Gavage Administration in Rats

This protocol outlines the standard procedure for oral administration of DSL to rats using a gavage needle.

Materials:

  • Prepared DSL solution/suspension

  • Appropriately sized gavage needle (e.g., 16-18 gauge for rats)

  • Syringe

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Acclimatize the animals to handling to minimize stress. Gently restrain the rat to prevent movement during the procedure.

  • Dosage Calculation: Weigh the animal immediately before administration to ensure accurate dosing. Calculate the precise volume of the DSL preparation to be administered based on the animal's body weight and the desired dosage.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the rat, from the tip of the nose to the last rib, to estimate the correct insertion depth.

    • Gently open the rat's mouth and insert the gavage needle along the roof of the mouth, allowing the animal to swallow the tip.

    • Advance the needle smoothly into the esophagus. If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the DSL solution/suspension from the syringe.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Mandatory Visualizations

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Disease_Induction Disease Model Induction (e.g., Alloxan (B1665706) injection for diabetes) Acclimatization->Disease_Induction Grouping Randomized Animal Grouping Disease_Induction->Grouping DSL_Admin DSL Administration (Oral Gavage, Daily) Grouping->DSL_Admin Monitoring Monitoring (Body weight, blood glucose, etc.) DSL_Admin->Monitoring Throughout treatment Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Monitoring->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Caption: Experimental workflow for in vivo studies of this compound.

Signaling_Pathway Hyperglycemia Hyperglycemia-induced Oxidative Stress Mitochondria Mitochondrial Dysfunction Hyperglycemia->Mitochondria DSL D-Saccharic Acid 1,4-Lactone (DSL) ROS Reduced Reactive Oxygen Species (ROS) DSL->ROS Protection Cell Protection and Amelioration of Diabetes DSL->Protection ROS->Mitochondria Inhibits Apoptosis Pancreatic β-cell Apoptosis Mitochondria->Apoptosis Apoptosis->Protection

Caption: Putative signaling pathway of DSL in ameliorating diabetic complications.

References

Application Notes: D-Saccharic Acid 1,4-Lactone Hydrate for β-Glucuronidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) is a well-characterized inhibitor of β-glucuronidase, an enzyme implicated in various physiological and pathological processes.[1][2][3] β-glucuronidase is a lysosomal hydrolase that cleaves β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[4] Its activity is crucial in the metabolism of endogenous compounds and xenobiotics, including the reactivation of drug metabolites, which can lead to toxicity.[5][6][7] Elevated levels of β-glucuronidase have been associated with certain cancers and drug-induced toxicities.[5] Therefore, the inhibition of β-glucuronidase is a significant area of research for the development of therapeutic agents. D-Saccharic acid 1,4-lactone hydrate serves as a valuable tool and a standard control for in vitro studies aimed at identifying and characterizing new inhibitors of this enzyme.[1][2]

Product Information

  • Product Name: this compound

  • Synonyms: D-Glucaro-1,4-lactone, Saccharolactone

  • CAS Number: 61278-30-6

  • Molecular Formula: C₆H₈O₇ • H₂O

  • Molecular Weight: 210.14 g/mol

  • Solubility: Soluble in water (approx. 50 mg/mL), DMSO (approx. 20 mg/mL), and ethanol (B145695) (approx. 20 mg/mL).[8][9]

  • Storage: Store at 2-8°C.[9]

Quantitative Data

A summary of the inhibitory activity of this compound against β-glucuronidase is presented below.

ParameterValueEnzyme SourceCommentsReference
IC₅₀ 48.4 µMNot specifiedOrally active inhibitor.[1]
IC₅₀ 45 µMHuman enzymeCommonly used as a standard inhibitor.[2]
IC₅₀ 17-21 µMNot specifiedDetermined using an automated high-throughput screening protocol.[5]
Kᵢ 0.4 µM (4 x 10⁻⁷ M)Rat preputial glandDetermined by ultraviolet difference spectroscopy at pH 4.5.[10]
Kᵢ 25 µMNot specifiedPublished Kᵢ value.[5]

Note: The variation in reported IC₅₀ and Kᵢ values may be attributed to different assay conditions, enzyme sources, and experimental methodologies.

Experimental Protocols

Protocol 1: Determination of β-Glucuronidase Inhibition (IC₅₀)

This protocol describes a colorimetric assay to determine the 50% inhibitory concentration (IC₅₀) of this compound using p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate. The enzyme β-glucuronidase hydrolyzes PNPG to p-nitrophenol (PNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[6][11]

Materials:

  • This compound

  • β-Glucuronidase from E. coli

  • p-Nitrophenyl-β-D-glucuronide (PNPG)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 7.0)

  • Sodium Carbonate (Na₂CO₃) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in distilled water. Further dilute to obtain a range of concentrations for the assay.

    • Enzyme Solution: Prepare a working solution of β-glucuronidase in 50 mM sodium phosphate buffer (pH 7.0). The final concentration in the assay should be optimized, typically in the range of 40-80 units/mL.

    • Substrate Solution: Prepare a solution of PNPG in 50 mM sodium phosphate buffer (pH 7.0). A typical concentration is 1 mM.

    • Stopping Reagent: Prepare a 0.2 M solution of Na₂CO₃ in distilled water.

  • Assay Protocol:

    • Add 20 µL of different concentrations of this compound solution to the wells of a 96-well microplate. For the control (uninhibited reaction), add 20 µL of distilled water.

    • Add 160 µL of the β-glucuronidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the PNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.[12]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions (D-Saccharic acid 1,4-lactone) add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution (β-Glucuronidase) add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (PNPG) add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Add Stopping Reagent (Na₂CO₃) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

signaling_pathway cluster_liver Liver (Phase II Metabolism) cluster_gut Gut Lumen drug Active Drug / Toxin ugt UDP-Glucuronosyltransferase (UGT) drug->ugt Glucuronidation drug_g Inactive Drug-Glucuronide ugt->drug_g b_gluc Bacterial β-Glucuronidase drug_g->b_gluc Excreted into gut reactivated_drug Reactivated Drug / Toxin b_gluc->reactivated_drug Deconjugation toxicity Toxicity / Adverse Effects reactivated_drug->toxicity inhibitor D-Saccharic acid 1,4-lactone inhibitor->b_gluc Inhibition

Caption: Role of β-glucuronidase in drug metabolism and the inhibitory action of D-Saccharic acid 1,4-lactone.

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Standard for β-Glucuronidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucuronidase (GUSB) is a lysosomal enzyme crucial for the hydrolysis of β-D-glucuronic acid residues from complex carbohydrates. Its activity is implicated in various physiological and pathological processes, including the metabolism of drugs and endogenous compounds. Consequently, the identification and characterization of β-glucuronidase inhibitors are of significant interest in drug development and biomedical research. D-Saccharic acid 1,4-lactone hydrate (B1144303), a potent competitive inhibitor of β-glucuronidase, serves as an essential standard for these investigations.[1] This document provides detailed protocols and data for its use in β-glucuronidase inhibition assays.

Quantitative Data

D-Saccharic acid 1,4-lactone hydrate is widely recognized as a reference standard in the development of novel β-glucuronidase inhibitors.[2] Its inhibitory potency is well-characterized, making it an ideal positive control for assay validation and comparison of new inhibitory compounds.

Inhibitor Enzyme Source IC50 Value (µM)
This compoundHuman45
D-Saccharic acid 1,4-lactone monohydrateNot Specified48.4

Experimental Protocols

The following protocols describe the preparation of necessary reagents and the procedure for a β-glucuronidase inhibition assay using a fluorometric method. A spectrophotometric method is also described as an alternative.

I. Reagent Preparation
  • Assay Buffer (pH 6.8): Prepare a 75 mM potassium phosphate (B84403) buffer. For 100 mL, use potassium phosphate, monobasic, anhydrous. Adjust the pH to 6.8 at 37°C with 1 M potassium hydroxide (B78521) (KOH). This buffer can be used for both fluorometric and spectrophotometric assays.

  • This compound (Inhibitor Stock Solution):

    • Prepare a stock solution by dissolving this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide to a concentration of approximately 20 mg/mL.[3]

    • For aqueous solutions, dissolve the crystalline solid directly in the assay buffer to a concentration of about 10 mg/mL. It is recommended to prepare this solution fresh daily.[3]

    • From the stock solution, prepare serial dilutions in the assay buffer to obtain a range of inhibitor concentrations for the assay.

  • β-Glucuronidase Enzyme Solution:

    • Prepare a stock solution of β-Glucuronidase (e.g., from E. coli) at a concentration of 5 mg/mL in cold assay buffer.

    • Immediately before use, dilute the stock solution to a working concentration of 400-800 units/mL in cold assay buffer. The optimal concentration should be determined empirically based on the specific activity of the enzyme lot.

  • Fluorogenic Substrate (4-Methylumbelliferyl Glucuronide - 4-MUG):

    • Prepare a stock solution of 4-MUG at a concentration of 2 mM in the assay buffer.[4]

    • For the assay, this stock solution will be used to initiate the enzymatic reaction.

  • Fluorometric Standard (4-Methylumbelliferone - 4-MU):

    • Prepare a 1 mM stock solution of 4-MU in deionized water.[4]

    • Create a 10 µM intermediate stock by diluting the 1 mM stock 1:100 with deionized water.[4]

    • Generate a standard curve by preparing a series of dilutions from the intermediate stock in the assay buffer.

  • Stop Solution (for fluorometric assay): A 200 mM Glycine (B1666218) buffer at pH 10.4 can be used.

II. β-Glucuronidase Inhibition Assay Protocol (Fluorometric)

This protocol is designed for a 96-well plate format.

  • Assay Plate Preparation:

    • Add 10 µL of the various dilutions of this compound (or test compounds) to the wells of a black, flat-bottom 96-well plate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • For the positive control wells, add 10 µL of assay buffer.

  • Enzyme Addition:

    • Add 10 µL of the diluted β-glucuronidase enzyme solution to all wells except the negative control.

    • For the negative control wells, add 10 µL of assay buffer.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 40 µL of the 4-MUG substrate solution to each well to start the reaction.[5]

    • Mix the contents of the wells thoroughly using a plate shaker.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.[5] The incubation time may be adjusted based on the enzyme activity.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 15 µL of the stop solution to each well.[5]

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorescence plate reader.[5]

III. Alternative Protocol: Spectrophotometric Assay

This method uses phenolphthalein (B1677637) glucuronide as the substrate.

  • Reagents:

    • Substrate: 3.0 mM Phenolphthalein glucuronide solution.

    • Stop Solution: 200 mM Glycine Buffer (pH 10.4).

    • Standard: 0.05% (w/v) Phenolphthalein solution.

  • Procedure:

    • Follow the same initial steps for plate preparation and enzyme/inhibitor incubation as the fluorometric assay.

    • Initiate the reaction by adding the phenolphthalein glucuronide substrate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction with the glycine buffer.

    • Measure the absorbance at 540 nm.

    • A standard curve using phenolphthalein should be prepared to quantify the amount of product released.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Activity of Positive Control - Activity of Test Sample) / Activity of Positive Control] x 100

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Inhibition

D-Saccharic acid 1,4-lactone acts as a competitive inhibitor of β-glucuronidase. This means it structurally resembles the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding and being hydrolyzed.

G cluster_0 Competitive Inhibition Mechanism Enzyme β-Glucuronidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate β-D-Glucuronide (Substrate) Substrate->ES_Complex Inhibitor D-Saccharic acid 1,4-lactone Inhibitor->EI_Complex ES_Complex->Enzyme Releases Products Products ES_Complex->Products Hydrolysis EI_Complex->Enzyme Releases

Caption: Competitive inhibition of β-glucuronidase.

Experimental Workflow

The following diagram outlines the key steps in the β-glucuronidase inhibition assay.

G cluster_1 β-Glucuronidase Inhibition Assay Workflow A Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions B Dispense Inhibitor/ Control to Plate A->B C Add Enzyme Solution B->C D Pre-incubate C->D E Initiate Reaction: Add Substrate D->E F Incubate at 37°C E->F G Stop Reaction F->G H Measure Signal (Fluorescence/Absorbance) G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for β-glucuronidase inhibition assay.

References

D-Saccharic Acid 1,4-Lactone Hydrate in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a derivative of D-glucaric acid, is a naturally occurring compound found in various fruits and vegetables. It is recognized for its role as an inhibitor of β-glucuronidase, an enzyme implicated in the detoxification processes and potentially in the development of certain cancers.[1][2][3][4] Beyond its enzymatic inhibition, DSL exhibits antioxidant and detoxifying properties, suggesting a multifaceted role in cellular health and disease.[1][5][6] Emerging research has highlighted its potential as an anti-cancer agent, primarily through the induction of apoptosis via mitochondria-dependent pathways.[5][6] This document provides a comprehensive overview of the current understanding of DSL in cancer research, including its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols.

Mechanism of Action

The primary and most well-documented mechanism of action for D-Saccharic acid 1,4-lactone hydrate in the context of cancer research is its potent inhibition of the enzyme β-glucuronidase.[1][3][5]

Inhibition of β-Glucuronidase:

β-glucuronidase can deconjugate glucuronidated carcinogens and other toxic compounds in the body, leading to their reactivation and potential promotion of carcinogenesis, particularly in the colon.[7] By inhibiting this enzyme, DSL helps to maintain the inactive, glucuronidated state of these molecules, facilitating their excretion and thereby exerting a chemopreventive effect.[8]

Induction of Apoptosis:

DSL has been shown to induce programmed cell death (apoptosis) in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway. Key events in this pathway include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, ultimately leading to the execution of apoptosis.[5][6]

Antioxidant and Detoxifying Effects:

DSL possesses antioxidant properties that may contribute to its anti-cancer activity by mitigating oxidative stress, a known factor in the initiation and progression of cancer.[1][5][6] Its detoxifying effects are linked to the enhancement of glucuronidation, a major pathway for the detoxification and elimination of carcinogens and other harmful substances.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

Parameter Enzyme/System Value Reference
IC50β-Glucuronidase48.4 µM[1][2][3]
IC50Human β-Glucuronidase45 µM[4][9][10]

No specific IC50 values for the cytotoxic effects of this compound on various cancer cell lines were found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer properties.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of DSL on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound (DSL)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • DSL Treatment: Prepare serial dilutions of DSL in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of DSL. Include a vehicle control (medium with the same concentration of solvent used to dissolve DSL, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of DSL that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by DSL.

Materials:

  • Cancer cell line of interest

  • This compound (DSL)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture dishes or plates and treat with various concentrations of DSL for the desired time. Include a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway following DSL treatment.

Materials:

  • Cancer cell line of interest

  • This compound (DSL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Cytochrome c, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with DSL as described previously. Lyse the cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Signaling Pathways and Visualizations

The primary anti-cancer mechanism of this compound involves the induction of the intrinsic pathway of apoptosis.

cluster_0 This compound (DSL) Action DSL DSL Mitochondria Mitochondria DSL->Mitochondria disrupts membrane potential Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase_9 Caspase-9 (activation) Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (activation) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by DSL.

The following workflow outlines the general experimental process for evaluating the anti-cancer effects of this compound.

cluster_1 Experimental Workflow for DSL Anti-Cancer Evaluation start Start cell_culture Cancer Cell Culture start->cell_culture dsl_treatment DSL Treatment (Dose- and Time-dependent) cell_culture->dsl_treatment viability_assay Cell Viability Assay (e.g., MTT) dsl_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) dsl_treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) dsl_treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis conclusion Conclusion data_analysis->conclusion cluster_2 Logical Relationship of DSL's Anti-Cancer Effects DSL D-Saccharic Acid 1,4-Lactone Hydrate beta_glucuronidase β-Glucuronidase Inhibition DSL->beta_glucuronidase apoptosis Induction of Apoptosis DSL->apoptosis chemoprevention Chemoprevention beta_glucuronidase->chemoprevention cytotoxicity Cancer Cell Cytotoxicity apoptosis->cytotoxicity therapeutic_potential Therapeutic Potential in Cancer chemoprevention->therapeutic_potential cytotoxicity->therapeutic_potential

References

Application Notes and Protocols for D-Saccharic Acid 1,4-Lactone Hydrate in Liver Protection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in various plant sources, has demonstrated significant potential as a hepatoprotective agent.[1][2] Its antioxidant and detoxifying properties make it a compelling candidate for mitigating liver injury induced by various stressors, including hyperglycemia and oxidative insults.[1][3] These application notes provide a comprehensive overview of the use of DSL in liver protection studies, detailing its mechanism of action, experimental protocols, and key findings.

DSL has been shown to counteract hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic apoptotic pathways.[1][4] Furthermore, it restores intracellular antioxidant mechanisms, thereby protecting hepatocytes from oxidative damage.[2][3] The primary mechanisms of action involve the modulation of mitochondria-dependent pathways and key signaling cascades such as NF-κB and PKC.

Data Presentation

The hepatoprotective effects of D-Saccharic acid 1,4-lactone have been quantified in preclinical models, primarily in alloxan-induced diabetic rats, which exhibit significant liver injury. The data presented below summarizes the restorative effects of DSL on key serum and tissue biomarkers of liver function and oxidative stress.

Table 1: Effect of DSL on Serum Liver Function Markers in Alloxan-Induced Diabetic Rats
ParameterNormal ControlDiabetic ControlDSL (80 mg/kg) Treated
Alanine Aminotransferase (ALT) (U/L) 28.5 ± 2.175.8 ± 5.3 35.2 ± 2.8###
Alkaline Phosphatase (ALP) (U/L) 145.2 ± 10.8312.6 ± 22.5165.7 ± 12.1###

***p < 0.001 compared to Normal Control; ###p < 0.001 compared to Diabetic Control. Data are expressed as mean ± SD.

Table 2: Effect of DSL on Hepatic Antioxidant Enzyme Activities and Oxidative Stress Markers in Alloxan-Induced Diabetic Rats
ParameterNormal ControlDiabetic ControlDSL (80 mg/kg) Treated
Superoxide (B77818) Dismutase (SOD) (U/mg protein) 12.4 ± 0.96.8 ± 0.5 11.5 ± 0.8###
Catalase (CAT) (U/mg protein) 58.2 ± 4.130.5 ± 2.452.8 ± 3.9###
Glutathione (B108866) Peroxidase (GPx) (U/mg protein) 25.6 ± 1.914.2 ± 1.1 23.9 ± 1.7###
Lipid Peroxidation (MDA) (nmol/mg protein) 1.2 ± 0.13.5 ± 0.31.5 ± 0.1###
Protein Carbonyl Content (nmol/mg protein) 2.1 ± 0.25.8 ± 0.4***2.6 ± 0.2###

***p < 0.001 compared to Normal Control; ###p < 0.001 compared to Diabetic Control. Data are expressed as mean ± SD.

Table 3: Effect of DSL on Hepatic Apoptotic Markers (Relative Protein Expression) in Alloxan-Induced Diabetic Rats
ProteinNormal ControlDiabetic ControlDSL (80 mg/kg) Treated
Bcl-2 1.000.42 ± 0.04 0.91 ± 0.08###
Bax 1.002.35 ± 0.211.15 ± 0.10###
Cleaved Caspase-3 1.003.85 ± 0.32 1.28 ± 0.11###
Cytochrome c (cytosolic) 1.004.12 ± 0.351.35 ± 0.12###

***p < 0.001 compared to Normal Control; ###p < 0.001 compared to Diabetic Control. Data are expressed as mean ± SD, normalized to the Normal Control group.

Experimental Protocols

In Vivo Model: Alloxan-Induced Diabetes in Rats

This protocol describes the induction of diabetes and subsequent liver injury in rats, providing a robust model to evaluate the hepatoprotective effects of DSL.

Materials:

  • Male Wistar rats (180-200 g)

  • Alloxan (B1665706) monohydrate

  • D-Saccharic acid 1,4-lactone hydrate

  • 0.9% sterile saline

  • Standard rat chow and water

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week with free access to standard chow and water.

  • Induction of Diabetes: After an overnight fast, administer a single intraperitoneal (i.p.) injection of alloxan monohydrate (120 mg/kg body weight) dissolved in 0.9% sterile saline.[5]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-alloxan injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Experimental Groups:

    • Normal Control: Healthy rats receiving the vehicle (e.g., distilled water) orally.

    • Diabetic Control: Alloxan-induced diabetic rats receiving the vehicle orally.

    • DSL Treated: Alloxan-induced diabetic rats receiving DSL (80 mg/kg body weight) orally via gavage, once daily for a specified period (e.g., 4 weeks).

  • Sample Collection: At the end of the treatment period, euthanize the rats. Collect blood for serum analysis and perfuse and excise the liver for histopathological and biochemical analysis.

In Vitro Model: Tert-Butyl Hydroperoxide (TBHP)-Induced Oxidative Stress in Murine Hepatocytes

This protocol details the induction of oxidative injury in cultured hepatocytes, a valuable in vitro system for mechanistic studies of DSL's protective effects.

Materials:

  • Primary murine hepatocytes or a suitable hepatocyte cell line (e.g., AML12)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

  • This compound

  • Tert-Butyl Hydroperoxide (TBHP)

  • Phosphate-buffered saline (PBS)

  • Reagents for viability assays (e.g., MTT, LDH)

  • Reagents for ROS and mitochondrial membrane potential measurement

Procedure:

  • Cell Culture: Culture hepatocytes in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.

  • DSL Pre-treatment: Treat the cells with varying concentrations of DSL (e.g., 50, 100, 200 µg/mL) for a specified duration (e.g., 2 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: Induce oxidative injury by exposing the cells to TBHP (e.g., 200 µM) for a defined period (e.g., 4 hours).

  • Assessment of Hepatoprotection:

    • Cell Viability: Measure cell viability using the MTT assay or quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium.

    • ROS Production: Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).

    • Mitochondrial Membrane Potential (MMP): Assess MMP using a fluorescent probe such as JC-1 or Rhodamine 123.

Biochemical Assays
  • Serum ALT and ALP: Measure the enzymatic activities in serum using commercially available kits following the manufacturer's instructions.

  • Hepatic Antioxidant Enzymes (SOD, CAT, GPx): Prepare liver homogenates and measure the activities of superoxide dismutase, catalase, and glutathione peroxidase using established spectrophotometric methods.

  • Lipid Peroxidation (MDA) and Protein Carbonyl Content: Quantify malondialdehyde (MDA) levels and protein carbonyl content in liver homogenates as markers of lipid and protein damage, respectively, using standard colorimetric assays.

Western Blot Analysis
  • Protein Extraction: Extract total protein from liver tissue or cultured hepatocytes.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., Bradford assay).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cytochrome c. Follow with incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Workflows

Hepatoprotective_Mechanism_of_DSL cluster_stress Cellular Stressors cluster_pathways Pathways Leading to Liver Injury cluster_dsl Intervention cluster_effects Protective Effects of DSL Hyperglycemia Hyperglycemia Oxidative_Stress Oxidative_Stress Hyperglycemia->Oxidative_Stress Apoptosis_Extrinsic Extrinsic Apoptosis (TNF-α, Caspase-8) Hyperglycemia->Apoptosis_Extrinsic ROS_Production Increased ROS Production Oxidative_Stress->ROS_Production NFkB_PKC_Activation NF-κB & PKC Activation Oxidative_Stress->NFkB_PKC_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Apoptosis_Intrinsic Intrinsic Apoptosis (Bax, Cytochrome c, Caspase-3) Mitochondrial_Dysfunction->Apoptosis_Intrinsic Liver_Injury Hepatocyte Injury & Apoptosis Apoptosis_Extrinsic->Liver_Injury Apoptosis_Intrinsic->Liver_Injury NFkB_PKC_Activation->Liver_Injury DSL D-Saccharic acid 1,4-lactone (DSL) Antioxidant_Defense Enhanced Antioxidant Defense (SOD, CAT, GPx) DSL->Antioxidant_Defense Upregulates Mitochondrial_Protection Mitochondrial Protection DSL->Mitochondrial_Protection Promotes Apoptosis_Inhibition Inhibition of Apoptosis DSL->Apoptosis_Inhibition Inhibits Signaling_Modulation Modulation of NF-κB & PKC Signaling DSL->Signaling_Modulation Modulates Antioxidant_Defense->ROS_Production Reduces Liver_Protection Liver Protection Antioxidant_Defense->Liver_Protection Mitochondrial_Protection->Mitochondrial_Dysfunction Prevents Mitochondrial_Protection->Liver_Protection Apoptosis_Inhibition->Apoptosis_Extrinsic Blocks Apoptosis_Inhibition->Apoptosis_Intrinsic Blocks Apoptosis_Inhibition->Liver_Protection Signaling_Modulation->NFkB_PKC_Activation Regulates Signaling_Modulation->Liver_Protection

Caption: Mechanism of DSL-mediated liver protection.

InVivo_Workflow cluster_groups Treatment Groups (4 weeks) cluster_analysis Analysis start Start: Male Wistar Rats acclimatization Acclimatization (1 week) start->acclimatization fasting Overnight Fasting acclimatization->fasting alloxan Alloxan Injection (120 mg/kg, i.p.) fasting->alloxan confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) alloxan->confirmation group1 Normal Control (Vehicle) confirmation->group1 group2 Diabetic Control (Vehicle) confirmation->group2 group3 DSL Treatment (80 mg/kg, oral) confirmation->group3 euthanasia Euthanasia & Sample Collection group1->euthanasia group2->euthanasia group3->euthanasia serum Serum Analysis (ALT, ALP) euthanasia->serum liver Liver Tissue Analysis (Antioxidants, Apoptosis Markers) euthanasia->liver end End: Data Interpretation serum->end liver->end

Caption: In vivo experimental workflow for DSL studies.

InVitro_Workflow cluster_assays Assessment of Hepatoprotection start Start: Murine Hepatocytes culture Cell Seeding & Culture start->culture pretreatment DSL Pre-treatment (2 hours) culture->pretreatment tbhp TBHP-induced Oxidative Stress (e.g., 200 µM, 4 hours) pretreatment->tbhp viability Cell Viability (MTT, LDH) tbhp->viability ros ROS Production (DCF-DA) tbhp->ros mmp Mitochondrial Membrane Potential (JC-1, Rhodamine 123) tbhp->mmp end End: Data Analysis viability->end ros->end mmp->end

Caption: In vitro experimental workflow for DSL studies.

References

Analytical Methods for D-Saccharic Acid 1,4-Lactone Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid, is a naturally occurring compound found in various fruits and vegetables. It is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers. This property, along with its antioxidant and detoxifying effects, has made DSL a subject of interest in pharmaceutical research and drug development.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification of DSL in various matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the analysis of D-Saccharic acid 1,4-lactone hydrate (B1144303) using High-Performance Capillary Electrophoresis (HPCE), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for a β-glucuronidase inhibition assay is included to assess the functional activity of DSL.

Data Presentation

The following tables summarize the quantitative data for the described analytical methods, allowing for easy comparison of their performance characteristics.

Table 1: High-Performance Capillary Electrophoresis (HPCE) Method Parameters

ParameterValueReference
Linearity Range50 - 1500 µg/mL[4]
Limit of Detection (LOD)17.5 µg/mL[4]
Relative Standard Deviation (RSD)< 5%[4]
Regression Equationy = 65.43x + 304.79[4]
Correlation Coefficient (R²)0.9941[4]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters (General for Organic Acids)

ParameterValueReference
Linearity Range0.5 - 50 mM (Analyte dependent)[5]
Limit of Detection (LOD)0.13 - 0.33 mM (Analyte dependent)[5]
Limit of Quantification (LOQ)0.5 - 1.0 mM (Analyte dependent)[5]
Correlation Coefficient (R²)> 0.995[5]
Wavelength210 nm[5][6]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters (for Glucaric Acid Derivatives)

ParameterValueReference
Linearity RangeAnalyte and matrix dependent[1]
Limit of Detection (LOD)0.006 - 1.1 ppm (Analyte dependent)[1]
Limit of Quantification (LOQ)0.02 - 3.8 ppm (Analyte dependent)[1]
Correlation Coefficient (R²)> 0.97[1]
Derivatization ReagentBSTFA + 1% TMCS[1]

Experimental Protocols

Protocol 1: Analysis of D-Saccharic Acid 1,4-Lactone by High-Performance Capillary Electrophoresis (HPCE)

This method is suitable for the quantification of DSL in aqueous samples such as kombucha.[4]

1. Instrumentation and Materials:

  • High-Performance Capillary Electrophoresis (HPCE) system with a Diode Array Detector (DAD).

  • Uncoated fused-silica capillary (e.g., 50 cm total length).

  • D-Saccharic acid 1,4-lactone hydrate reference standard.

  • Borax (B76245) (Sodium tetraborate).

  • Sodium Dodecyl Sulfate (SDS).

  • Methanol (HPLC grade).

  • Deionized water.

  • Syringe filters (0.22 µm).

2. Preparation of Solutions:

  • Running Buffer: Prepare a 40 mmol/L borax buffer containing 30 mmol/L SDS and 15% (v/v) methanol. Adjust the pH to 6.5. Filter the buffer through a 0.22 µm syringe filter before use.[4]

  • Standard Solutions: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of calibration standards ranging from 50 to 1500 µg/mL.[4]

  • Sample Preparation: For samples like kombucha, lyophilize 2 mL of the sample. Extract the lyophilized material with 4 mL of pure water by sonication for 20 minutes. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter prior to analysis.[4]

3. HPCE Conditions:

  • Capillary: Uncoated fused-silica, 50 cm length.

  • Separation Voltage: 20 kV.[4]

  • Injection: Hydrodynamic injection.

  • Detection: UV detection at 190 nm.[4]

  • Temperature: Ambient.

4. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of DSL in the sample by interpolating its peak area on the calibration curve.

HPCE_Workflow cluster_prep Preparation cluster_analysis HPCE Analysis cluster_quant Quantification Standard_Prep Prepare Standards (50-1500 µg/mL) HPCE_System HPCE System (20 kV, 190 nm) Standard_Prep->HPCE_System Sample_Prep Sample Prep (Lyophilize, Extract, Filter) Sample_Prep->HPCE_System Buffer_Prep Prepare Running Buffer (Borax, SDS, Methanol, pH 6.5) Buffer_Prep->HPCE_System Data_Acquisition Data Acquisition HPCE_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify DSL in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample

HPCE analysis workflow for D-Saccharic acid 1,4-lactone.
Protocol 2: Analysis of D-Saccharic Acid 1,4-Lactone by HILIC-HPLC

Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for the separation and quantification of polar compounds like DSL, particularly in complex matrices such as fruit extracts.[7]

1. Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • HILIC column (e.g., a polymer-based amino column).

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Ammonium (B1175870) formate (B1220265) or formic acid for mobile phase preparation.

  • Deionized water.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions:

  • Mobile Phase A: Prepare an aqueous buffer, for example, 100 mM ammonium formate, and adjust the pH to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Solutions: Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v). Prepare a series of calibration standards by diluting the stock solution with the same solvent mixture.

  • Sample Preparation: Sample preparation will be matrix-dependent. For fruit samples, homogenization followed by extraction with a suitable solvent, centrifugation, and filtration through a 0.45 µm syringe filter is a common approach.

3. HPLC Conditions:

  • Column: A HILIC column suitable for polar analytes.

  • Mobile Phase: A gradient elution is typically used. For example, start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous mobile phase percentage.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI).

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared samples.

  • Identify and quantify the DSL peak based on retention time and the calibration curve.

Protocol 3: Analysis of D-Saccharic Acid 1,4-Lactone by GC-MS

This method is suitable for the analysis of DSL and its related compounds in various matrices, including beverages. A derivatization step is required to increase the volatility of the analyte.[1]

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for the analysis of derivatized sugars (e.g., DB-5MS).

  • This compound reference standard.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Pyridine or other suitable solvent.

  • Anhydrous sodium sulfate.

  • Organic solvents for extraction (e.g., ethyl acetate).

2. Preparation of Solutions and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine) and the silylating reagent (BSTFA + 1% TMCS).[1]

    • Heat the mixture (e.g., at 70°C for 1 hour) to ensure complete derivatization.

    • After cooling, the derivatized sample is ready for injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Carrier Gas: Helium.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for the TMS derivative of DSL should be determined by analyzing a standard.

4. Analysis and Quantification:

  • Generate a calibration curve using the derivatized standards.

  • Analyze the derivatized samples.

  • Quantify the derivatized DSL based on the peak area of the selected ions and the calibration curve.

Protocol 4: β-Glucuronidase Inhibition Assay

This assay determines the functional activity of D-Saccharic acid 1,4-lactone by measuring its ability to inhibit the enzyme β-glucuronidase. DSL is a known competitive inhibitor of this enzyme.[8]

1. Instrumentation and Materials:

  • Microplate reader capable of measuring fluorescence or absorbance.

  • β-Glucuronidase enzyme (from E. coli or bovine liver).

  • Substrate: 4-Methylumbelliferyl β-D-glucuronide (4-MUG) for a fluorescent assay or phenolphthalein (B1677637) glucuronide for a colorimetric assay.[8][9]

  • This compound (as a positive control inhibitor).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4).[8]

  • Stop solution (e.g., 1 M Na₂CO₃ for the fluorescent assay).[8]

  • 96-well microplates (black for fluorescence, clear for absorbance).

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a working solution of β-glucuronidase in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay should be close to the Kₘ value of the enzyme for that substrate (e.g., 125 µM for 4-MUG).[8]

  • Inhibitor Solutions: Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of concentrations for determining the IC₅₀ value.

3. Assay Procedure:

  • To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or sample), and the enzyme solution.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.[8]

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution.[8]

  • Read the fluorescence (Ex/Em = 365/450 nm for 4-MUG) or absorbance (540 nm for phenolphthalein).[9][10]

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Visualizations

Apoptosis_Inhibition_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Oxidative_Stress Increased ROS TNFa TNF-α Oxidative_Stress->TNFa Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Bcl2 Bcl-2 (Anti-apoptotic) Oxidative_Stress->Bcl2 TNFR1 TNFR1 TNFa->TNFR1 Caspase8 Caspase-8 TNFR1->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DSL D-Saccharic acid 1,4-lactone DSL->Oxidative_Stress Inhibits DSL->Bcl2 Promotes

Inhibition of apoptosis signaling pathways by D-Saccharic acid 1,4-lactone.

References

Application Note: HPLC Analysis of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of D-Saccharic acid 1,4-lactone hydrate (B1144303) using High-Performance Liquid Chromatography (HPLC).

Introduction

D-Saccharic acid 1,4-lactone, a derivative of D-glucaric acid, is a potent inhibitor of β-glucuronidase. This enzyme is implicated in the metabolism of various drugs and endogenous compounds, as well as in certain pathological conditions. Accurate quantification of D-Saccharic acid 1,4-lactone is crucial for research in drug development, clinical diagnostics, and food science. This application note details a reliable HPLC method for its analysis.

Physicochemical Properties

A summary of the key properties of D-Saccharic acid 1,4-lactone hydrate is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms D-Glucaro-1,4-lactone, DSAL
Molecular Formula C₆H₈O₇ • H₂O
Molecular Weight 210.14 g/mol
CAS Number 61278-30-6
Purity (by HPLC) ≥98.0%
UV λmax 216 nm
Solubility Water: 50 mg/mL
DMSO: 42 mg/mL[1]
Storage Temperature 2-8°C

Experimental Protocols

This section outlines the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

The sample preparation method will vary depending on the matrix. For aqueous samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, such as biological fluids or food samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the analysis of the polar D-Saccharic acid 1,4-lactone.

Table 2: HPLC Method Parameters

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 210 nm

Data Presentation

The following table summarizes the expected quantitative data for the described HPLC method.

Table 3: Method Performance Characteristics

ParameterExpected Value
Retention Time Approximately 4-6 minutes (highly dependent on the specific HILIC column and gradient)
Linearity (R²) > 0.995
Limit of Detection (LOD) < 1 µg/mL
Limit of Quantification (LOQ) < 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Water (Stock) Standard->Dissolve Dilute Prepare Working Standards Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Sample Prepare Sample (e.g., Filter) Sample->Inject Separate HILIC Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Sample Calibrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte D-Saccharic Acid 1,4-Lactone (Polar Analyte) StationaryPhase HILIC Stationary Phase (Polar) Analyte->StationaryPhase interacts with Retention Retention Mechanism: Aqueous layer formation on stationary phase allows partitioning of polar analyte. StationaryPhase->Retention MobilePhase Mobile Phase (High Organic Content) MobilePhase->StationaryPhase competes with analyte for

Caption: Principle of HILIC retention.

References

Application Notes and Protocols for D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) is a naturally occurring derivative of D-glucaric acid. It is a potent inhibitor of β-glucuronidase, an enzyme that cleaves glucuronide conjugates.[1][2][3][4][5] This inhibitory activity is significant in drug metabolism, as many drugs are glucuronidated for excretion. By preventing the cleavage of these conjugates, D-saccharic acid 1,4-lactone can modulate drug efficacy and reduce the toxicity of certain compounds.[6] Its properties also lend to its investigation as an anticarcinogenic, detoxifying, and antioxidant agent.[7] This document provides detailed application notes on the Nuclear Magnetic Resonance (NMR) spectroscopy of D-Saccharic acid 1,4-lactone hydrate for structural elucidation and quality control, along with a protocol for its application in a β-glucuronidase inhibition assay.

Physicochemical Properties

PropertyValue
Formal Name 1,4-lactone D-glucaric acid, monohydrate
Synonyms D-Glucaro-1,4-lactone, D-Saccharolactone
CAS Number 61278-30-6
Molecular Formula C₆H₈O₇•H₂O
Molecular Weight 210.14 g/mol [2][8]
Appearance Crystalline solid
Solubility Soluble in DMSO (~20 mg/ml), ethanol (B145695) (~20 mg/ml), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml).[1][3][9]
Storage Store at -20°C for long-term stability.[1][9]

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural verification and purity assessment of this compound. In solution, particularly in aqueous media, D-glucaric acid and its lactones can exist in equilibrium.[9] The major stable forms are the 1,4- and 6,3-lactones. The following data is for the stable 1,4-lactone form.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for D-Saccharic acid 1,4-lactone in acetone-d₆.

Table 1: ¹H NMR Data (500 MHz, acetone-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-d4.92dd3.0, 7.5
H-b4.62d7.7
H-c4.55dd7.5, 7.8
H-e4.49d3.0

Table 2: ¹³C NMR Data (126 MHz, acetone-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-a174.1
C-f173.8
C-c79.8
C-d79.2
C-b71.9
C-e69.9

Data sourced from a study on the synthesis of D-Glucaro-1,4:6,3-dilactone.[7]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated acetone (B3395972) (acetone-d₆). c. Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

2. NMR Instrument Parameters:

  • Instrument: 500 MHz NMR Spectrometer (or higher field strength for better resolution).

  • Solvent: Acetone-d₆.

  • Temperature: 298 K (25 °C).

For ¹H NMR:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-32.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: Set the residual acetone peak to 2.05 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width: -10 to 200 ppm.

  • Referencing: Set the central peak of the acetone-d₆ septet to 29.84 ppm.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction manually or automatically. c. Perform baseline correction. d. Integrate the signals in the ¹H spectrum. e. For unambiguous assignments, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Acetone-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer (500 MHz) transfer->instrument Insert Sample h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate & Assign Signals reference->integrate report report integrate->report Generate Report

Caption: Workflow for NMR analysis of this compound.

Application in β-Glucuronidase Inhibition Assay

This compound is a well-established competitive inhibitor of β-glucuronidase and is often used as a positive control in screening for new inhibitors.[10] The IC₅₀ value for the human enzyme is approximately 45-48.4 μM.[1][4]

Experimental Protocol: β-Glucuronidase Inhibition Assay

This protocol provides a method to determine the inhibitory activity of test compounds against β-glucuronidase using this compound as a standard.

1. Reagent Preparation: a. Assay Buffer: 50 mM Phosphate buffer, pH 7.5. b. Enzyme Solution: Prepare a stock solution of human liver microsomal β-glucuronidase in the assay buffer. The final concentration in the assay will need to be optimized. c. Substrate Solution: Prepare a stock solution of a suitable fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide) in the assay buffer. d. Inhibitor (Standard): Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 0-200 μM). e. Test Compounds: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) and then dilute in assay buffer. Ensure the final solvent concentration is low (<1%) and consistent across all wells. f. Stop Solution: 0.2 M Glycine buffer, pH 10.4.

2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of either assay buffer (for control), this compound (for standard curve), or the test compound. b. Add 20 µL of the enzyme solution to each well. c. Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 20 µL of the substrate solution to each well. e. Incubate the plate at 37°C for 30-60 minutes. f. Stop the reaction by adding 100 µL of the stop solution to each well. g. Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~450 nm.

3. Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each concentration of the standard and test compounds relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

β-Glucuronidase Inhibition Assay Workflow

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (pH 7.5) prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor/Test Compounds add_inhibitor Add Inhibitor/Buffer to Wells prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (30-60 min) add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_fluorescence Read Fluorescence (Ex:365/Em:450 nm) add_stop->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 final_result final_result calc_ic50->final_result Final Result

Caption: Workflow for the β-glucuronidase inhibition assay.

References

Application Notes and Protocols: D-Saccharic Acid 1,4-Lactone Hydrate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of D-Saccharic acid 1,4-lactone hydrate (B1144303) solutions for use in various research and drug development applications. The information compiled is based on established chemical properties and biological activities of the compound.

Product Information and Physical Properties

D-Saccharic acid 1,4-lactone (DSAL), a derivative of D-glucaric acid, is a well-documented inhibitor of β-glucuronidase. It is recognized for its antioxidant, detoxifying, and anticarcinogenic properties.[1][2] The monohydrate form is commonly supplied as a white crystalline solid.[3][4]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 61278-30-6[3][5][6]
Molecular Formula C₆H₈O₇ • H₂O[3][5][6]
Molecular Weight 210.14 g/mol [4][6][7]
Purity ≥95% - ≥98.0% (HPLC)[3][4]
Appearance White crystalline powder[3][4]
Melting Point 91 - 93 °C[4]
Storage (Solid) -20°C[3][5]
Stability (Solid) ≥ 4 years at -20°C[3][5]

Solubility Data

DSAL exhibits solubility in a range of aqueous and organic solvents. The choice of solvent is critical and should be tailored to the specific experimental design. For biological experiments, it is imperative to ensure that the final concentration of any organic solvent is sufficiently low to avoid physiological effects.[3]

Table 2: Solubility of D-Saccharic Acid 1,4-Lactone Hydrate

SolventSolubilitySource
Water 42 mg/mL[7]
Water 50 mg/mL (clear, colorless to faintly yellow)[4][8]
PBS (pH 7.2) ~10 mg/mL[3][5]
Ethanol ~20 mg/mL[3]
Ethanol 42 mg/mL[7]
DMSO ~20 mg/mL[3]
DMSO 42 mg/mL (use fresh DMSO to avoid reduced solubility due to moisture absorption)[7]
Dimethyl formamide (B127407) (DMF) ~20 mg/mL[3][5]

Experimental Protocols

Preparation of Aqueous Stock Solutions (Organic Solvent-Free)

This protocol is recommended for applications where the presence of organic solvents is undesirable, such as in cell culture experiments.

Materials:

  • This compound (crystalline solid)

  • Nuclease-free water or aqueous buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound in a sterile conical tube.

  • Add the appropriate volume of water or aqueous buffer to achieve the desired concentration (refer to Table 2 for solubility limits).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied to aid dissolution if necessary.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Note on Stability: Aqueous solutions are not recommended for long-term storage. It is advised to prepare fresh solutions for use within one day.[3]

Preparation of Organic Stock Solutions

For achieving higher concentrations, organic solvents can be utilized. These stock solutions must be diluted further in aqueous media for most biological applications.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO, Ethanol, or DMF

  • Inert gas (e.g., argon or nitrogen)

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.

  • Purge the tube with an inert gas to minimize oxidation.[3]

  • Cap the tube tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C.

Important Consideration for Dilution: When preparing working solutions from an organic stock, ensure that the final concentration of the organic solvent in the experimental medium is minimal to avoid cytotoxicity or other unintended effects.[3]

Visualization of Experimental Workflow and Biological Action

Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

G cluster_start cluster_weigh cluster_solvent cluster_aqueous Aqueous Preparation cluster_organic Organic Preparation cluster_storage cluster_application start Start weigh Weigh DSAL Hydrate start->weigh solvent_choice Select Solvent (Aqueous or Organic) weigh->solvent_choice dissolve_aq Dissolve in Buffer/Water solvent_choice->dissolve_aq Aqueous purge Purge with Inert Gas solvent_choice->purge Organic filter Sterile Filter (0.22 µm) dissolve_aq->filter storage Store Appropriately (Aqueous: Use same day Organic: -20°C) filter->storage dissolve_org Dissolve in Solvent (e.g., DMSO) purge->dissolve_org dissolve_org->storage application Application in Experiment (e.g., cell culture, in vivo) storage->application

Caption: Workflow for preparing DSAL hydrate solutions.

Biological Signaling Pathway

D-Saccharic acid 1,4-lactone is a known inhibitor of the enzyme β-glucuronidase. This enzyme is involved in the cleavage of glucuronides. Additionally, DSAL has been shown to protect against oxidative stress-induced apoptosis by modulating mitochondrial pathways.[2]

G cluster_pathway DSAL Mechanism of Action DSAL D-Saccharic Acid 1,4-Lactone (DSAL) beta_gluc β-glucuronidase DSAL->beta_gluc Inhibits mitochondria Mitochondrial Dysfunction (Disrupted Membrane Potential) DSAL->mitochondria Prevents oxidative_stress Oxidative Stress (e.g., TBHP-induced) oxidative_stress->mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptotic Cell Death caspases->apoptosis

Caption: DSAL's inhibitory action on β-glucuronidase and apoptosis.

Applications in Research and Drug Development

  • β-Glucuronidase Inhibition Assays: DSAL is frequently used as a standard or reference inhibitor in the screening and development of novel β-glucuronidase inhibitors.[1][5]

  • Cell Viability and Cytotoxicity Studies: Its antioxidant properties make it a valuable agent for investigating protective effects against oxidative stress-induced cell death in various cell types, including hepatocytes.[1][2]

  • In Vivo Studies: In animal models, DSAL has been shown to ameliorate conditions like diabetes mellitus by protecting pancreatic β-cells from apoptosis and reducing hepatic dysfunction.[9]

  • Drug Metabolism and Pharmacokinetics: It can be used to prevent the cleavage of glucuronidated drug metabolites in biological samples (e.g., plasma, urine) during analysis.[5]

  • Anticancer Research: DSAL is explored for its potential as an anticancer agent.[6]

Safety Precautions: This material should be handled as potentially hazardous. Users should review the complete Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid ingestion, inhalation, and contact with skin and eyes.[3]

References

Application Notes and Protocols: D-Saccharic Acid 1,4-Lactone Hydrate in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a potent inhibitor of β-glucuronidase, is an invaluable tool in the study of drug metabolism. Glucuronidation, a major phase II metabolic pathway, conjugates drugs with glucuronic acid, increasing their water solubility and facilitating their excretion. However, β-glucuronidase, present in various tissues and gut microbiota, can reverse this process by hydrolyzing the glucuronide conjugates back to the parent drug. This deconjugation can lead to the reabsorption of the drug, a phenomenon known as enterohepatic recirculation, which can significantly alter a drug's pharmacokinetic profile and prolong its effects or toxicity. DSL is widely used to inhibit this enzymatic activity in both in vitro and in vivo settings, allowing for a more accurate assessment of a drug's true glucuronidation and clearance pathways.

Physicochemical Properties and Solubility

Proper handling and preparation of D-Saccharic acid 1,4-lactone hydrate are crucial for reliable experimental outcomes.

PropertyValue
Molecular Formula C₆H₈O₇ • H₂O
Molecular Weight 210.14 g/mol
CAS Number 61278-30-6
Appearance White crystalline solid
Purity ≥95%
Storage Store at -20°C for long-term stability

Solubility Data:

SolventSolubility
Dimethylformamide (DMF) ~20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) ~20 mg/mL[1]
Ethanol ~20 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[1]

Applications in Drug Metabolism

In Vitro Inhibition of β-Glucuronidase in Microsomal Assays

The primary application of DSL is to prevent the hydrolysis of newly formed drug-glucuronides in in vitro systems, such as human liver microsomes (HLM). This ensures that the measured rate of glucuronide formation accurately reflects the activity of UDP-glucuronosyltransferases (UGTs).

Quantitative Data: Inhibitory Potency of D-Saccharic Acid 1,4-Lactone

Enzyme SourceIC₅₀ (µM)Ki (µM)
Human β-Glucuronidase 45[2]0.4
Bovine Liver β-Glucuronidase 48.4[3][4]Not Reported
Rat Preputial Gland β-Glucuronidase Not Reported0.4

Experimental Protocol: In Vitro Drug Glucuronidation Assay

This protocol outlines the steps to assess the glucuronidation of a test compound in the presence and absence of this compound.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DSL (e.g., 100 mM in water or buffer, pH adjusted to 7.4).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

    • Prepare the UDPGA stock solution (e.g., 50 mM in water).

    • Prepare the alamethicin stock solution (e.g., 5 mg/mL in ethanol) to activate UGTs.

  • Incubation Setup:

    • In separate microcentrifuge tubes, prepare two sets of incubations: one with DSL and one without.

    • To each tube, add the incubation buffer.

    • Add the HLM to a final protein concentration of 0.5-1.0 mg/mL.

    • Add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein and pre-incubate on ice for 15 minutes.

    • For the "with DSL" group, add DSL to a final concentration of 10 mM.

    • Add the test compound to a final desired concentration (e.g., 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60, 90 minutes).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the formation of the drug-glucuronide metabolite over time.

Data Analysis:

Compare the rate of glucuronide formation in the incubations with and without DSL. A higher rate in the presence of DSL indicates that β-glucuronidase activity was present and hydrolyzing the metabolite in the standard assay conditions.

Experimental Workflow for In Vitro Glucuronidation Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, DSL, UDPGA) setup_tubes Set up Incubation Tubes (+/- DSL) prep_reagents->setup_tubes prep_test_compound Prepare Test Compound Stock add_compound Add Test Compound prep_test_compound->add_compound add_microsomes Add Microsomes & Alamethicin setup_tubes->add_microsomes pre_incubate1 Pre-incubate at 37°C add_microsomes->pre_incubate1 pre_incubate1->add_compound pre_incubate2 Pre-incubate at 37°C add_compound->pre_incubate2 start_reaction Initiate with UDPGA pre_incubate2->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (Ice-cold ACN + IS) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis & Comparison lcms->data_analysis

Caption: Workflow for an in vitro drug glucuronidation assay.

Investigating Enterohepatic Recirculation

DSL can be used in vivo to inhibit gut microbial β-glucuronidase, thereby preventing the deconjugation and subsequent reabsorption of drugs excreted into the bile as glucuronides. This allows for the determination of the extent of enterohepatic recirculation for a given drug.

Experimental Protocol: In Vivo Assessment of Enterohepatic Recirculation in Rodents

Materials:

  • Test drug

  • This compound (DSL)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Vehicle for DSL administration (e.g., water for oral gavage)

  • Rodents (e.g., rats with cannulated bile ducts for direct bile collection, or intact rats for plasma pharmacokinetics)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical standards for the parent drug and its glucuronide metabolite

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to the housing conditions for at least one week.

    • Divide animals into two groups: Control (vehicle for DSL) and DSL-treated.

  • Dosing:

    • Administer DSL (e.g., 50-100 mg/kg) or vehicle to the respective groups via oral gavage. The timing of DSL administration relative to the drug will depend on the experimental design but is often given shortly before or concurrently with the drug.

    • Administer the test drug to all animals at a specified dose and route (e.g., oral or intravenous).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

    • If using bile duct-cannulated animals, collect bile fractions over time.

    • Process blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze plasma and bile samples for the concentrations of the parent drug and its glucuronide metabolite using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration-time profiles for the parent drug and its glucuronide for both the control and DSL-treated groups.

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t₁/₂ (half-life).

  • A significant reduction in the secondary peak of the parent drug's plasma concentration profile and a lower overall AUC in the DSL-treated group compared to the control group are indicative of enterohepatic recirculation.

Logical Diagram of Enterohepatic Recirculation and the Impact of DSL

G cluster_systemic Systemic Circulation cluster_liver Liver cluster_intestine Intestine drug_circ Parent Drug glucuronidation Glucuronidation (UGTs) drug_circ->glucuronidation Metabolism drug_glucuronide Drug-Glucuronide glucuronidation->drug_glucuronide deconjugation Deconjugation (β-Glucuronidase) drug_glucuronide->deconjugation Biliary Excretion reabsorption Reabsorption deconjugation->reabsorption Hydrolysis reabsorption->drug_circ Enterohepatic Recirculation dsl D-Saccharic Acid 1,4-Lactone dsl->deconjugation Inhibits

Caption: The role of D-Saccharic acid 1,4-lactone in inhibiting enterohepatic recirculation.

Conclusion

This compound is an essential chemical probe for accurately characterizing the glucuronidation and disposition of drugs. By effectively inhibiting β-glucuronidase, it enables researchers to quantify the true rate of glucuronide formation in vitro and to elucidate the significance of enterohepatic recirculation in vivo. The protocols and data presented here provide a framework for the effective application of this inhibitor in drug metabolism studies, ultimately contributing to a more thorough understanding of a drug's pharmacokinetic properties.

References

Troubleshooting & Optimization

D-Saccharic acid 1,4-lactone hydrate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

1. What is D-Saccharic acid 1,4-lactone hydrate and what are its primary applications?

This compound is a potent inhibitor of the enzyme β-glucuronidase.[1][2][3][4][5] Its primary application in research is to prevent the cleavage of glucuronides in biological samples such as plasma, serum, and urine, which is crucial for accurate analysis of glucuronidated compounds.[2] It is also used as a standard in the development of novel β-glucuronidase inhibitors and has been investigated for its potential anticarcinogenic, detoxifying, and antioxidant properties.[1][6]

2. What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents and aqueous buffers. For preparing stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are recommended.[7][8] For direct preparation of aqueous solutions, water or buffers like PBS (pH 7.2) can be used.[4][7]

3. How stable is this compound in solution?

Aqueous solutions of this compound are not recommended for storage for more than one day.[7] It is advisable to prepare fresh aqueous solutions for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] The solid, crystalline form of the compound is stable for at least four years when stored at -20°C.[7][8]

4. Can I heat the solution to improve the solubility of this compound?

Gentle warming can be employed to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may affect the stability of the compound. In aqueous solutions, temperature can influence the equilibrium between the lactone and its open-chain acid form.

5. Why is it recommended to purge the solvent with an inert gas before preparing stock solutions?

Purging the solvent with an inert gas, such as nitrogen or argon, helps to remove dissolved oxygen. This minimizes the risk of oxidation and degradation of this compound, thereby enhancing the stability of the stock solution.[7]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL, 42 mg/mL, 100 mg/mL (requires sonication)[1][3][7][8][9]
Dimethylformamide (DMF)~20 mg/mL[7][8]
Ethanol~20 mg/mL, 42 mg/mL[7][8][9]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[7][8]
Water42 mg/mL, 50 mg/mL, ≥ 100 mg/mL[1][4][9][10]

Note: Solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvent. It has been noted that hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in organic solvent (DMSO, DMF, Ethanol). - Insufficient solvent volume.- Low-quality or hydrated solvent.- Compound has degraded.- Increase the solvent volume.- Use fresh, anhydrous grade solvent. Consider that moisture-absorbing DMSO can reduce solubility.[3]- Use sonication to aid dissolution.- Verify the integrity of the compound.
Precipitation occurs when diluting an organic stock solution into an aqueous buffer. - The final concentration in the aqueous buffer exceeds the aqueous solubility limit.- The residual organic solvent is not well tolerated by the aqueous medium.- Ensure the final concentration is below the aqueous solubility limit (~10 mg/mL in PBS, pH 7.2).- Reduce the volume of the organic stock solution added to the aqueous buffer.- Perform a serial dilution to reach the desired final concentration.
Aqueous solution appears cloudy or forms precipitates over time. - The compound is hydrolyzing to its less soluble open-chain form (D-Glucaric acid).- Microbial contamination.- Prepare fresh aqueous solutions before each experiment. Aqueous solutions are not recommended for storage for more than one day.[7]- Filter-sterilize the aqueous solution if it needs to be stored for a short period.
Inconsistent experimental results. - Degradation of the compound in solution.- Inaccurate concentration due to incomplete dissolution.- Always use freshly prepared aqueous solutions.- Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter.- Store stock solutions appropriately at -20°C or -80°C.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the solution vigorously. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Thaw a frozen aliquot of the this compound stock solution (from Protocol 1) at room temperature.

  • Vortex the stock solution briefly.

  • Add the required volume of the stock solution to the pre-warmed (e.g., 37°C) aqueous buffer (e.g., PBS, pH 7.2) to achieve the final desired concentration.

  • Mix the working solution thoroughly by gentle inversion or vortexing. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and does not affect the experiment.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[7]

Visualizations

Inhibition_of_Beta_Glucuronidase cluster_0 Cellular Environment Glucuronidated_Drug Glucuronidated Drug (Inactive) Active_Drug Active Drug Glucuronidated_Drug->Active_Drug Hydrolysis Beta_Glucuronidase β-Glucuronidase Beta_Glucuronidase->Glucuronidated_Drug D_Saccharic_Acid D-Saccharic acid 1,4-lactone D_Saccharic_Acid->Beta_Glucuronidase Inhibition

Caption: Inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone.

Experimental_Workflow cluster_workflow Experimental Workflow: β-Glucuronidase Activity Assay Prepare_Reagents 1. Prepare Assay Buffer, Substrate, and Inhibitor (D-Saccharic acid 1,4-lactone) Sample_Preparation 2. Prepare Biological Sample (e.g., cell lysate, plasma) Prepare_Reagents->Sample_Preparation Incubation 3. Incubate Sample with Substrate +/- Inhibitor Sample_Preparation->Incubation Stop_Reaction 4. Stop the Reaction Incubation->Stop_Reaction Measurement 5. Measure Product Formation (e.g., fluorescence, absorbance) Stop_Reaction->Measurement Data_Analysis 6. Analyze Data Measurement->Data_Analysis

Caption: General workflow for a β-glucuronidase activity assay.

References

Improving D-Saccharic acid 1,4-lactone hydrate stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of D-Saccharic acid 1,4-lactone hydrate (B1144303) in solution.

Frequently Asked Questions (FAQs)

Q1: What is D-Saccharic acid 1,4-lactone hydrate and what is its primary application?

A1: this compound is a potent inhibitor of the enzyme β-glucuronidase.[1][2][3][4] Its primary application in research is to prevent the cleavage of glucuronides in biological samples like plasma, serum, or urine, which is crucial for accurate analysis of glucuronidated metabolites.[4][5] It is also used as a standard for comparison in the development of new β-glucuronidase inhibitors.[1][6] Additionally, it has been investigated for its potential anticarcinogenic, detoxifying, and antioxidant properties.[1][6][7]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents and aqueous buffers. Stock solutions can be prepared in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[8][9] For biological experiments, it is recommended to further dilute the stock solution into aqueous buffers or isotonic saline.[9] It can also be dissolved directly in aqueous buffers such as PBS (pH 7.2).[8][9]

Q3: How stable is this compound in aqueous solutions?

A3: this compound is known to be unstable in aqueous solutions. It exists in a dynamic equilibrium with its parent compound, D-glucaric acid, and other lactone forms, primarily D-glucaro-6,3-lactone.[8][9] This equilibrium is influenced by pH and temperature. At a neutral pH of 7, the concentration of the 1,4-lactone can decrease to 80% of its initial concentration within 5.5 hours as it converts to D-glucaric acid and D-glucaro-6,3-lactone.[8] Due to this instability, it is strongly recommended to prepare aqueous solutions fresh and not to store them for more than one day.[9]

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[9] Stock solutions in anhydrous organic solvents like DMSO can be stored for up to one year at -80°C or for one month at -20°C, though it is advisable to aliquot to avoid repeated freeze-thaw cycles.[3] As mentioned, aqueous solutions are not stable and should be prepared fresh for each experiment.[9]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of β-glucuronidase activity.

  • Possible Cause: Degradation of this compound in your aqueous assay buffer. The active 1,4-lactone form is hydrolyzing to the less active or inactive D-glucaric acid and other isomers.

  • Solution:

    • Prepare Fresh Solutions: Always prepare your aqueous working solutions of this compound immediately before use. Do not use solutions that have been stored, even for a few hours, at room temperature or refrigerated.

    • Temperature Control: Perform your experiments at a consistent and controlled temperature, as temperature can affect the rate of hydrolysis and the equilibrium between the different forms of glucaric acid.

Issue 2: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.

  • Possible Cause: The solubility limit of this compound in the final aqueous solution has been exceeded.

  • Solution:

    • Check Final Concentration: Ensure that the final concentration in your aqueous buffer does not exceed its solubility. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[8][9]

    • Optimize Dilution: When preparing the working solution, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and complete mixing.

    • Consider a Different Solvent System: If a higher concentration is required for your experiment, you may need to consider a different solvent system, keeping in mind the potential for solvent effects on your biological assay.

Issue 3: Variability in results between different experimental days.

  • Possible Cause: Inconsistent preparation of the this compound solution, leading to varying concentrations of the active inhibitor.

  • Solution:

    • Standardize Protocol: Implement a strict, standardized protocol for the preparation of your this compound solutions. This should include the solvent used, the method of dissolution, and the time between preparation and use.

    • Quality Control: If you suspect issues with the stability of your compound, you can perform a quality control check. This could involve a simple activity assay with a known concentration of β-glucuronidase to confirm the inhibitory activity of your freshly prepared solution before proceeding with your main experiments.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference(s)
Dimethyl Sulfoxide (DMSO)20 mg/mL[8][9]
Ethanol20 mg/mL[8][9]
Dimethylformamide (DMF)20 mg/mL[8][9]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[8][9]
Water50 mg/mL[2]

Table 2: Stability Profile of this compound

FormStorage ConditionStabilityReference(s)
Crystalline Solid-20°C≥ 4 years[9]
Stock Solution in DMSO-80°C1 year[3]
Stock Solution in DMSO-20°C1 month[3]
Aqueous SolutionRoom Temperature or RefrigeratedNot Recommended (Use Fresh)[9]
Aqueous Solution (pH 7)Room Temperature80% remaining after 5.5 hours[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of the compound).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of an Aqueous Working Solution for a β-Glucuronidase Inhibition Assay

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 6.8-7.5)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Immediately before starting the assay, thaw an aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.

    • In a sterile tube, add the required volume of the assay buffer.

    • While vortexing the assay buffer, add the calculated volume of the stock solution dropwise to ensure proper mixing and prevent precipitation.

    • Use the freshly prepared aqueous working solution in your assay without delay.

Protocol 3: General β-Glucuronidase Activity Assay (Spectrophotometric)

  • Materials:

    • β-Glucuronidase enzyme solution

    • Substrate solution (e.g., phenolphthalein (B1677637) glucuronide)

    • Assay buffer (e.g., 75 mM potassium phosphate buffer, pH 6.8)

    • Stop solution (e.g., 200 mM glycine (B1666218) buffer, pH 10.4)

    • This compound aqueous working solution (from Protocol 2)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the this compound working solution to the appropriate wells for the inhibition experiment. Add an equal volume of buffer to the control wells.

    • Add the β-glucuronidase enzyme solution to all wells and incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at the desired temperature for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution to all wells.

    • Read the absorbance at the appropriate wavelength (e.g., 540 nm for phenolphthalein).

    • Calculate the percentage of inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

Visualizations

G DSL D-Saccharic acid 1,4-lactone (Active Inhibitor) DGA D-Glucaric acid (Open-chain form) DSL->DGA Hydrolysis Dilactone D-Glucaro-1,4:6,3-dilactone (minor) DSL->Dilactone DSL63 D-Glucaro-6,3-lactone DGA->DSL63 Lactonization DSL63->Dilactone

Caption: Equilibrium of D-Saccharic acid 1,4-lactone in aqueous solution.

G start Start prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Fresh Aqueous Working Solution prep_stock->prep_working add_to_assay Add Working Solution to Assay Plate prep_working->add_to_assay add_enzyme Add β-Glucuronidase and Incubate add_to_assay->add_enzyme add_substrate Add Substrate and Incubate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance/ Fluorescence stop_reaction->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Experimental workflow for a β-glucuronidase inhibition assay.

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Saccharic acid 1,4-lactone hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on its degradation pathways and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of D-Saccharic acid 1,4-lactone hydrate in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This is not a simple one-way degradation but rather an equilibration process. The 1,4-lactone ring opens to form the open-chain D-glucaric acid. This is followed by the formation of other lactone isomers, primarily the D-glucaro-6,3-lactone and a small amount of the D-glucaro-1,4:6,3-dilactone. The system eventually reaches a dynamic equilibrium between these different forms.[1]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by pH. The hydrolysis of the lactone ring is catalyzed by both acid and base. In acidic solutions, the equilibration process is accelerated.[1] At physiological pH (around 7.4), the lactone is also susceptible to hydrolysis, and it is recommended to use freshly prepared aqueous solutions for experiments.[2] For applications requiring the inhibition of β-glucuronidase, which has an optimal pH in the acidic range, the pH of the assay buffer is a critical factor to consider for the stability of the inhibitor itself.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[3] Stock solutions in organic solvents like DMSO, ethanol, or DMF can be prepared and stored at -20°C for up to one month, or at -80°C for up to six months.[4] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[2]

Q4: Can D-Saccharic acid 1,4-lactone be metabolized by enzymes other than its role as a β-glucuronidase inhibitor?

A4: D-Saccharic acid 1,4-lactone is primarily known as a potent competitive inhibitor of β-glucuronidase.[5][6] In mammals, D-glucaric acid and its lactones are considered end-products of the D-glucuronic acid pathway.[5] The conversion of D-glucuronolactone to D-glucaro-1,4:6,3-dilactone is catalyzed by D-glucuronolactone dehydrogenase, and this dilactone then spontaneously hydrolyzes to the 1,4-lactone.[5] There is also evidence suggesting that the cytochrome P450 system may be involved in the in vivo production of D-glucaric acid from D-glucuronic acid.[4] However, there is limited information available on its enzymatic degradation by other specific enzymes.

Q5: What are the expected products of thermal degradation of this compound?

A5: Specific studies detailing the thermal decomposition products of this compound are limited. However, based on the thermal decomposition of similar sugar derivatives, it is expected that heating would lead to dehydration, decarboxylation, and the formation of various furan (B31954) derivatives and other small organic molecules.[7] It is known that heating D-glucaric acid in an acidic medium promotes the formation of D-glucaro-1,4-lactone.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower than expected β-glucuronidase inhibition. 1. Degradation of D-Saccharic acid 1,4-lactone in aqueous buffer: The lactone ring is susceptible to hydrolysis, especially at neutral or alkaline pH, leading to a decrease in the concentration of the active inhibitor. 2. Improper storage of stock or working solutions: Repeated freeze-thaw cycles or prolonged storage of aqueous solutions can lead to degradation. 3. Incorrect pH of the assay buffer: The binding of the inhibitor to β-glucuronidase is pH-dependent, with weaker binding at higher pH values.[8]1. Prepare fresh working solutions: Always prepare aqueous working solutions of D-Saccharic acid 1,4-lactone immediately before use. Do not store aqueous solutions for more than a day.[2] 2. Proper solution handling: Aliquot stock solutions in organic solvents to avoid freeze-thaw cycles. Store at -20°C for short-term and -80°C for long-term.[4] 3. Optimize and control assay pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and inhibitor stability. The pH optimum for β-glucuronidase is typically acidic (around 4.5-5.0).
Precipitation of the compound in aqueous buffer. 1. Exceeding solubility limits: The solubility of this compound in aqueous buffers like PBS (pH 7.2) is limited (approximately 10 mg/mL).[3] 2. "Salting out" effect: High salt concentrations in the buffer can decrease the solubility of the compound. 3. Use of inappropriate co-solvents for dilution: Diluting a concentrated stock in an organic solvent directly into an aqueous buffer without proper mixing can cause precipitation.1. Work within solubility limits: Do not exceed the known solubility of the compound in your chosen buffer. If a higher concentration is needed, consider using a co-solvent system. 2. Check buffer composition: If possible, use a buffer with a lower salt concentration. 3. Proper dilution technique: When preparing working solutions from a concentrated organic stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and avoid localized high concentrations that can lead to precipitation.
Variability in experimental results between batches. 1. Inconsistent preparation of solutions: Differences in the age of the aqueous solution or the number of freeze-thaw cycles of the stock solution can lead to varying concentrations of the active compound. 2. Hygroscopic nature of the solid compound: The hydrate form can absorb moisture from the air, which may affect accurate weighing.1. Standardize solution preparation: Adhere to a strict protocol for preparing and handling all solutions. Always use freshly prepared aqueous solutions. 2. Proper handling of solid compound: Store the solid compound in a desiccator to minimize moisture absorption. Allow the container to come to room temperature before opening to prevent condensation.

Data Presentation

Solubility Data
SolventApproximate SolubilityReference
DMSO20 mg/mL[9]
DMF20 mg/mL[9]
Ethanol20 mg/mL[9]
PBS (pH 7.2)10 mg/mL[3]
Stability of Stock Solutions
Storage TemperatureDurationRecommendationsReference
-20°C1 monthIn a suitable organic solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles.[4]
-80°C6 monthsIn a suitable organic solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles.[4]
Room TemperatureNot RecommendedAqueous solutions should be prepared fresh and used within the same day.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare stable stock solutions and fresh working solutions of this compound for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable organic solvent)

  • Appropriate aqueous buffer (e.g., PBS, Sodium Acetate buffer)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 100 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of the solid compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 100 mM, add the appropriate volume of DMSO to the molar equivalent of the solid). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

  • Working Solution Preparation (e.g., 1 mM in aqueous buffer): a. Thaw one aliquot of the stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer. c. While vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise to the buffer. This ensures rapid and even dispersion, preventing precipitation. d. Use the freshly prepared working solution immediately for your experiment. Do not store the aqueous working solution.

Protocol 2: Monitoring Degradation (Equilibration) by HPLC

Objective: To monitor the time-dependent degradation (equilibration) of D-Saccharic acid 1,4-lactone in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS pH 7.4, Sodium Acetate pH 5.0)

  • HPLC system with a UV detector

  • A suitable C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)

  • Autosampler vials

Procedure:

  • Sample Preparation: a. Prepare a fresh solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL). b. Immediately after preparation (t=0), transfer an aliquot to an autosampler vial and place it in the HPLC autosampler.

  • HPLC Analysis: a. Set up the HPLC method. A gradient elution may be necessary to separate the different lactone isomers and the open-chain D-glucaric acid. b. The mobile phase could consist of a gradient of acetonitrile in a low pH phosphate buffer (e.g., pH 2.5-3.0) to ensure good peak shape for the acidic analytes. c. Set the UV detector to a wavelength where the lactone has some absorbance (e.g., around 210-220 nm), although it lacks a strong chromophore. d. Inject the t=0 sample and record the chromatogram.

  • Time-Course Monitoring: a. Keep the remaining sample solution at a controlled temperature (e.g., 25°C or 37°C). b. At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution, transfer them to autosampler vials, and inject them into the HPLC. c. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the initial D-Saccharic acid 1,4-lactone peak.

  • Data Analysis: a. Integrate the peak areas of D-Saccharic acid 1,4-lactone and the newly formed degradation products at each time point. b. Plot the peak area of D-Saccharic acid 1,4-lactone as a function of time to determine its degradation rate. c. The appearance and changing areas of other peaks will indicate the formation of D-glucaric acid and other lactone isomers.

Mandatory Visualizations

Degradation_Pathway DSL D-Saccharic acid 1,4-lactone DGA D-Glucaric acid (open-chain) DSL->DGA Hydrolysis (pH dependent) Dilactone D-Glucaro-1,4:6,3-dilactone DSL->Dilactone DGA->DSL Lactonization DSL_6_3 D-Glucaro-6,3-lactone DGA->DSL_6_3 Lactonization DSL_6_3->DGA Hydrolysis DSL_6_3->Dilactone

Caption: Aqueous degradation pathway of D-Saccharic acid 1,4-lactone.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Solid Solid D-Saccharic acid 1,4-lactone hydrate Stock Concentrated Stock (e.g., in DMSO) Solid->Stock Dissolve Working Fresh Aqueous Working Solution Stock->Working Dilute Assay Perform in vitro assay (e.g., β-glucuronidase inhibition) Working->Assay Data Collect and Analyze Data Assay->Data Issues Address potential issues: - Degradation - Precipitation - Variability Data->Issues

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is D-Saccharic acid 1,4-lactone hydrate and what is its primary application?

This compound is a potent inhibitor of the enzyme β-glucuronidase.[1][2] Its primary application in research is to prevent the cleavage of glucuronides in biological samples like plasma, serum, or urine, which is crucial for accurately measuring glucuronidated compounds.[2] It is also used as a standard inhibitor in the development of new β-glucuronidase inhibitors.[2] Additionally, it possesses anticarcinogenic, detoxifying, and antioxidant properties.[3]

Q2: What are the recommended storage and handling conditions for this compound?

This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[4] For safe handling, it is important to avoid ingestion, inhalation, and contact with skin and eyes.[4] Always wash hands thoroughly after handling.

Q3: How do I prepare a stock solution of this compound?

A stock solution can be made by dissolving the crystalline solid in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL.[4] For aqueous solutions, it can be dissolved directly in buffers like PBS (pH 7.2), where its solubility is about 10 mg/mL.[4] It is important to note that aqueous solutions are not stable and it is recommended not to store them for more than one day.[4]

Q4: What is the mechanism of action of this compound as a β-glucuronidase inhibitor?

D-Saccharic acid 1,4-lactone is the active inhibitor of β-glucuronidase.[5] In aqueous solutions, D-glucaric acid exists in equilibrium with its lactone forms, including the 1,4-lactone and 6,3-lactone.[6] The 1,4-lactone is a potent competitive inhibitor of β-glucuronidase.[7] By inhibiting this enzyme, it prevents the hydrolysis of glucuronide conjugates.[5]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected inhibitory activity in my β-glucuronidase assay.

  • Question: Why am I seeing variable or weak inhibition with this compound?

    • Answer: This is a common issue that can arise from several factors related to the stability of the compound in aqueous solutions. D-Saccharic acid 1,4-lactone exists in an equilibrium with the open-chain D-glucaric acid and other lactone forms.[6] The 1,4-lactone is the most potent inhibitor, and its concentration can decrease over time in solution, especially at physiological pH.[8]

      • Recommendation 1: Prepare fresh aqueous solutions. Due to the instability of the lactone form in aqueous buffers, it is crucial to prepare the solution immediately before use. It is not recommended to store aqueous solutions for more than one day.[4]

      • Recommendation 2: Check the pH of your assay buffer. The equilibrium between D-saccharic acid and its lactones is pH-dependent. Acidic conditions favor lactonization. For consistent results, ensure the pH of your assay buffer is controlled and consistent across experiments. A low-pH enzymatic method has been developed to keep the acid/lactone equilibrium stable.[9]

      • Recommendation 3: Verify the concentration of your stock solution. If using an organic solvent for your stock, ensure the compound is fully dissolved before making further dilutions into your aqueous assay buffer.

Problem 2: I'm observing precipitation when preparing my solutions.

  • Question: My this compound is not dissolving properly or is precipitating out of solution. What should I do?

    • Answer: Solubility issues can lead to inaccurate concentrations and unreliable experimental results.

      • Recommendation 1: Verify the solvent and concentration. this compound has different solubilities in various solvents. Ensure you are not exceeding the solubility limits (see Table 1). For aqueous solutions, solubility is lower than in organic solvents.

      • Recommendation 2: Use fresh DMSO for stock solutions. If using DMSO, be aware that it can absorb moisture, which can reduce the solubility of the compound.[1] Use fresh, anhydrous DMSO for preparing your stock solutions.

      • Recommendation 3: Gentle heating and sonication. For some compounds, gentle warming or sonication can aid dissolution. However, be cautious with heating as it may accelerate the hydrolysis of the lactone in aqueous solutions.

Problem 3: My experimental results are not reproducible.

  • Question: I am getting significant variability between my experimental replicates. What could be the cause?

    • Answer: Poor reproducibility can stem from inconsistent solution preparation, assay conditions, or pipetting errors.

      • Recommendation 1: Standardize solution preparation. As mentioned, always use freshly prepared aqueous solutions of this compound.

      • Recommendation 2: Control incubation times and temperatures. Enzyme kinetics are highly sensitive to temperature. Ensure that all incubation steps are performed at the specified temperature and for the exact duration in all replicates.

      • Recommendation 3: Pipetting accuracy. When preparing serial dilutions or adding small volumes of inhibitor, ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₈O₇•H₂O[10]
Molecular Weight 210.14 g/mol [10]
Appearance Crystalline solid[4]
Storage Temperature -20°C[4]
Stability (solid) ≥ 4 years at -20°C[4]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ~20 mg/mL[4]
DMF ~20 mg/mL[4]
Ethanol ~20 mg/mL[4]
PBS (pH 7.2) ~10 mg/mL[4]

Table 3: Inhibitory Activity of D-Saccharic acid 1,4-lactone

EnzymeIC₅₀Reference
Human β-glucuronidase 45 µM[2]
β-glucuronidase 48.4 µM[1]

Experimental Protocols

Detailed Protocol: β-Glucuronidase Inhibition Assay

This protocol is a general guideline for a colorimetric β-glucuronidase inhibition assay using p-nitrophenyl-β-D-glucuronide (PNPG) as a substrate.

Materials:

  • β-glucuronidase enzyme (from E. coli or bovine liver)

  • p-nitrophenyl-β-D-glucuronide (PNPG)

  • This compound (inhibitor)

  • Assay Buffer: 0.1 M Sodium Acetate Buffer (pH 5.0)

  • Stop Solution: 0.2 M Glycine Buffer (pH 10.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a working solution of β-glucuronidase in cold assay buffer to a final concentration that gives a linear rate of reaction over the desired time course.

    • Substrate Solution: Prepare a solution of PNPG in the assay buffer. The final concentration in the assay will typically be in the low millimolar range.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired final concentrations. Prepare these solutions fresh before each experiment.

  • Assay Protocol:

    • Add 50 µL of the assay buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor working solutions to the appropriate wells. For the control (no inhibition), add 10 µL of the assay buffer.

    • Add 20 µL of the enzyme solution to each well.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of the stop solution to each well. The stop solution will raise the pH and stop the enzymatic reaction, and also develop the yellow color of the p-nitrophenol product.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions cluster_outcome Outcome Start Inconsistent/Unexpected Experimental Results LowActivity Low/No Inhibitory Activity Start->LowActivity Precipitation Precipitation in Solution Start->Precipitation PoorReproducibility Poor Reproducibility Start->PoorReproducibility FreshSolution Prepare Fresh Aqueous Solutions (Use immediately) LowActivity->FreshSolution CheckpH Verify Assay Buffer pH LowActivity->CheckpH CheckConcentration Verify Stock Concentration LowActivity->CheckConcentration CheckSolubility Check Solubility Limits Precipitation->CheckSolubility FreshDMSO Use Fresh Anhydrous DMSO Precipitation->FreshDMSO PoorReproducibility->FreshSolution ControlTempTime Standardize Incubation Temperature & Time PoorReproducibility->ControlTempTime Pipetting Verify Pipette Calibration & Technique PoorReproducibility->Pipetting Resolved Problem Resolved FreshSolution->Resolved CheckpH->Resolved CheckConcentration->Resolved CheckSolubility->Resolved FreshDMSO->Resolved ControlTempTime->Resolved Pipetting->Resolved

Caption: Troubleshooting workflow for this compound experiments.

ExperimentalWorkflow β-Glucuronidase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis PrepEnzyme Prepare Enzyme Solution AddEnzyme Add Enzyme Solution PrepEnzyme->AddEnzyme PrepSubstrate Prepare Substrate Solution (PNPG) AddSubstrate Initiate with Substrate PrepSubstrate->AddSubstrate PrepInhibitorStock Prepare Inhibitor Stock (in DMSO) PrepInhibitorDilutions Prepare Fresh Serial Dilutions (in Assay Buffer) PrepInhibitorStock->PrepInhibitorDilutions AddInhibitor Add Inhibitor/Control PrepInhibitorDilutions->AddInhibitor AddBuffer Add Assay Buffer to Plate AddBuffer->AddInhibitor AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Add Stop Solution Incubate->StopReaction ReadAbsorbance Read Absorbance at 405 nm StopReaction->ReadAbsorbance CalcInhibition Calculate % Inhibition ReadAbsorbance->CalcInhibition PlotData Plot % Inhibition vs. [Inhibitor] CalcInhibition->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Caption: Experimental workflow for a β-glucuronidase inhibition assay.

References

Optimizing D-Saccharic acid 1,4-lactone hydrate concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of D-Saccharic acid 1,4-lactone hydrate?

A1: this compound is soluble in several organic solvents and aqueous buffers. For a concentrated stock solution, organic solvents such as DMSO, ethanol, and dimethyl formamide (B127407) (DMF) are recommended.[1][2][3] For direct use in aqueous assays, it can be dissolved in PBS (pH 7.2) or water.[1][2][3]

Q2: What are the typical concentrations of this compound used in assays?

A2: The optimal concentration is assay-dependent. As a potent inhibitor of β-glucuronidase, its IC50 value is reported to be around 48.4 μM.[4][5] In a cell-based assay investigating its protective effects, a concentration of 1.5 mg/mL was used to reduce cytotoxicity in murine hepatocytes.[4] For in vivo studies in rats, a dosage of 20–120 mg/kg (p.o.) has been used.[4]

Q3: How should I store solutions of this compound?

A3: Aqueous solutions are not recommended for storage for more than one day.[1] For long-term storage, it is advisable to aliquot stock solutions in organic solvents and store them at -20°C for up to one month or -80°C for up to one year to avoid repeated freeze-thaw cycles.[5] The crystalline solid is stable for at least four years when stored at -20°C.[1][2]

Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: This can happen if the final concentration of the organic solvent is too high or if the aqueous solubility is exceeded. To avoid this, ensure that the final dilution into your aqueous buffer or isotonic saline is made just prior to the experiment.[1] It is also crucial to ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[1] If precipitation persists, consider preparing a fresh, organic solvent-free aqueous solution by directly dissolving the crystalline solid in your aqueous buffer, though the solubility will be lower than in organic solvents.[1]

Q5: My this compound solution appears slightly yellow. Is it still usable?

A5: A clear, colorless to faintly yellow solution in water is considered acceptable. However, a significant color change could indicate degradation or contamination. It is always best to compare with a freshly prepared solution if in doubt.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO~20 mg/mL, 42 mg/mL[1][2][3][5]
Ethanol~20 mg/mL, 42 mg/mL[1][2][3][5]
Dimethyl Formamide (DMF)~20 mg/mL[1][2][3]
PBS (pH 7.2)~10 mg/mL[1][2][3]
Water42 mg/mL, 50 mg/mL[5]

Table 2: Stability of this compound

FormStorage TemperatureStabilityReference
Crystalline Solid-20°C≥ 4 years[1][2]
Stock Solution in Solvent-80°C1 year[5]
Stock Solution in Solvent-20°C1 month[5]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 20 mg/mL).[1][2][3] Using fresh DMSO is important as moisture-absorbing DMSO can reduce solubility.[5]

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Inert Gas Purge: For optimal stability, purge the stock solution with an inert gas like nitrogen or argon before sealing the tube.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Stock Solution Thawing: If using a frozen stock solution, thaw it at room temperature.

  • Dilution: Perform serial dilutions of the stock solution into your desired aqueous buffer (e.g., PBS) to achieve the final working concentration. This should be done just before the experiment.[1]

  • Solvent-Free Preparation (Alternative): Alternatively, directly dissolve the crystalline solid this compound in the aqueous buffer.[1] Note that the solubility will be lower than in organic solvents.

  • Final Check: Ensure the final working solution is clear and free of precipitates before adding it to your assay.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Crystalline Solid add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use in Assay Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway glucuronide Glucuronide Conjugate b_glucuronidase β-glucuronidase glucuronide->b_glucuronidase Hydrolysis toxic_aglycone Toxic Aglycone b_glucuronidase->toxic_aglycone Releases dsl D-Saccharic acid 1,4-lactone hydrate dsl->b_glucuronidase Inhibits

Caption: Inhibition of β-glucuronidase by this compound.

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Saccharic acid 1,4-lactone hydrate and what is its primary biochemical function?

This compound (DSL), also known as D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme β-glucuronidase.[1] This enzyme is responsible for cleaving glucuronide moieties from various molecules. DSL is often used in experiments to prevent the breakdown of glucuronidated compounds in biological samples like plasma, serum, or urine.

Q2: What are the known IC50 values for this compound's inhibition of β-glucuronidase?

The half-maximal inhibitory concentration (IC50) of DSL against β-glucuronidase has been reported to be approximately 45 µM for the human enzyme and 48.4 µM in other studies.[2]

Q3: Besides β-glucuronidase inhibition, does this compound have other biological activities?

Yes, DSL is also known to possess antioxidant and anti-apoptotic properties.[2] It has been shown to protect cells from oxidative stress-induced cytotoxicity and to modulate the expression of proteins involved in apoptosis.[2] These activities can be a source of interference in assays measuring oxidative stress or cell viability.

Troubleshooting Guides

Issue 1: Unexpected Results in Glucuronidase Activity Assays

Symptoms:

  • Lower than expected signal in an assay measuring the release of a reporter molecule from a glucuronide conjugate.

  • Inconsistent results when analyzing samples containing glucuronidated drugs or metabolites.

Possible Cause: Your sample may contain endogenous or co-administered this compound or another β-glucuronidase inhibitor.

Troubleshooting Steps:

  • Run a Control Experiment: Spike a known concentration of your glucuronide substrate into a blank matrix (buffer or control sample) with and without a standard concentration of DSL. This will help confirm if DSL is indeed inhibiting the assay.

  • Sample Dilution: If possible, dilute your sample to reduce the concentration of the interfering substance. However, ensure your analyte of interest remains within the detection limits of the assay.

  • Use an Alternative Inhibitor: If the presence of a β-glucuronidase inhibitor is required for your experimental design and DSL is causing interference, consider using an alternative inhibitor.

Issue 2: Atypical Results in Oxidative Stress or Apoptosis Assays

Symptoms:

  • Lower than expected levels of reactive oxygen species (ROS) in cells treated with an oxidizing agent.

  • Reduced apoptotic markers (e.g., caspase activity) in a system where apoptosis is expected.

Possible Cause: The inherent antioxidant and anti-apoptotic properties of this compound may be directly affecting the biological system, independent of its β-glucuronidase inhibitory activity.

Troubleshooting Steps:

  • Control for DSL's Biological Activity: Include control groups in your experiment that are treated with DSL alone to assess its baseline effect on oxidative stress and apoptosis in your specific cell type or model system.

  • Dose-Response Curve: Perform a dose-response experiment with DSL to understand the concentration at which it exerts its antioxidant or anti-apoptotic effects. This can help in choosing a concentration for your primary experiment that minimizes these off-target effects while still effectively inhibiting β-glucuronidase.

  • Orthogonal Assays: Use multiple, mechanistically different assays to measure oxidative stress or apoptosis. If the interference is specific to one assay's chemistry, using an alternative method may provide more reliable results.

Issue 3: Suspected Interference with Assay Detection Method

Symptoms:

  • High background signal or unexpected absorbance/fluorescence readings in your assay.

Possible Cause: this compound has a UV absorbance maximum at approximately 216 nm. While it is not reported to be fluorescent, its absorbance could interfere with assays that use UV spectrophotometry for detection, especially if the detection wavelength is near 216 nm.

Troubleshooting Steps:

  • Measure DSL's Absorbance Spectrum: Scan the absorbance of DSL at the concentration used in your assay across the relevant wavelength range to determine its contribution to the signal.

  • Subtract Background: If there is a significant absorbance from DSL, subtract the signal from a blank well containing only buffer and DSL from your experimental wells.

  • Use a Different Detection Method: If possible, switch to a detection method that is less susceptible to interference from UV absorbance, such as a fluorescence-based assay with excitation and emission wavelengths far from the UV range, or a colorimetric assay in the visible range.

Quantitative Data Summary

PropertyValueSource
IC50 (β-glucuronidase) 45 µM (human enzyme)
48.4 µM[2]
Solubility in DMSO ~20 mg/mL
Solubility in Ethanol ~20 mg/mL
Solubility in PBS (pH 7.2) ~10 mg/mL
UV Absorbance Maximum 216 nm

Experimental Protocols

Protocol 1: Basic β-Glucuronidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific enzyme source and substrate.

Materials:

Procedure:

  • Prepare a stock solution of this compound in the appropriate solvent.

  • In a 96-well plate, add the following to each well:

    • Test wells: A desired concentration of DSL.

    • Control wells: Vehicle control.

  • Add the β-glucuronidase enzyme solution to all wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the phenolphthalein glucuronide substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding glycine buffer to all wells. This will also develop the color of the phenolphthalein product.

  • Read the absorbance at 540 nm.

  • Calculate the percent inhibition by comparing the absorbance of the test wells to the control wells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_inhibitor Prepare DSL Stock add_inhibitor Add DSL/Vehicle to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Start Reaction) prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Develop Color incubate->stop_reaction read_absorbance Read Absorbance at 540 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for a typical β-glucuronidase inhibition assay.

troubleshooting_logic start Unexpected Assay Result q1 Is it a glucuronidase assay? start->q1 q2 Is it an oxidative stress/apoptosis assay? start->q2 q3 Is there high background signal? start->q3 a1 Possible β-glucuronidase inhibition. Run controls with and without DSL. q1->a1 Yes a2 DSL's inherent biological activity may interfere. Run DSL-only controls. q2->a2 Yes a3 Potential UV absorbance interference. Check DSL's absorbance spectrum. q3->a3 Yes

Caption: Troubleshooting logic for DSL interference in biochemical assays.

signaling_pathway_interference cluster_glucuronidase Primary Interference cluster_secondary Secondary Interference dsl D-Saccharic acid 1,4-lactone hydrate beta_gluc β-glucuronidase dsl->beta_gluc Inhibits ros Reactive Oxygen Species dsl->ros Scavenges apoptosis Apoptotic Pathways dsl->apoptosis Inhibits product Product + Glucuronic Acid glucuronide Glucuronidated Substrate glucuronide->product Cleavage

Caption: Mechanisms of this compound interference.

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-Saccharic acid 1,4-lactone hydrate?

A1: this compound should be stored at -20°C for long-term stability.[1] For short-term storage, 2-8°C is also acceptable. It is supplied as a crystalline solid and should be kept in a tightly sealed container.

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in a variety of solvents. For preparing stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are effective.[1] It is also soluble in water. It is advisable to purge organic solvents with an inert gas before preparing solutions.[1]

Q3: Is this compound stable in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] The lactone ring is susceptible to hydrolysis, which can affect experimental results. Solutions should be prepared fresh before use.

Q4: What are the primary applications of this compound?

A4: The primary application of this compound is as an inhibitor of the enzyme β-glucuronidase.[2][3] It is often used as a standard in the development of novel β-glucuronidase inhibitors and to prevent the cleavage of glucuronides in biological samples such as plasma, serum, or urine.[2]

Purification & Recrystallization Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly during recrystallization.

Issue 1: Low Purity or Discoloration After Initial Synthesis

Q: My synthesized this compound has a low purity and is discolored. What are the likely impurities and how can I remove them?

A:

  • Potential Impurities: Impurities can arise from the starting materials or side reactions during synthesis. Common synthesis methods involve the nitric acid oxidation of glucose, which can lead to residual nitric acid, unreacted glucose, and byproducts like oxalic acid.

  • Purification Strategy: Recrystallization is the most effective method for removing these types of impurities. Activated carbon treatment can be employed to remove colored impurities.

Issue 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing my this compound. What are the key steps and what could be going wrong?

A: A successful recrystallization depends on selecting the right solvent and controlling the cooling rate. Refer to the solubility data below to choose an appropriate solvent system.

Solubility Data

SolventSolubility
Water50 mg/mL
Ethanol~20 mg/mL[1]
DMSO~20 mg/mL[1]
DMF~20 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]

A general troubleshooting workflow for recrystallization is outlined in the diagram below.

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_troubleshooting Troubleshooting start Crude D-Saccharic Acid 1,4-Lactone Hydrate dissolve Dissolve in minimum amount of hot solvent (e.g., water or ethanol/water) start->dissolve decolorize Add activated carbon (if colored) and hot filter dissolve->decolorize oiling_out Product oils out? dissolve->oiling_out cool Allow to cool slowly to room temperature decolorize->cool ice_bath Place in an ice bath to maximize crystal yield cool->ice_bath no_crystals No crystals form? cool->no_crystals filter Collect crystals by suction filtration ice_bath->filter wash Wash with a small amount of cold solvent filter->wash low_yield Low yield? filter->low_yield dry Dry crystals under vacuum wash->dry no_crystals->ice_bath No ts_no_crystals 1. Scratch inner surface of flask 2. Add a seed crystal 3. Reduce solvent volume 4. Cool to a lower temperature no_crystals->ts_no_crystals Yes oiling_out->decolorize No ts_oiling_out 1. Reheat to dissolve oil 2. Add more solvent 3. Cool more slowly oiling_out->ts_oiling_out Yes low_yield->wash No ts_low_yield 1. Cool for a longer period 2. Concentrate the mother liquor and recrystallize low_yield->ts_low_yield Yes

Recrystallization Troubleshooting Workflow
Issue 3: The Product "Oils Out" Instead of Crystallizing

Q: When I cool the solution, my product separates as an oil, not as crystals. What should I do?

A: "Oiling out" can occur if the melting point of the solid is low or if the solution is too saturated.[4] To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.

  • Cool the solution very slowly. Rapid cooling encourages oil formation. Ensure the flask is insulated to slow heat loss.[4]

  • Vigorous stirring at the saturation temperature can sometimes promote crystallization over oiling.

Issue 4: No Crystals Form Upon Cooling

Q: My solution is clear and no crystals have formed even after cooling. What steps can I take to induce crystallization?

A: If crystals do not form, the solution may not be sufficiently supersaturated. Try the following techniques:

  • Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[4]

  • Add a seed crystal. A tiny amount of the pure solid can act as a template for crystallization.[4]

  • Reduce the solvent volume. Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[4]

  • Cool to a lower temperature. Use an ice bath or refrigeration to further decrease the solubility.

Issue 5: Crystallization Occurs Too Quickly

Q: As soon as I remove my solution from the heat, a large amount of solid crashes out. Is this a problem?

A: Yes, rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[4] To slow down crystal growth:

  • Reheat the solution to redissolve the solid.

  • Add a small excess of the solvent so you are slightly above the minimum amount needed for dissolution.[4]

  • Allow the solution to cool more slowly. You can do this by placing the flask in an insulated container or a warm water bath that cools to room temperature.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent may be optimized based on the impurities present. Water or an ethanol/water mixture is a good starting point.

Materials:

  • Crude this compound

  • High-purity water or ethanol

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying step1 Place crude product in an Erlenmeyer flask. step2 Add a small amount of solvent (e.g., water). step1->step2 step3 Heat the mixture to boiling while stirring to dissolve the solid. step2->step3 step4 Add more hot solvent dropwise until the solid is just dissolved. step3->step4 step5 If the solution is colored, remove from heat and add a small amount of activated carbon. step4->step5 if colored step8 Cover the flask and allow the solution to cool slowly to room temperature. step4->step8 if not colored step6 Reheat to boiling for a few minutes. step5->step6 step7 Perform a hot filtration to remove the carbon. step6->step7 step7->step8 step9 Once at room temperature, place the flask in an ice bath for at least 30 minutes. step8->step9 step10 Collect the crystals by suction filtration using a Buchner funnel. step9->step10 step11 Wash the crystals with a small amount of ice-cold solvent. step10->step11 step12 Dry the purified crystals under vacuum. step11->step12

Recrystallization Workflow Diagram

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Saccharic acid 1,4-lactone hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. The first step involves the oxidation of D-glucose to D-glucaric acid. The second step is the lactonization of D-glucaric acid to form the desired D-Saccharic acid 1,4-lactone.

Q2: What are the common methods for the oxidation of D-glucose to D-glucaric acid?

A2: The most common methods are oxidation with nitric acid and catalytic aerobic oxidation. The nitric acid method is a classical approach, while catalytic methods using noble metal catalysts like platinum or gold are more modern and sustainable alternatives.[1][2][3][4]

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Controlling the selectivity of the oxidation reaction to minimize by-products.[2]

  • The lactonization of D-glucaric acid is an equilibrium process that yields a mixture of isomers, including the desired 1,4-lactone, the 6,3-lactone, and the 1,4:6,3-dilactone.[3][5]

  • Separating the desired 1,4-lactone from the other isomers and the unreacted diacid can be difficult.[6]

  • High temperatures during the work-up can alter the equilibrium and favor the formation of undesired lactones.[6]

Q4: How can I characterize the final product and intermediate compounds?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and quantify the different lactone isomers in a mixture.[1][2][6][7] High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE) are also used for purity assessment and quantification.[8][9][10]

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored at -20°C for long-term stability.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low Yield of D-Glucaric Acid in the Oxidation Step
Potential Cause Suggested Solution
Nitric Acid Oxidation:
Incomplete reactionEnsure the reaction temperature is maintained within the optimal range (typically 50-65°C). A lower temperature may slow down the reaction, while a higher temperature can lead to degradation.[12] Increase the reaction time if necessary.
Unfavorable nitric acid concentrationUse a nitric acid concentration of 50-70% as this has been shown to be effective.[10]
Formation of by-products (e.g., oxalic acid, tartaric acid)Carefully control the reaction temperature and duration to minimize over-oxidation.[13]
Catalytic Oxidation:
Inactive catalystEnsure the catalyst is properly prepared and handled. For supported catalysts, ensure proper dispersion of the metal nanoparticles.
Poor selectivityThe choice of catalyst is crucial. Bimetallic catalysts such as AuPt have shown higher selectivity towards D-glucaric acid compared to monometallic catalysts.[1] The pH of the reaction medium also plays a significant role in selectivity.
Catalyst poisoningThe product, D-glucaric acid, can sometimes inhibit the catalyst.[14] Consider a two-step process where the intermediate gluconic acid is first formed and then further oxidized.
Problem 2: Difficulty in Isolating Pure D-Saccharic Acid 1,4-Lactone
Potential Cause Suggested Solution
Presence of multiple lactone isomers in equilibriumThe lactonization is an equilibrium process. To favor the 1,4-lactone, the reaction is typically carried out under acidic conditions. However, a mixture is often unavoidable.[6]
Isomerization during work-upAvoid high temperatures during solvent removal as this can shift the equilibrium towards the more stable 6,3-lactone or the dilactone. Azeotropic distillation at low temperatures can be employed to remove water.[13]
Co-precipitation of isomersPurification by fractional crystallization can be challenging. Chromatographic methods may be necessary for complete separation, although this is not always practical on a large scale.
Unreacted D-glucaric acidEnsure the lactonization reaction has reached equilibrium. If significant amounts of the diacid remain, the reaction time or acid catalyst concentration may need to be optimized.

Experimental Protocols

Protocol 1: Synthesis of D-Glucaric Acid via Nitric Acid Oxidation of D-Glucose (Literature-Derived)

This protocol is synthesized from information in patents describing the process.[15][16]

Materials:

  • D-glucose

  • Nitric acid (60-70%)

  • Potassium hydroxide (B78521) solution (45%)

  • Deionized water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, carefully add D-glucose (1 mole) in small portions to nitric acid (4 moles of 60-70% HNO₃) in a reaction vessel equipped with a stirrer and a cooling bath.

  • Maintain the reaction temperature between 50-60°C during the addition of glucose. The reaction is exothermic and requires careful temperature control.

  • After the addition is complete, continue stirring the mixture at 50-60°C for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a 45% potassium hydroxide solution to the reaction mixture with vigorous stirring to adjust the pH to around 9. This step should be performed in an ice bath to control the exothermic neutralization.

  • After a short period, re-acidify the solution to a pH of 3.4-3.6 with nitric acid.

  • Allow the mixture to stand at room temperature overnight to allow for the precipitation of potassium hydrogen D-glucarate.

  • Collect the precipitate by filtration and wash it with cold 30% ethanol.

  • To obtain free D-glucaric acid, the potassium salt can be treated with an acid-functionalized ion-exchange resin.[13]

Protocol 2: Lactonization of D-Glucaric Acid to D-Saccharic Acid 1,4-Lactone

This protocol is based on the principle of acid-catalyzed lactonization.

Materials:

  • D-glucaric acid (or its potassium salt)

  • Strong acid catalyst (e.g., HCl or a strongly acidic ion-exchange resin)

  • Solvent (e.g., water)

Procedure:

  • Dissolve D-glucaric acid in water. If starting from the potassium salt, first convert it to the free acid using an ion-exchange resin.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or an acidic resin).

  • Heat the solution gently (e.g., 40-50°C) and monitor the formation of the lactones by a suitable analytical method like NMR or HPLC. The reaction is an equilibrium, so prolonged heating might not increase the yield of the desired 1,4-lactone.

  • Once equilibrium is reached, cool the solution.

  • Isolation of the 1,4-lactone from the mixture is challenging. One approach is to carefully concentrate the solution under reduced pressure at low temperature (<28°C) to induce crystallization.[13] Fractional crystallization may be attempted, taking advantage of potential solubility differences between the isomers.

Data Presentation

Table 1: Comparison of D-Glucaric Acid Synthesis Methods

MethodOxidantCatalystTypical YieldAdvantagesDisadvantages
Nitric Acid OxidationNitric AcidNone~40-50%Well-established methodHazardous reagents, formation of NOx gases, moderate yield, by-product formation
Catalytic Aerobic OxidationOxygen/AirAu, Pt, or bimetallic catalysts (e.g., AuPt) on a supportVariable (can be >90% with optimized catalysts and conditions)Environmentally friendly, potentially higher selectivityCatalyst cost and stability, potential for catalyst poisoning
Enzymatic OxidationOxygenEnzymes (e.g., glucose oxidase)HighHigh selectivity, mild reaction conditionsEnzyme cost and stability, requires specific buffer conditions

Visualizations

Synthesis and Equilibrium Pathway

Synthesis_and_Equilibrium Glucose D-Glucose Glucaric_Acid D-Glucaric Acid Glucose->Glucaric_Acid Oxidation (e.g., HNO3 or O2/catalyst) Lactone_1_4 D-Saccharic acid 1,4-lactone Glucaric_Acid->Lactone_1_4 Lactonization (H+, Δ) Lactone_6_3 D-Glucaro-6,3-lactone (B8706498) Glucaric_Acid->Lactone_6_3 Lactonization (H+, Δ) Dilactone D-Glucaro-1,4:6,3-dilactone Lactone_1_4->Dilactone Further Lactonization Lactone_6_3->Dilactone Further Lactonization

Caption: General synthesis pathway from D-glucose to D-Saccharic acid 1,4-lactone and its equilibrium with other lactone isomers.

Troubleshooting Logic for Low Lactone Yield

Troubleshooting_Lactone_Yield Start Low Yield of D-Saccharic acid 1,4-lactone Check_Oxidation Was the D-Glucaric Acid yield from oxidation low? Start->Check_Oxidation Troubleshoot_Oxidation Troubleshoot Oxidation Step: - Check reaction time/temp - Verify catalyst activity - Analyze for side-products Check_Oxidation->Troubleshoot_Oxidation Yes Check_Lactonization Was the lactonization step incomplete? Check_Oxidation->Check_Lactonization No Success Yield Improved Troubleshoot_Oxidation->Success Troubleshoot_Lactonization Optimize Lactonization: - Increase reaction time - Check acid catalyst - Ensure proper temperature Check_Lactonization->Troubleshoot_Lactonization Yes Check_Workup Was the work-up procedure optimized? Check_Lactonization->Check_Workup No Troubleshoot_Lactonization->Success Troubleshoot_Workup Optimize Work-up: - Avoid high temperatures - Use azeotropic removal of water - Attempt fractional crystallization Check_Workup->Troubleshoot_Workup Yes Check_Workup->Success No Troubleshoot_Workup->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis of D-Saccharic acid 1,4-lactone.

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of crystalline D-Saccharic acid 1,4-lactone hydrate?

A1: this compound is typically supplied as a white to off-white crystalline solid or powder.[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the compound at -20°C for long-term stability.[1][2][3] For shorter periods, storage at 2-8°C is also acceptable. The product should be sealed and kept away from moisture.[1]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies across different solvents. This information is crucial for selecting an appropriate crystallization solvent system.

SolventSolubility
Water~50 mg/mL (clear, colorless to faintly yellow solution)
PBS (pH 7.2)~10 mg/mL[2][3][4]
Ethanol (B145695)~20 mg/mL[2][3][4]
DMSO~20 mg/mL (up to 42 mg/mL in fresh DMSO)[2][3][4][5]
Dimethylformamide (DMF)~20 mg/mL[2][3][4]

Q4: Is this compound stable in aqueous solutions?

A4: Aqueous solutions are not recommended for storage for more than one day.[2] The lactone ring is susceptible to hydrolysis, which can affect the integrity of the compound. It is advisable to prepare aqueous solutions fresh before use.

Troubleshooting Crystallization Problems

Problem 1: The compound "oils out" and does not form crystals.

This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.[6]

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of this compound in the solution may be too high, leading to separation above its melting point (91-93°C).

    • Solution: Re-heat the mixture to dissolve the oil, add more of the primary solvent to reduce the concentration, and allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly, then gradually reduce the temperature by placing it in a refrigerator and then a freezer.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Consider using a co-solvent system. For instance, dissolve the compound in a good solvent like ethanol and then slowly add a poor solvent like water or a non-polar solvent until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.

Problem 2: No crystals form, even after extended cooling.

Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated.

Possible Causes & Solutions:

  • Solution is Too Dilute: There may be too much solvent, preventing the concentration from reaching the point of supersaturation upon cooling.

    • Solution: Evaporate some of the solvent under reduced pressure or by gentle heating and then allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site.

    • Solution 1 (Seeding): If you have a previous batch of crystalline material, add a single, small seed crystal to the solution.

    • Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.

  • Interfering Impurities: Soluble impurities can inhibit crystal formation.

    • Solution: Consider purifying the material using another technique, such as column chromatography, before attempting crystallization.

Problem 3: The resulting solid is amorphous or poorly crystalline.

The formation of an amorphous solid can result from very rapid precipitation or the presence of impurities that disrupt the crystal lattice.

Possible Causes & Solutions:

  • Very Rapid Cooling/Precipitation: If the solution is cooled too quickly or if a large amount of anti-solvent is added rapidly, the compound may crash out as an amorphous powder.

    • Solution: Redissolve the solid by heating and allow it to cool much more slowly. If using an anti-solvent, add it dropwise at a slightly elevated temperature.

  • Solvent Purity: Impurities in the solvent can be incorporated into the solid, disrupting crystal growth.

    • Solution: Ensure you are using high-purity solvents for crystallization.

Experimental Protocols

Protocol 1: Single Solvent Crystallization from Water

This protocol is suitable for purifying this compound when water is an appropriate solvent.

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot deionized water (start with a volume that would dissolve the compound at ~50 mg/mL upon heating). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, place it in a refrigerator (2-8°C) for several hours to overnight to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Co-Solvent Crystallization (Ethanol/Water)

This method is useful when the compound is too soluble in one solvent and poorly soluble in another.

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm ethanol (~20 mg/mL).

  • Addition of Anti-Solvent: While the solution is still warm, add deionized water (the anti-solvent) dropwise with stirring until the solution becomes slightly turbid.

  • Re-dissolution: Gently heat the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Visual Troubleshooting Guides

Troubleshooting_Oiling_Out start Problem: Compound 'Oils Out' cause1 Possible Cause: Too Concentrated? start->cause1 cause2 Possible Cause: Cooling Too Rapid? start->cause2 cause3 Possible Cause: Solvent Choice? start->cause3 solution1 Solution: Re-heat, add more primary solvent, cool slowly. cause1->solution1 solution2 Solution: Cool solution in stages: Room Temp -> Fridge -> Freezer. cause2->solution2 solution3 Solution: Use a co-solvent system (e.g., Ethanol/Water). cause3->solution3

Caption: Troubleshooting workflow for "oiling out".

Troubleshooting_No_Crystals start Problem: No Crystals Form check_supersaturation Is the solution supersaturated? start->check_supersaturation too_dilute No: Solution is too dilute check_supersaturation->too_dilute No yes_supersaturated Yes: Supersaturated check_supersaturation->yes_supersaturated Yes induce_nucleation Action: Induce Nucleation seeding Try Seeding: Add a seed crystal. induce_nucleation->seeding scratching Try Scratching: Scratch flask with a glass rod. induce_nucleation->scratching concentrate Solution: Evaporate some solvent and cool again. too_dilute->concentrate yes_supersaturated->induce_nucleation

Caption: Logic for inducing crystallization.

References

How to prevent D-Saccharic acid 1,4-lactone hydrate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of D-Saccharic acid 1,4-lactone hydrate (B1144303) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My D-Saccharic acid 1,4-lactone hydrate precipitated out of my aqueous buffer. What is the most likely cause?

A1: The most common cause of this compound precipitation in aqueous solutions is hydrolysis. The lactone ring can be cleaved by water, especially at neutral to alkaline pH, to form D-glucaric acid. While D-glucaric acid itself is soluble in water, it can form salts with ions present in your buffer, such as calcium, which have low solubility and will precipitate.[1] It is recommended to not store aqueous solutions for more than one day to minimize hydrolysis.[2][3]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: For high concentration stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695). This compound is soluble in these solvents at approximately 20-42 mg/mL.[2][4] Stock solutions in these solvents are more stable, especially when stored at -20°C or -80°C.

Q3: What is the solubility of this compound in aqueous solutions?

A3: The solubility in aqueous solutions is lower than in organic solvents and is pH-dependent. In Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[2][3] In water, the solubility is reported to be around 42-50 mg/mL.[4] However, due to the risk of hydrolysis, it is crucial to prepare aqueous solutions fresh.

Q4: How can I prevent precipitation when diluting my organic stock solution into an aqueous buffer?

A4: To prevent precipitation upon dilution, it is advisable to add the organic stock solution to the aqueous buffer dropwise while gently vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is low (typically below 1%) to avoid affecting your experiment.

Q5: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dissolving in aqueous buffer. - Exceeding the solubility limit. - Using a buffer with ions that form insoluble salts with the hydrolysis product (e.g., high calcium concentration).- Reduce the final concentration of this compound. - Prepare a higher concentration stock in an organic solvent and dilute it into the aqueous buffer. - If possible, use a buffer with low concentrations of divalent cations.
A clear solution becomes cloudy or forms a precipitate over time. - Hydrolysis of the lactone ring to D-glucaric acid, followed by the formation of an insoluble salt. - Temperature fluctuations affecting solubility.- Prepare aqueous solutions fresh and use them immediately (ideally within a few hours). - Store aqueous solutions at a constant, cool temperature (2-8°C) for short-term storage (no more than 24 hours). - Consider using a slightly acidic buffer to slow down hydrolysis.
Inconsistent experimental results. - Precipitation of the compound leading to a lower effective concentration in solution.- Visually inspect your solutions for any signs of precipitation before each experiment. - If precipitation is suspected, centrifuge the solution and quantify the concentration of the supernatant to determine the actual amount in solution. - Follow the best practices for solution preparation and handling outlined in this guide.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)~42 mg/mL[4]
Dimethylformamide (DMF)~20 mg/mL[2]
Ethanol~20-42 mg/mL[2][4]
Water~42-50 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[2][3]

Table 2: Solubility of D-Glucaric Acid and its Salts (Hydrolysis Products)

CompoundSolubility in Water
D-Glucaric AcidHighly soluble[2]
Calcium D-GlucarateSlightly soluble[1]
Potassium D-GlucarateSoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO, DMF, or ethanol to achieve the desired concentration (e.g., 20 mg/mL).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Bring the aqueous buffer to the desired experimental temperature.

  • While gently vortexing the buffer, add the required volume of the organic stock solution dropwise to the buffer to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent is kept to a minimum (ideally <1%).

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for more than 24 hours.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting start Start: Weigh this compound stock_sol Prepare Stock Solution in Organic Solvent (DMSO, DMF, Ethanol) start->stock_sol working_sol Prepare Fresh Working Solution in Aqueous Buffer stock_sol->working_sol Dilute dropwise while vortexing use_immediately Use Immediately in Experiment working_sol->use_immediately precipitation Precipitation Observed working_sol->precipitation check_conc Check Concentration vs. Solubility Limit precipitation->check_conc check_buffer Review Buffer Composition (e.g., Ca2+) precipitation->check_buffer check_age Assess Age of Solution (Hydrolysis) precipitation->check_age adjust_protocol Adjust Protocol: - Lower Concentration - Change Buffer - Prepare Fresher Solution check_conc->adjust_protocol check_buffer->adjust_protocol check_age->adjust_protocol adjust_protocol->working_sol Re-prepare

Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.

logical_relationship cluster_factors Factors Influencing Precipitation cluster_prevention Prevention Strategies hydrolysis Lactone Hydrolysis salt_formation Insoluble Salt Formation hydrolysis->salt_formation Forms D-glucaric acid solubility Limited Aqueous Solubility fresh_prep Prepare Aqueous Solutions Fresh fresh_prep->hydrolysis Minimizes organic_stock Use Organic Stock Solutions organic_stock->solubility Overcomes acidic_ph Maintain Slightly Acidic pH acidic_ph->hydrolysis Slows down controlled_temp Control Temperature controlled_temp->solubility Maintains proper_dilution Proper Dilution Technique proper_dilution->solubility Prevents supersaturation

Caption: Logical relationships between factors causing precipitation and prevention strategies for this compound.

References

D-Saccharic acid 1,4-lactone hydrate quality control and purity testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

1. What is the typical purity of D-Saccharic acid 1,4-lactone hydrate?

The purity of this compound is typically specified as ≥95% or ≥98.0% as determined by HPLC.[1][2][3] Lot-specific purity is provided on the Certificate of Analysis (CoA).[2][4][5]

2. How should this compound be stored?

For long-term stability, it is recommended to store the compound at -20°C.[1][3][5] Some suppliers suggest storage at 2-8°C.[2] Always refer to the product-specific information sheet for the recommended storage conditions. The solid material is stable for at least four years when stored correctly.[1][5]

3. What are the solubility properties of this compound?

This compound is soluble in a variety of solvents. The approximate solubilities are provided in the table below.

SolventApproximate SolubilityReference
Water50 mg/mL[2]
Dimethylformamide (DMF)20 mg/mL[1][3]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL (fresh DMSO recommended as it can be moisture-absorbing)[6]
Ethanol20 mg/mL[1][3]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[1][3]

4. Are aqueous solutions of this compound stable?

Aqueous solutions are not recommended for storage for more than one day.[5] It is advisable to prepare fresh aqueous solutions for each experiment to ensure product integrity.

5. What are the common uses of this compound in research?

This compound is a known inhibitor of β-glucuronidase.[1][3] It is frequently used to prevent the cleavage of glucuronides in biological samples like plasma, serum, or urine.[1][3] It also serves as a standard in the development of novel β-glucuronidase inhibitors.[1][3]

Quality Control and Purity Testing: Experimental Protocols

This section provides detailed methodologies for key quality control experiments for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a filtered and degassed solution of 0.1% trifluoroacetic acid (TFA) in water.

  • Sample Diluent: Water or mobile phase

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of trifluoroacetic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the sample diluent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 216 nm[1][3][5]

    • Run Time: Approximately 15 minutes

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity by the area normalization method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts and coupling constants with a reference spectrum or known literature values for this compound. The spectrum should be consistent with the expected structure.

Water Content Determination by Karl Fischer Titration

Objective: To determine the water content in this compound.

Instrumentation and Reagents:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (e.g., single-component or two-component systems)

  • Methanol (B129727) (anhydrous)

  • Formamide (B127407) (as a solubilizer, if needed)

  • Water standard for titer determination

Procedure:

  • Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard.

  • Titration Vessel Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint. If the sample does not readily dissolve in methanol, formamide can be added (up to 50% v/v). For some sugars, titration at an elevated temperature (e.g., 50°C) can aid dissolution.

  • Sample Analysis: Accurately weigh and add a suitable amount of this compound to the pre-tared titration vessel. The sample size should be chosen to give a reasonable titrant consumption.

  • Titration: Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: Calculate the water content (%) using the following formula:

    • Water Content (%) = (Volume of titrant (mL) x Titer (mg/mL) / Sample weight (mg)) x 100

Troubleshooting Guides

HPLC Purity Analysis
IssuePossible Cause(s)Troubleshooting Steps
No peaks or very small peaks - No sample injection- Detector lamp is off- Incorrect detector wavelength- Verify the injection process and sample vial.- Ensure the detector lamp is on and warmed up.- Confirm the detector is set to 216 nm.
Broad or split peaks - Column contamination or degradation- Low column temperature- Sample overload- Flush the column with a strong solvent or replace it.- Ensure the column oven is at the correct temperature (30°C).- Reduce the sample concentration or injection volume.
Shifting retention times - Change in mobile phase composition- Fluctuation in flow rate- Column aging- Prepare fresh mobile phase.- Check the pump for leaks or bubbles and ensure a stable flow rate.- Equilibrate the column for a longer period or replace it.
Extraneous peaks - Contaminated mobile phase or diluent- Sample degradation- Carryover from previous injection- Use fresh, high-purity solvents.- Prepare fresh sample solutions.- Run a blank injection to check for carryover.
Karl Fischer Water Content Determination
IssuePossible Cause(s)Troubleshooting Steps
Inaccurate or non-reproducible results - Inaccurate titer value- Incomplete sample dissolution- Atmospheric moisture contamination- Re-determine the titer of the KF reagent.- Add a solubilizer like formamide or gently warm the titration vessel.- Ensure the titration vessel is properly sealed.
Slow titration or unstable endpoint - Depleted KF reagents- Side reactions with the sample- Replace the KF reagents.- Consult literature for potential interfering substances. The acidic nature of the sample may require buffering the KF reagent.
Consistently high water content - Hygroscopic nature of the sample- Improper sample handling and storage- Handle the sample quickly in a low-humidity environment.- Ensure the sample is stored in a tightly sealed container at the recommended temperature.

Visualized Workflows and Relationships

Quality_Control_Workflow This compound QC Workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting cluster_result Final Disposition Sample Receive Sample Store Store at -20°C Sample->Store Prepare Prepare Solutions Fresh Store->Prepare HPLC HPLC Purity Prepare->HPLC NMR NMR Structure ID Prepare->NMR KF Karl Fischer Water Content Prepare->KF Analyze Analyze Data HPLC->Analyze NMR->Analyze KF->Analyze Compare Compare to Specifications Analyze->Compare CoA Generate Certificate of Analysis Compare->CoA Pass Pass? CoA->Pass Release Release Lot Pass->Release Yes Investigate Investigate OOS Pass->Investigate No

Caption: Quality control workflow for this compound.

HPLC_Troubleshooting HPLC Troubleshooting Logic cluster_peak_issues Peak Shape & Retention cluster_system_checks System & Method Checks Problem Abnormal Chromatogram NoPeak No/Small Peaks Problem->NoPeak BroadPeak Broad/Split Peaks Problem->BroadPeak ShiftRT Shifting Retention Time Problem->ShiftRT CheckInjection Verify Injection NoPeak->CheckInjection CheckDetector Check Detector NoPeak->CheckDetector CheckColumn Inspect Column BroadPeak->CheckColumn CheckMobilePhase Verify Mobile Phase BroadPeak->CheckMobilePhase ShiftRT->CheckColumn ShiftRT->CheckMobilePhase CheckFlow Check Flow Rate ShiftRT->CheckFlow

Caption: Troubleshooting logic for common HPLC issues.

References

D-Saccharic acid 1,4-lactone hydrate lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Saccharic acid 1,4-lactone hydrate (B1144303).

Understanding Lot-to-Lot Variability

A primary challenge in utilizing D-Saccharic acid 1,4-lactone hydrate is the inherent variability between different production lots. This variability, primarily in purity and water content, can significantly impact experimental outcomes. The following table summarizes representative data from different hypothetical lots to illustrate this issue.

Data Presentation: Representative Lot-to-Lot Variability of this compound

ParameterLot ALot BLot CSpecification
Purity (by HPLC) 98.5%95.2%99.1%≥95.0%[1][2][3]
Water Content (Karl Fischer) 5.2%9.8%3.5%≤10.0%[4]
Appearance White crystalline solidWhite crystalline solidOff-white crystalline solidWhite to off-white solid
IC50 (β-glucuronidase) 46.2 µM49.5 µM45.1 µMApprox. 45-48.4 µM[2][5][6]
Solubility (in PBS pH 7.2) ~10 mg/mL~10 mg/mL~10 mg/mL~10 mg/mL[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, with a focus on problems arising from lot-to-lot variability.

Question: Why am I observing lower than expected inhibition of β-glucuronidase in my assay?

Answer: This is a common issue that can often be traced back to the specific lot of this compound being used.

  • Purity: A lot with lower purity (e.g., 95.2% vs. 99.1%) contains less active inhibitor per unit of weight. This will result in a lower effective concentration in your assay, leading to reduced inhibition. Always refer to the Certificate of Analysis (CofA) for the specific purity of your lot and adjust the amount weighed accordingly to achieve the desired final concentration of the active compound.[1][4]

  • Water Content: D-Saccharic acid 1,4-lactone is a hydrate, and the water content can vary between lots. A higher water content means less active compound per unit of weight. It is crucial to account for the water content when preparing your stock solutions. The molecular weight of the hydrate is 210.14 g/mol .[1][4][7]

  • Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh solutions for each experiment.[1] Storing aqueous solutions, even for a day, can lead to degradation and loss of inhibitory activity.

Question: My results are inconsistent between experiments, even when using the same protocol. What could be the cause?

Answer: Inconsistent results are frequently linked to switching between different lots of this compound without adjusting for variations.

  • Lot Change: If you have recently switched to a new bottle of the compound, it is essential to review the CofA for the new lot and compare it to the previous one. Differences in purity and water content will necessitate adjustments to your stock solution calculations.

  • Weighing and Dissolution: Due to its powdery form, ensure accurate weighing using a calibrated analytical balance. Incomplete dissolution of the compound will lead to a lower actual concentration in your stock solution. Ensure the compound is fully dissolved before making further dilutions. It is soluble in organic solvents like DMSO and ethanol (B145695) at approximately 20 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[1]

Question: I am observing unexpected off-target effects in my cell-based assays. Could this be related to the this compound?

Answer: While D-Saccharic acid 1,4-lactone is a known β-glucuronidase inhibitor, it can have other biological activities. Off-target effects could also be due to impurities.

  • Inherent Biological Activity: D-Saccharic acid 1,4-lactone has been reported to possess antioxidant and anticarcinogenic properties and can modulate signaling pathways related to apoptosis.[5][8] These activities might contribute to your observations.

  • Impurities: Lots with lower purity may contain uncharacterized impurities that could have their own biological effects. If you suspect this, consider using a higher purity lot or purifying the compound if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It should be stored at -20°C for long-term stability.[1]

Q2: How should I prepare a stock solution?

A2: For a stock solution, dissolve this compound in an organic solvent such as DMSO or ethanol to a concentration of up to 20 mg/mL.[1] For aqueous solutions, it can be dissolved in PBS (pH 7.2) at up to 10 mg/mL, but these solutions should be prepared fresh.[1]

Q3: Is this compound cytotoxic?

A3: It has been shown to have protective effects against cytotoxicity induced by oxidative stress in hepatocytes.[5] However, as with any compound, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound is orally active and has been used in animal studies.[5]

Q5: What is the primary mechanism of action?

A5: Its primary and most well-characterized mechanism of action is the inhibition of the enzyme β-glucuronidase.[2][3]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in various assays.

Materials:

  • This compound (with known purity and water content from CofA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the amount of this compound needed to achieve the desired stock concentration, adjusting for purity and water content.

    • Formula for mass adjustment: Mass to weigh = (Desired concentration * Volume * Molecular Weight) / (Purity * (1 - Water content))

      • Example: For a 10 mM stock in 1 mL, with 98% purity and 5% water content: Mass = (0.010 mol/L * 0.001 L * 210.14 g/mol) / (0.98 * (1 - 0.05)) = 0.00225 g = 2.25 mg

  • Accurately weigh the calculated amount of the compound.

  • Add the appropriate volume of DMSO to the weighed compound.

  • Vortex until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C.

In Vitro β-Glucuronidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on β-glucuronidase activity.

Materials:

  • β-glucuronidase enzyme

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • This compound stock solution

  • Assay buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)

  • Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • β-glucuronidase solution

    • Inhibitor solution (or vehicle control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the PNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

Experimental Workflow for Troubleshooting β-Glucuronidase Inhibition Assays

G cluster_prep Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting cluster_solution Solutions start Start: Inconsistent Inhibition Results check_lot New Lot? start->check_lot weigh Weigh Compound check_calcs Calculations Correct? weigh->check_calcs dissolve Prepare Stock Solution check_dissolution Fully Dissolved? dissolve->check_dissolution dilute Prepare Working Dilutions check_freshness Solution Fresh? dilute->check_freshness add_enzyme Add Enzyme and Inhibitor pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate check_lot->weigh No adjust_mass Adjust Mass for Purity/ Water Content check_lot->adjust_mass Yes check_calcs->dissolve Yes check_calcs->adjust_mass No check_dissolution->dilute Yes reweigh Re-weigh and Re-dissolve check_dissolution->reweigh No check_freshness->add_enzyme Yes prepare_fresh Prepare Fresh Solution check_freshness->prepare_fresh No adjust_mass->weigh reweigh->dissolve prepare_fresh->dilute

Caption: Troubleshooting workflow for β-glucuronidase inhibition assays.

Signaling Pathway: this compound and Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Caspase8 Caspase-8 TNFR1->Caspase8 tBid tBid Caspase8->tBid Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax tBid->Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DSL D-Saccharic acid 1,4-lactone hydrate DSL->Caspase8 Inhibits DSL->Bcl2 Promotes

Caption: Inhibition of apoptotic pathways by this compound.

Signaling Pathway: this compound, Oxidative Stress, and Inflammation

cluster_stress Oxidative Stress cluster_signaling Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) PKC PKC activation ROS->PKC NFkB NF-κB activation PKC->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Apoptosis_inf Apoptosis NFkB->Apoptosis_inf DSL D-Saccharic acid 1,4-lactone hydrate DSL->ROS Inhibits

Caption: Modulation of oxidative stress and inflammatory signaling by this compound.

References

D-Saccharic acid 1,4-lactone hydrate handling viscous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling D-Saccharic acid 1,4-lactone hydrate (B1144303), with a special focus on addressing challenges related to solution preparation and potential viscosity.

Frequently Asked Questions (FAQs)

Q1: What is D-Saccharic acid 1,4-lactone hydrate and what are its primary applications?

A1: this compound is a potent inhibitor of the enzyme β-glucuronidase, with an IC50 of approximately 48.4 μM.[1][2] It is commonly used as a standard agent in the development of novel β-glucuronidase inhibitors.[1][3][4] Its applications include preventing the cleavage of glucuronides in biological samples like plasma, serum, or urine.[3][4] Additionally, it possesses anticarcinogenic, detoxifying, and antioxidant properties.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents and aqueous buffers. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) at approximately 20 mg/mL.[3][4][5] In phosphate-buffered saline (PBS, pH 7.2), its solubility is around 10 mg/mL.[3][4][5] One source indicates solubility in water at up to 50 mg/mL, resulting in a clear, colorless to faintly yellow solution.

Q3: How should I prepare stock solutions?

A3: Stock solutions can be prepared by dissolving the crystalline solid in an organic solvent of choice, which should be purged with an inert gas.[5] For biological experiments, further dilutions from the organic stock solution into aqueous buffers or isotonic saline are recommended.[5] It is crucial to ensure that the residual amount of the organic solvent is insignificant to avoid physiological effects.[5] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the compound in aqueous buffers.[5]

Q4: What are the storage and stability recommendations for this compound and its solutions?

A4: The solid, crystalline form of this compound should be stored at -20°C for long-term stability (≥4 years).[5] It is not recommended to store aqueous solutions for more than one day.[5]

Q5: My this compound solution appears viscous. Is this expected and how can I handle it?

A5: While not commonly reported as a highly viscous compound at standard concentrations, solution viscosity can increase with higher concentrations, lower temperatures, or the choice of solvent. If you experience viscosity, it is recommended to gently warm the solution, use positive displacement pipettes for accurate volume transfer, and ensure thorough vortexing or mixing. Preparing solutions at a slightly lower concentration may also alleviate this issue.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Dimethylformamide (DMF)20 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)20 mg/mL[3][4][5]
Ethanol20 mg/mL[3][4][5]
PBS (pH 7.2)10 mg/mL[3][4][5]
Water50 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Solvent Addition: Add 1 mL of high-purity DMSO to the powder.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if dissolution is slow.

  • Inert Gas Purge: For extended storage of the stock solution, purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Storage: Store the stock solution at -20°C.

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)

  • Stock Solution: Use a previously prepared 10 mg/mL stock solution in DMSO.

  • Dilution: In a sterile conical tube, add 9 mL of PBS (pH 7.2).

  • Aliquot Transfer: Transfer 1 mL of the 10 mg/mL DMSO stock solution to the PBS.

  • Mixing: Gently vortex the solution to ensure homogeneity.

  • Usage: Use the freshly prepared aqueous solution for experiments. It is not recommended to store this solution for more than one day.[5]

Troubleshooting Guides

Issue 1: Incomplete Dissolution of this compound

  • Possible Cause: The concentration may be too high for the chosen solvent, or the temperature may be too low.

  • Solution:

    • Try gentle warming of the solution (e.g., in a 37°C water bath).

    • Increase the volume of the solvent to lower the concentration.

    • Ensure the solvent quality is high and not contaminated.

Issue 2: Handling Viscous Solutions

  • Possible Cause: High concentration of the solute in the solvent.

  • Solution:

    • Accurate Pipetting: Use positive displacement pipettes for accurate and reproducible transfer of viscous liquids. If not available, reverse pipetting with standard air displacement pipettes can improve accuracy.

    • Thorough Mixing: Ensure complete mixing by vortexing for a longer duration or by using a magnetic stirrer.

    • Temperature Adjustment: Gently warming the solution can temporarily reduce its viscosity, facilitating easier handling.

    • Dilution: Consider preparing a slightly less concentrated stock solution if viscosity poses a significant problem.

Visualizations

experimental_workflow Experimental Workflow: Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh D-Saccharic acid 1,4-lactone hydrate add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve (Gentle warming if needed) add_solvent->dissolve store_stock Store at -20°C dissolve->store_stock dilute Dilute Stock Solution into Buffer store_stock->dilute Use Stock prepare_buffer Prepare Aqueous Buffer (e.g., PBS) prepare_buffer->dilute mix Mix Thoroughly dilute->mix use Use in Experiment (Do not store >1 day) mix->use troubleshooting_workflow Troubleshooting Guide start Problem Encountered viscous Solution is Viscous? start->viscous dissolved Incomplete Dissolution? start->dissolved viscous_yes Yes viscous->viscous_yes viscous_no No viscous->viscous_no dissolved_yes Yes dissolved->dissolved_yes dissolved_no No dissolved->dissolved_no warm Gently Warm Solution viscous_yes->warm end Problem Resolved viscous_no->end pipette Use Positive Displacement or Reverse Pipetting warm->pipette mix_well Ensure Thorough Mixing pipette->mix_well mix_well->end check_conc Check Concentration dissolved_yes->check_conc dissolved_no->end warm2 Gently Warm Solution check_conc->warm2 add_solvent Add More Solvent warm2->add_solvent add_solvent->end

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Saccharic acid 1,4-lactone hydrate (B1144303). This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting assistance for the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Saccharic acid 1,4-lactone hydrate and what is its primary application?

This compound is a potent inhibitor of the enzyme β-glucuronidase.[1][2] Its primary application in research is to block the activity of β-glucuronidase in various assays and experimental systems.[3][4] This is particularly useful in studies involving glucuronide-conjugated drugs or metabolites, where preventing their cleavage by β-glucuronidase is crucial for accurate analysis.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C.[5] Some suppliers recommend storage at 2-8°C.[6] Always refer to the manufacturer's instructions for the most accurate storage information.

Q3: How should I prepare stock solutions of this compound?

Stock solutions can be prepared by dissolving the compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[5] The solubility in these solvents is approximately 20-42 mg/mL.[5][7] For aqueous solutions, it can be dissolved directly in buffers like PBS, with a solubility of about 10 mg/mL at pH 7.2, or in water, with a solubility of 50 mg/mL.[5][6]

Q4: How stable are aqueous solutions of this compound?

Aqueous solutions of this compound are not stable and it is strongly recommended to prepare them fresh and use them on the same day.[5] The lactone ring is susceptible to hydrolysis, especially at neutral to alkaline pH.

Buffer Compatibility and Stability

BufferpH RangeCompatibility RecommendationRationale
MES 5.5 - 6.7Recommended The acidic pH of MES buffers helps to stabilize the lactone form of the inhibitor.
Phosphate (PBS) 6.8 - 7.4Use with Caution At physiological pH, hydrolysis of the lactone begins to occur. Solutions should be prepared fresh and used immediately.
HEPES 6.8 - 8.2Use with Caution Similar to PBS, the neutral to slightly alkaline pH can lead to hydrolysis. Prepare fresh and use promptly.
TRIS 7.0 - 9.0Not Recommended for Prolonged Use The alkaline nature of TRIS buffers can significantly increase the rate of lactone hydrolysis, leading to loss of inhibitory activity. If essential, use immediately after preparation.
Borax (B76245) 8.0 - 9.2Not Recommended The alkaline pH of borax buffers will rapidly hydrolyze the lactone, inactivating the inhibitor.

Experimental Protocols

Protocol for β-Glucuronidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound.

Materials:

  • This compound

  • β-Glucuronidase enzyme (e.g., from E. coli or bovine liver)

  • Substrate (e.g., p-nitrophenyl-β-D-glucuronide)

  • Assay Buffer (e.g., 0.1 M MES, pH 6.0)

  • Stop Solution (e.g., 0.5 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer immediately before use.

  • In a 96-well plate, add:

    • Assay Buffer

    • Serial dilutions of this compound (or vehicle control)

    • β-Glucuronidase enzyme solution

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at the reaction temperature for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibition observed Inhibitor instability: The lactone may have hydrolyzed in an incompatible buffer or from a solution that was not freshly prepared.Prepare fresh inhibitor solutions in a recommended acidic buffer (e.g., MES) immediately before the assay.
Incorrect inhibitor concentration: Calculation error or improper dilution.Double-check all calculations and ensure accurate pipetting.
High background signal Substrate instability: The substrate may be undergoing spontaneous hydrolysis.Prepare the substrate solution fresh before each experiment. Run a control without the enzyme to check for substrate auto-hydrolysis.
Contaminated reagents: Buffer or other reagents may be contaminated.Use fresh, high-purity reagents and sterile water.
Inconsistent results between experiments Variability in inhibitor activity: Due to hydrolysis, the active concentration of the inhibitor may differ between experiments.Strictly adhere to preparing fresh inhibitor solutions for each experiment and minimize the time between preparation and use.
Temperature fluctuations: Inconsistent incubation temperatures can affect both enzyme activity and inhibitor stability.Ensure a stable and accurate incubation temperature throughout the assay.

Visualizations

Logical Workflow for Troubleshooting β-Glucuronidase Inhibition Assays

G Troubleshooting Workflow start Start: Unexpected Assay Results check_inhibitor Check Inhibitor Preparation: - Freshly prepared? - Correct solvent? - Appropriate buffer? start->check_inhibitor check_controls Review Controls: - No-enzyme control? - No-inhibitor control? - Substrate blank? start->check_controls check_conditions Verify Assay Conditions: - Correct pH? - Stable temperature? - Appropriate incubation time? start->check_conditions inhibitor_issue Potential Inhibitor Instability check_inhibitor->inhibitor_issue Yes control_issue Control Failure Indicates Systemic Problem check_controls->control_issue Yes condition_issue Suboptimal Assay Conditions check_conditions->condition_issue Yes solve_inhibitor Solution: - Prepare fresh inhibitor in an acidic buffer (e.g., MES) immediately before use. inhibitor_issue->solve_inhibitor solve_controls Solution: - Re-run with proper controls to isolate the variable. control_issue->solve_controls solve_conditions Solution: - Optimize pH, temperature, and incubation time. condition_issue->solve_conditions

Caption: A logical workflow for troubleshooting common issues in β-glucuronidase inhibition assays.

Inhibition of β-Glucuronidase by D-Saccharic Acid 1,4-Lactone

G Mechanism of β-Glucuronidase Inhibition cluster_enzyme β-Glucuronidase Active Site enzyme β-Glucuronidase active_site Active Site (with key residues like TYR472, SER360) substrate Glucuronide Substrate binding Binding substrate->binding inhibitor D-Saccharic Acid 1,4-Lactone inhibitor->binding binding->active_site product Cleaved Aglycone + Glucuronic Acid binding->product Substrate Binding (Leads to Hydrolysis) no_product No Product Formation binding->no_product Inhibitor Binding (Blocks Substrate Access)

Caption: Competitive inhibition of β-glucuronidase by D-Saccharic acid 1,4-lactone.

References

Technical Support Center: D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the temperature sensitivity and handling of D-Saccharic acid 1,4-lactone hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for D-Saccharic acid 1,4-lactone hydrate powder?

A1: For long-term stability, this compound powder should be stored at temperatures between 2°C and 8°C or at -20°C.[1][2][3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: How should I handle the compound upon receiving it?

A2: this compound is typically shipped at ambient temperatures for short durations. Upon receipt, it is recommended to store it at the recommended temperature (2-8°C or -20°C) to ensure its long-term stability.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment.[1] It is not advisable to store aqueous solutions for more than one day.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water, as well as organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower than expected β-glucuronidase inhibition. Degradation of D-Saccharic acid 1,4-lactone in aqueous solution. 1. Always prepare fresh aqueous solutions of the inhibitor immediately before use. Do not use solutions that have been stored, even if refrigerated.[1]2. Ensure the pH of the buffer used to dissolve the inhibitor is appropriate for your assay and consider the potential for pH-dependent hydrolysis.
Exposure of the stock solution or powder to high temperatures. 1. Verify that the compound has been consistently stored at the recommended temperature (2-8°C or -20°C).2. Avoid leaving the solid compound or its solutions at room temperature for extended periods.
Incorrect concentration of the inhibitor. 1. Recalculate the required concentration and ensure accurate weighing and dilution.2. If using a stock solution in an organic solvent, ensure it has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Precipitate forms when preparing an aqueous solution. Exceeding the solubility limit. 1. Check the solubility of this compound in your specific buffer system. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1]2. Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.
Variability in results between experiments. Temperature fluctuations during the assay. 1. Ensure all incubation steps are performed at a consistent and controlled temperature. For β-glucuronidase inhibition assays, this is typically 37°C.2. Pre-warm all reagents and solutions to the assay temperature before starting the reaction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₈O₇·H₂O
Molecular Weight 210.14 g/mol
Appearance White to off-white powder
Melting Point 91-93 °C
Purity ≥98.0% (HPLC)

Table 2: Solubility of this compound

SolventApproximate Solubility
Water50 mg/mL
PBS (pH 7.2)10 mg/mL[1]
DMSO20 mg/mL[1]
Ethanol20 mg/mL[1]
DMF20 mg/mL[1]

Table 3: Recommended Storage Conditions

FormTemperatureDuration
Solid Powder 2-8°C or -20°CLong-term
Aqueous Solution 2-8°CNot recommended for more than 24 hours[1]
Organic Stock Solution -20°C or -80°CRefer to manufacturer's guidelines

Experimental Protocols

Detailed Protocol for β-Glucuronidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5 for lysosomal β-glucuronidase). Ensure the pH is accurately adjusted at the intended assay temperature.

  • Substrate Solution: Prepare a stock solution of a suitable β-glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide) in the assay buffer.

  • Enzyme Solution: Prepare a solution of β-glucuronidase in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Inhibitor (this compound) Stock Solution:

    • Due to the limited stability in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO (e.g., 100 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Immediately before the assay, prepare fresh dilutions of the inhibitor to the desired final concentrations in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Temperature Equilibration: Pre-warm the 96-well plate, all buffers, and reagent solutions to the assay temperature (typically 37°C) in a water bath or incubator.

  • Assay Setup:

    • Add the desired volume of assay buffer to each well.

    • Add the appropriate volume of the diluted inhibitor solutions to the test wells. For control wells (no inhibition), add the same volume of assay buffer containing the same final concentration of the organic solvent used for the inhibitor stock.

    • Add the enzyme solution to all wells.

  • Pre-incubation: Pre-incubate the plate at the assay temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at the assay temperature for a specific period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 0.2 M glycine (B1666218) buffer, pH 10.4 for the p-nitrophenyl-β-D-glucuronide substrate).

  • Data Acquisition: Read the absorbance or fluorescence of the product at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor) wells.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Temperature_Effect_on_DSAL_Equilibrium cluster_low_temp Low Temperature (e.g., 2-8°C) cluster_room_temp Room Temperature (Aqueous Solution) cluster_high_temp High Temperature (Aqueous Solution) DSAL_low D-Saccharic acid 1,4-lactone DSAL_rt D-Saccharic acid 1,4-lactone DGA D-Glucaric acid DSAL_rt->DGA Hydrolysis/ Lactonization Dilactone D-Glucaro- 1,4:6,3-dilactone DSAL_rt->Dilactone Favored at higher temperatures DSL_6_3 D-Saccharic acid 6,3-lactone DGA->DSL_6_3 Lactonization/ Hydrolysis

Caption: Equilibrium of D-Saccharic acid 1,4-lactone in aqueous solution at different temperatures.

Beta_Glucuronidase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Temperature Controlled) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Inhibitor Prepare fresh dilutions of D-Saccharic acid 1,4-lactone Pre_warm Pre-warm all reagents and plate to 37°C Inhibitor->Pre_warm Add_reagents Add Buffer, Inhibitor, and Enzyme to wells Pre_warm->Add_reagents Pre_incubate Pre-incubate at 37°C Add_reagents->Pre_incubate Start_reaction Add Substrate to initiate reaction Pre_incubate->Start_reaction Incubate Incubate at 37°C Start_reaction->Incubate Stop_reaction Add Stop Solution Incubate->Stop_reaction Read_plate Read Absorbance/ Fluorescence Stop_reaction->Read_plate Calculate Calculate % Inhibition and IC50 Read_plate->Calculate

Caption: Workflow for a β-Glucuronidase Inhibition Assay.

References

Validation & Comparative

A Comparative Guide: D-Saccharic Acid 1,4-Lactone Hydrate vs. D-Glucaric Acid in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of D-Saccharic acid 1,4-lactone hydrate (B1144303) and its precursor, D-glucaric acid. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

D-glucaric acid is a naturally occurring compound found in various fruits and vegetables and is also produced in small amounts by mammals, including humans.[1] In the body, D-glucaric acid is in equilibrium with its derivative, D-saccharic acid 1,4-lactone (also known as D-glucaro-1,4-lactone).[2] It is this lactone form that is recognized as a potent inhibitor of the enzyme β-glucuronidase.[3][4] This enzyme plays a crucial role in the detoxification of various substances, and its inhibition is linked to anti-carcinogenic, detoxifying, and antioxidant properties.[5][6] This guide will delve into a direct comparison of the activities of these two related compounds.

Quantitative Comparison of Biological Activity

The primary mechanism of action for the biological effects of D-glucaric acid and its derivatives is the inhibition of β-glucuronidase. D-Saccharic acid 1,4-lactone hydrate is a direct and potent inhibitor of this enzyme. In contrast, D-glucaric acid itself is considered a precursor, which is converted to the active lactone form under acidic conditions, such as in the stomach.[4]

CompoundTarget EnzymeReported IC50 ValueReferences
This compound β-glucuronidase45 µM (human enzyme)[7]
48.4 µM[5][8]
D-Glucaric acid β-glucuronidaseNot reported to be a direct, potent inhibitor. Acts as a precursor to the active lactone.[4][9]

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The available data consistently identifies D-Saccharic acid 1,4-lactone as the active inhibitor, with no direct potent inhibitory activity reported for D-glucaric acid itself.

Key Biological Activities and Mechanisms of Action

Both compounds are implicated in several protective cellular processes, primarily through the inhibition of β-glucuronidase by D-saccharic acid 1,4-lactone.

Detoxification and Anti-Carcinogenesis:

β-glucuronidase can deconjugate glucuronidated toxins and carcinogens in the gut, leading to their reabsorption and potential toxicity. By inhibiting this enzyme, D-saccharic acid 1,4-lactone enhances the elimination of these harmful substances from the body.[4] This mechanism is believed to contribute to its anti-carcinogenic properties.[9]

Hepatoprotection and Antioxidant Effects:

D-Saccharic acid 1,4-lactone has demonstrated protective effects in liver cells. Studies have shown that it can protect murine hepatocytes from cytotoxicity induced by oxidative stress, likely due to its antioxidant activity.[6]

Modulation of Apoptosis:

D-Saccharic acid 1,4-lactone has been shown to modulate apoptosis (programmed cell death). In diabetic rat models, it has been observed to prevent hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways.[1] It has also been shown to protect pancreatic β-cells from apoptosis via a mitochondrial-dependent pathway.[5]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol outlines a general procedure for determining the β-glucuronidase inhibitory activity of a compound.

Materials:

  • β-glucuronidase enzyme (from E. coli or bovine liver)

  • p-nitrophenyl-β-D-glucuronide (pNPG) as a substrate

  • This compound (as a positive control)

  • Test compound

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a defined volume of phosphate buffer.

  • Add varying concentrations of the test compound or the positive control to the wells.

  • Add a solution of β-glucuronidase to each well and incubate for a specific time at 37°C.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Hepatocyte Viability Assay (MTT Assay)

This protocol describes a common method to assess the protective effect of a compound against toxin-induced cell death in hepatocytes.

Materials:

  • Primary hepatocytes or a hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Hepatotoxin (e.g., tert-Butyl hydroperoxide, TBHP)

  • This compound or test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or the test compound for a specified period (e.g., 2 hours).

  • Induce cytotoxicity by adding a known concentration of the hepatotoxin (e.g., TBHP) to the wells (excluding the control wells).

  • Incubate the plate for a duration sufficient to induce cell death (e.g., 24 hours).

  • Remove the medium and add MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key pathways and workflows described in this guide.

cluster_ingestion Ingestion & Conversion cluster_action Mechanism of Action D-Glucaric Acid D-Glucaric Acid Stomach Stomach D-Glucaric Acid->Stomach D-Saccharic Acid 1,4-Lactone D-Saccharic Acid 1,4-Lactone Stomach->D-Saccharic Acid 1,4-Lactone Acidic Environment b_glucuronidase β-glucuronidase D-Saccharic Acid 1,4-Lactone->b_glucuronidase Inhibition Glucuronidated_Toxins Glucuronidated Toxins & Carcinogens b_glucuronidase->Glucuronidated_Toxins Deconjugation Excretion Enhanced Excretion Reabsorption Reabsorption of Toxins Glucuronidated_Toxins->Reabsorption

Caption: Conversion of D-Glucaric Acid and Inhibition of β-glucuronidase.

cluster_workflow β-Glucuronidase Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitors) plate_setup Add Buffer, Inhibitor, & Enzyme to 96-well Plate start->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_substrate Add pNPG Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 stop_reaction Add Stop Solution (Sodium Carbonate) incubation2->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition & IC50 read_absorbance->calculate

Caption: Workflow for a β-Glucuronidase Inhibition Assay.

cluster_apoptosis Modulation of Apoptosis by D-Saccharic Acid 1,4-Lactone cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Caspase-8 Caspase-8 TNFR1->Caspase-8 Caspase-3 Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Cytochrome_c->Caspase-3 Bcl-2_family Bcl-2 family (Bax/Bcl-2 ratio) Bcl-2_family->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis DSL D-Saccharic Acid 1,4-Lactone DSL->Caspase-8 Inhibits activation DSL->Cytochrome_c Inhibits release DSL->Bcl-2_family Regulates

Caption: Modulation of Apoptosis Pathways by D-Saccharic Acid 1,4-Lactone.

Conclusion

The available scientific evidence strongly indicates that this compound is the biologically active form responsible for the observed health benefits associated with D-glucaric acid consumption. As a potent inhibitor of β-glucuronidase, D-Saccharic acid 1,4-lactone plays a significant role in detoxification, hepatoprotection, and the modulation of apoptosis. For researchers and drug development professionals, this compound represents a more direct and potent agent for studying and targeting the β-glucuronidase pathway compared to D-glucaric acid. Future research could further elucidate the full therapeutic potential of this compound in various disease models.

References

A Comparative Guide to β-Glucuronidase Inhibitors: D-Saccharic Acid 1,4-Lactone Hydrate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of β-glucuronidase inhibitors is crucial for advancing therapeutic strategies in areas such as oncology, anti-inflammation, and drug metabolism. This guide provides a detailed comparison of D-Saccharic acid 1,4-lactone hydrate (B1144303), a widely used reference inhibitor, with other natural and synthetic β-glucuronidase inhibitors, supported by experimental data and protocols.

Introduction to β-Glucuronidase and its Inhibition

β-glucuronidase is a lysosomal enzyme that plays a significant role in the body's metabolism and detoxification processes.[1] It catalyzes the hydrolysis of β-D-glucuronic acid residues from various compounds, a process that can lead to the reactivation of metabolized drugs and toxins. Elevated levels of β-glucuronidase have been associated with various pathologies, including certain cancers and inflammatory conditions, by promoting the circulation of harmful substances.[1] Consequently, the inhibition of β-glucuronidase is a key area of research for mitigating these adverse effects.

D-Saccharic acid 1,4-lactone hydrate is a well-characterized, orally active inhibitor of β-glucuronidase and is often used as a standard for comparison in the development of new inhibitors. This guide will compare its performance against a range of other inhibitory compounds.

Comparative Inhibitory Activity

The inhibitory potential of various compounds against β-glucuronidase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for this compound and a selection of other inhibitors from natural and synthetic sources.

Inhibitor ClassCompoundSource Organism of β-GlucuronidaseIC50 (µM)
Standard Inhibitor This compoundHuman45
E. coli48.4
Natural Products (Flavonoids) IsoliquiritigeninE. coli32.41 ± 1.61
LiquiritigeninE. coli44.10 ± 1.83
DemethylbellidifolinE. coli0.91 ± 0.11
GentisinE. coli0.68 ± 0.10
Kushenol XE. coli2.07 ± 0.26
Natural Products (Triterpenoid) Schisandrin C (Compound 3)Not Specified14.70 ± 0.10
Synthetic Compounds (Coumarins) Compound 1pNot Specified9.9
Compound 1nNot Specified11.7
Compound 1kNot Specified21.4
Synthetic Compounds (Dihydropyrimidinones) Compound (h)Not Specified0.35 ± 0.09
Compound (e)Not Specified1.20 ± 0.01
Compound (f)Not Specified1.60 ± 0.10

Signaling Pathways and Mechanism of Action

The inhibition of β-glucuronidase can impact several critical signaling pathways, particularly in the context of cancer and inflammation. One key mechanism involves the enterohepatic circulation of estrogens. In hormone-receptor-positive cancers, such as breast cancer, bacterial β-glucuronidase in the gut can deconjugate estrogen glucuronides, leading to the reabsorption of active estrogen.[2][3] This reactivated estrogen can then bind to estrogen receptors on cancer cells, promoting their proliferation.[2] By inhibiting β-glucuronidase, compounds like this compound can reduce the levels of circulating active estrogen, thereby potentially slowing tumor growth.

In inflammatory conditions, neutrophils release β-glucuronidase at sites of inflammation.[4][5] This enzyme can then reactivate pro-inflammatory molecules and carcinogens that have been detoxified by glucuronidation. For instance, β-glucuronidase can bind to the mannose-6-phosphate (B13060355) receptor (also known as the IGF2 receptor), which can influence cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) signaling pathway involved in the metabolism of carcinogens like benzo[a]pyrene (B130552).[4] Inhibition of β-glucuronidase in these contexts could therefore reduce local inflammation and carcinogenesis.

Below is a diagram illustrating the role of β-glucuronidase in estrogen reactivation and its potential impact on hormone-receptor-positive cancer cells.

G cluster_liver Liver Cell cluster_gut Gut Lumen cluster_cancer Hormone Receptor-Positive Cancer Cell Estrogen Estrogen UGT UDP-Glucuronosyltransferase Estrogen->UGT Glucuronidation Estrogen_Glucuronide Estrogen Glucuronide (Inactive) UGT->Estrogen_Glucuronide Bacterial_GUS Bacterial β-Glucuronidase Estrogen_Glucuronide->Bacterial_GUS Hydrolysis Estrogen_Glucuronide->Bloodstream Excretion into Bile Reactivated_Estrogen Estrogen (Active) Bacterial_GUS->Reactivated_Estrogen ER Estrogen Receptor Reactivated_Estrogen->ER Binding Reactivated_Estrogen->Bloodstream Proliferation Cell Proliferation ER->Proliferation Inhibitor β-Glucuronidase Inhibitor Inhibitor->Bacterial_GUS Inhibition Bloodstream->Bacterial_GUS Bloodstream->ER G start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor Dilutions to Plate prep_inhibitor->add_inhibitor add_enzyme Add β-Glucuronidase to 96-well Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add PNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_ic50 Calculate % Inhibition and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Guide to the Efficacy of D-Saccharic Acid 1,4-Lactone Hydrate and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant efficacy of D-Saccharic acid 1,4-lactone (DSL) hydrate (B1144303) against other well-established antioxidants. While direct quantitative comparisons of DSL's radical scavenging activity in chemical assays are not extensively available in peer-reviewed literature, this document summarizes the current understanding of its cellular and in-vivo antioxidant mechanisms. Furthermore, it presents benchmark data for common antioxidants and provides detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to D-Saccharic Acid 1,4-Lactone (DSL) Hydrate as an Antioxidant

D-Saccharic acid 1,4-lactone (DSL), a derivative of D-glucaric acid found in many plant-based foods, is recognized for its detoxifying and antioxidant properties.[1][2] Research indicates that DSL's antioxidant effects are primarily exerted through the modulation of intracellular signaling pathways and the protection of cells from oxidative stress-induced apoptosis, particularly via the mitochondria-dependent pathway.[3][4][5] It has shown promise in ameliorating oxidative stress in various pathological conditions, including diabetes and chemically-induced cellular damage.[4][6]

Mechanisms of Antioxidant Action

D-Saccharic Acid 1,4-Lactone (DSL) Hydrate

DSL's antioxidant activity in biological systems is multifaceted and involves:

  • Modulation of Intracellular Antioxidant Machinery: DSL helps restore the balance of endogenous antioxidant enzymes.[6][7]

  • Inhibition of Apoptosis: It protects cells from apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins, particularly through the mitochondria-dependent (intrinsic) pathway.[3][4][5] This involves preventing the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c.[3][4][5]

  • Regulation of Signaling Pathways: DSL has been shown to counteract the effects of oxidative stress by modulating key signaling pathways, including:

    • NF-κB Pathway: By inhibiting the nuclear translocation of NF-κB, DSL can suppress the expression of pro-inflammatory and pro-oxidant genes.[8]

    • PKC Pathway: DSL can modulate the activation of different isoforms of Protein Kinase C, which are involved in oxidative stress-related cellular damage.[8]

Other Common Antioxidants
  • Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide variety of reactive oxygen species (ROS). It also regenerates other antioxidants, such as Vitamin E, from their oxidized forms.

  • Trolox: A water-soluble analog of Vitamin E, it is a potent free radical scavenger commonly used as a standard in antioxidant capacity assays.

Quantitative Comparison of Antioxidant Activity

As of the latest literature review, direct comparative studies quantifying the radical scavenging activity of DSL hydrate using standardized chemical assays like DPPH and ABTS are not available. The following table provides benchmark IC50 values for Vitamin C and Trolox to offer context for the potency of well-characterized antioxidants in these assays.

AntioxidantAssayIC50 Value (µg/mL)
Vitamin C DPPH~6.1
ABTS~50
Trolox DPPH~3.77
ABTS~2.93

Note: IC50 values can vary depending on the specific experimental conditions. The values presented are indicative and sourced from publicly available research.

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (DSL hydrate) and standards (Vitamin C, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound and standards in the same solvent.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test and standard solutions. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Test compound (DSL hydrate) and standards (Vitamin C, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound and standards.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each concentration of the test and standard solutions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.[9]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well cell culture plate

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a peroxyl radical generator

  • Test compound (DSL hydrate) and a standard (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluency.

  • Treatment: Treat the cells with various concentrations of the test compound or standard along with DCFH-DA for 1 hour.

  • Radical Initiation: Add AAPH to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The area under the curve is calculated and compared to the control.

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by D-Saccharic acid 1,4-lactone in its antioxidant action.

G cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_nucleus Nucleus ROS ROS IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 inhibits NFkB_p50 NF-κB (p50) IkB->NFkB_p50 NFkB_translocated NF-κB (p65/p50) NFkB_complex->NFkB_translocated translocates DNA DNA NFkB_translocated->DNA binds to Inflammatory_genes Pro-inflammatory Gene Expression DNA->Inflammatory_genes induces DSL DSL DSL->IKK inhibits

NF-κB Signaling Pathway Inhibition by DSL

G cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS PKC PKC ROS->PKC activates Downstream Downstream Effectors PKC->Downstream activates Cell_Damage Cell Damage Downstream->Cell_Damage DSL DSL DSL->PKC modulates

PKC Signaling Pathway Modulation by DSL

G cluster_stress Oxidative Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress Cellular Stress Bax Bax Stress->Bax activates Bcl2 Bcl-2 Stress->Bcl2 inhibits Mito_Membrane Mitochondrial Membrane Potential Bax->Mito_Membrane disrupts Bcl2->Bax inhibits CytoC Cytochrome c Mito_Membrane->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis DSL DSL DSL->Bax inhibits DSL->Bcl2 promotes

Mitochondria-Dependent Apoptosis Pathway
Experimental Workflows

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH/ ABTS Solution C Mix Reagent and Sample A->C B Prepare Sample Dilutions B->C D Incubate C->D E Measure Absorbance D->E F Calculate % Inhibition and IC50 E->F

General Workflow for DPPH/ABTS Assays

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_induction Oxidative Stress Induction cluster_analysis Analysis A Seed and Culture Cells B Add DCFH-DA and Test Compound A->B C Incubate B->C D Add Radical Initiator (AAPH) C->D E Measure Fluorescence Kinetically D->E F Calculate Area Under the Curve (AUC) E->F

Workflow for Cellular Antioxidant Assay

Conclusion

D-Saccharic acid 1,4-lactone hydrate demonstrates significant antioxidant properties within cellular and in-vivo models by modulating key signaling pathways and protecting against apoptosis. While direct comparisons of its radical scavenging activity to standard antioxidants are currently lacking in the literature, the provided protocols offer a framework for researchers to conduct such evaluations. The established biological activities of DSL make it a compound of interest for further investigation in the development of therapeutic strategies against conditions associated with oxidative stress.

References

A Comparative Guide to D-Saccharic Acid 1,4-Lactone Hydrate and Other β-Glucuronidase Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vitro performance of D-Saccharic acid 1,4-lactone (DSL) hydrate (B1144303) and other prominent β-glucuronidase inhibitors, supported by experimental data.

D-Saccharic acid 1,4-lactone (DSL) hydrate is a well-established inhibitor of β-glucuronidase, an enzyme implicated in the development and progression of certain cancers. This guide provides a comparative analysis of DSL's efficacy against other known β-glucuronidase inhibitors—Silymarin, Glycyrrhizic acid, and Baicalein—across various cancer cell lines. The data presented herein is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Performance Comparison of β-Glucuronidase Inhibitors

The primary measure of a β-glucuronidase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative studies of the cytotoxic effects of these specific inhibitors across multiple cancer cell lines are limited in publicly available literature, their β-glucuronidase inhibitory activities provide a valuable benchmark for their potential anti-cancer applications.

CompoundTarget EnzymeIC50 Value (µM)Cell Line/Source
D-Saccharic acid 1,4-lactone hydrate β-Glucuronidase48.4[1][2]-
Silymarinβ-GlucuronidaseNot explicitly defined as IC50, but inhibits 53% of activity at 0.8 mg/ml[3]Feces of a human with colon cancer[3]
Glycyrrhizic acidNot specified for β-Glucuronidase, but shows anticancer effects-HepG2, HeLa, A549[4]
BaicaleinNot specified for β-Glucuronidase, but shows anticancer and antiviral effects-HuH7, HepG2[5]

Note: The provided data primarily reflects the direct inhibitory effect on the β-glucuronidase enzyme. The cytotoxic or anti-proliferative IC50 values of these compounds in different cancer cell lines can vary and are dependent on numerous experimental factors. Further research is needed to establish a direct comparative dataset for cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the validation of β-glucuronidase inhibitors in cell lines.

Cell Culture Protocols

HepG2 (Human Liver Cancer Cell Line):

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[6]

  • Passaging: Rinse the cell monolayer with PBS and add pre-warmed 0.05% Trypsin-EDTA solution. Incubate for 5-7 minutes. Neutralize trypsin with a complete growth medium and gently resuspend the cells. Split cells 1:4 every 3 days or 1:8 every 6 days.[6]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[6]

Caco-2 (Human Colon Adenocarcinoma Cell Line):

  • Medium: Eagle's Minimum Essential Medium (MEM) with Earle's Balanced Salt Solution, 2 mM L-glutamine, 0.1 mM nonessential amino acids, 1.5 g/L sodium bicarbonate, and 20% FBS.[7]

  • Passaging: Aspirate media, wash with PBS, and add 0.25% (w/v) Trypsin-EDTA. After detachment, quench with media, centrifuge, and resuspend the cell pellet in fresh media for subculturing.[7]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[8]

HT-29 (Human Colon Adenocarcinoma Cell Line):

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) without Sodium Pyruvate, supplemented with 10% FBS and Penicillin-Streptomycin.[9]

  • Passaging: When cells reach 70-80% confluence, wash with PBS, add Accutase, and incubate for 10-15 minutes. Pellet the cells by centrifugation and resuspend in fresh medium for a 1:4 split.[9]

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.[10]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (DSL and alternatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Line_Selection Select Cancer Cell Lines (e.g., HepG2, Caco-2, HT-29) Cell_Culture Culture cells to ~80% confluency Cell_Line_Selection->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Compound_Preparation Prepare serial dilutions of DSL and alternatives Seeding->Compound_Preparation Treatment Treat cells with compounds Compound_Preparation->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Experimental workflow for validating the cytotoxicity of β-glucuronidase inhibitors.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Caspase8->Bcl2_Family via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage, Oxidative stress) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Execution Execution of Apoptosis (Substrate cleavage, DNA fragmentation) Caspase3->Execution Apoptosis Apoptosis Execution->Apoptosis

References

Comparative Analysis of D-Saccharic Acid 1,4-Lactone Hydrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Saccharic acid 1,4-lactone (DSL) hydrate, a well-established β-glucuronidase inhibitor, with other alternative compounds. The focus of this analysis is on its cross-reactivity, or more accurately, its specificity of action against its primary target, β-glucuronidase, in comparison to other enzymes. The information presented is supported by experimental data to aid in the selection of appropriate research tools.

Introduction to D-Saccharic Acid 1,4-Lactone (DSL) Hydrate

D-Saccharic acid 1,4-lactone, a derivative of D-glucaric acid, is a naturally occurring compound found in many fruits and vegetables. It is a potent inhibitor of β-glucuronidase, an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs, hormones, and toxins.[1][2][3] By inhibiting β-glucuronidase, DSL can prevent the deconjugation of glucuronidated metabolites, thereby promoting their excretion and contributing to detoxification processes.[1][2] This activity has led to its investigation for potential anticarcinogenic and antioxidant properties.[1][2][3]

Specificity and Cross-Reactivity Profile

The primary activity of D-Saccharic acid 1,4-lactone is the inhibition of β-glucuronidase. However, for its effective use as a research tool, it is crucial to understand its interaction with other enzymes.

Interaction with UDP-Glucuronosyltransferases (UGTs)

A key aspect of DSL's specificity is its effect on the enzymes responsible for the conjugation reaction that β-glucuronidase reverses. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid to various substrates.[4] A study investigating the effect of saccharolactone on the activity of several human UGT isoforms found that it does not cause significant inhibition.[4] In some cases, a slight increase in UGT activity was observed.[4] This indicates a high degree of specificity of DSL for β-glucuronidase over the UGT enzymes involved in the upstream glucuronidation process.

Interaction with Klotho

There has been a suggestion in some literature that D-Saccharic acid 1,4-lactone may also inhibit the deglycosylation activity of the anti-aging protein Klotho. However, a thorough review of the available scientific literature did not yield any quantitative experimental data to substantiate this claim. Therefore, the inhibitory effect of DSL on Klotho remains unconfirmed.

Comparative Inhibitory Activity against β-Glucuronidase

D-Saccharic acid 1,4-lactone is often used as a standard inhibitor in the screening and characterization of new β-glucuronidase inhibitors. The following table summarizes the inhibitory activity (IC50 values) of DSL and a selection of other natural and synthetic compounds against β-glucuronidase. It is important to note that the experimental conditions (e.g., enzyme source, substrate, pH, temperature) can vary between studies, which may affect the absolute IC50 values.

InhibitorTypeEnzyme SourceIC50 (µM)Reference
D-Saccharic acid 1,4-lactone NaturalBovine Liver48.4[5]
D-Saccharic acid 1,4-lactone NaturalHuman Recombinant45[6]
Benzothiazole (B30560) derivative 16Synthetic-4.23[7]
Benzothiazole derivative 18Synthetic-2.26[7]
Dihydropyrimidinone derivative (h)Synthetic-0.35[8]
MyricetinNatural (Flavonoid)-3.95[9]
ChrysoeriolNatural (Flavonoid)-4.94[9]
IsoliquiritigeninNatural (Flavonoid)E. coli32.41[10]
LiquiritigeninNatural (Flavonoid)E. coli44.10[10]

Experimental Protocols

In Vitro β-Glucuronidase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase (from bovine liver, E. coli, or other sources)

  • p-Nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • D-Saccharic acid 1,4-lactone (as a positive control)

  • Test compounds

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (Na2CO3) solution (for stopping the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and D-Saccharic acid 1,4-lactone in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add a defined volume of phosphate buffer.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (D-Saccharic acid 1,4-lactone) and a negative control (solvent only).

  • Add a specific amount of β-glucuronidase solution to each well and incubate for a short period at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at the controlled temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Glucuronidation and its Inhibition

The following diagram illustrates the central role of β-glucuronidase in the deconjugation of glucuronidated compounds and how its inhibition by D-Saccharic acid 1,4-lactone affects this process.

Glucuronidation_Pathway cluster_0 Phase II Metabolism (Liver) cluster_1 Enterohepatic Circulation / Tissue Drug Drug / Toxin / Hormone UGT UDP-Glucuronosyl-transferases (UGTs) Drug->UGT UDPGA Glucuronide Glucuronidated Metabolite (Inactive, Water-soluble) UGT->Glucuronide BetaG β-Glucuronidase Glucuronide->BetaG Hydrolysis Excretion Excretion (Urine, Bile) Glucuronide->Excretion Reactivated_Drug Reactivated Drug / Toxin BetaG->Reactivated_Drug DSL D-Saccharic acid 1,4-lactone DSL->BetaG Inhibits Inhibition_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B Dispense Buffer and Inhibitors into 96-well plate A->B C Add β-Glucuronidase and pre-incubate B->C D Initiate reaction by adding Substrate (pNPG) C->D E Incubate at 37°C D->E F Stop Reaction (add Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 values G->H

References

Reproducibility of D-Saccharic Acid 1,4-Lactone Hydrate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data related to D-Saccharic acid 1,4-lactone hydrate (B1144303), a compound recognized for its role as a β-glucuronidase inhibitor and its antioxidant and anti-apoptotic properties. While direct studies on the reproducibility of specific experiments are limited, this document synthesizes findings from multiple studies to offer insights into its consistent effects and compares its activity with other compounds where data is available.

I. Overview of D-Saccharic Acid 1,4-Lactone Hydrate

This compound is a derivative of D-glucaric acid and is noted for several key biological activities:

  • β-Glucuronidase Inhibition: It is a known inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some drugs.[1][2][3]

  • Antioxidant Properties: The compound exhibits antioxidant effects, protecting cells from damage induced by oxidative stress.[2][4]

  • Anti-apoptotic Activity: It has been shown to protect cells from apoptosis (programmed cell death) through the modulation of key signaling pathways.[1][4]

II. Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from various studies, providing a basis for comparing the efficacy of this compound in different experimental contexts.

Table 1: β-Glucuronidase Inhibitory Activity
CompoundIC50 (µM)Source Organism/EnzymeReference
This compound48.4Not Specified--INVALID-LINK--[1]
This compound~45Not Specified--INVALID-LINK--
Novel β-Glucuronidase Inhibitor (Example)0.16E. coli β-glucuronidaseWallace et al., 2010[5]
Another Novel Inhibitor (Example)1.9E. coli β-glucuronidaseWallace et al., 2010[5]

Note: The IC50 values for novel inhibitors are provided as examples of more potent inhibitors discovered in high-throughput screening and are not directly compared to this compound in the same study.

Table 2: In Vitro Anti-apoptotic and Antioxidant Effects
Experimental ModelTreatmentKey FindingReference
Hyperglycemia-induced hepatic apoptosis in diabetic ratsD-Saccharic acid 1,4-lactone (DSL)DSL prevented hyperglycemia-induced hepatic apoptosis by inhibiting both extrinsic and intrinsic pathways. It counteracted the increase in TNF-α/TNF-R1, activation of caspase-8 and t-Bid, regulated Bcl-2 family protein expression, stabilized mitochondrial membrane potential, and reduced the release of cytochrome c from mitochondria to the cytosol, leading to a decrease in caspase-3 expression.[1][4][6][7]Bhattacharya et al., 2013[1][4][6][7]
Tertiary butyl hydroperoxide (TBHP)-induced cytotoxicity in murine hepatocytesD-Saccharic acid 1,4-lactone (1.5 mg/mL)Protected against TBHP-induced cell death by mitigating oxidative stress. The compound counteracted the disruption of mitochondrial membrane potential and the release of cytochrome c, indicating a protective effect via the mitochondria-dependent apoptotic pathway.[2][8]Bhattacharya et al., 2011[2][8]
Alloxan-induced oxidative stress in diabetic rat spleenD-Saccharic acid 1,4-lactone (80 mg/kg body weight)Protected spleen tissue from hyperglycemia-induced damage by suppressing the mitochondria-dependent apoptotic pathway. This was evidenced by the prevention of mitochondrial membrane potential disruption, reduced cytochrome c release, and decreased caspase-3 activation.[9]Bhattacharya et al., 2012[9]

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are composite protocols for key assays based on standard laboratory practices and information from the cited literature.

β-Glucuronidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme

  • p-Nitrophenyl-β-D-glucuronide (substrate)

  • This compound (test compound/positive control)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the β-glucuronidase enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the p-nitrophenyl-β-D-glucuronide substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Apoptosis Assay (Annexin V-FITC Staining)

This protocol outlines the steps for detecting apoptosis in cell culture using Annexin V-FITC and propidium (B1200493) iodide (PI) staining, followed by flow cytometry.

Materials:

  • Cells in culture

  • Apoptosis-inducing agent (e.g., hydrogen peroxide, staurosporine)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with the apoptosis-inducing agent in the presence or absence of this compound for the desired time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

IV. Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with the action of this compound.

G Experimental Workflow: β-Glucuronidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis prep_compound Prepare Test Compound (D-Saccharic acid 1,4-lactone) mix Mix Compound, Enzyme, and Buffer prep_compound->mix prep_enzyme Prepare β-Glucuronidase prep_enzyme->mix prep_substrate Prepare Substrate (p-Nitrophenyl-β-D-glucuronide) add_substrate Add Substrate prep_substrate->add_substrate incubate1 Incubate (15 min) mix->incubate1 incubate1->add_substrate incubate2 Incubate (30 min) add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

Caption: Workflow for β-Glucuronidase Inhibition Assay.

G Signaling Pathway: Anti-apoptotic Action of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Caspase8 Caspase-8 TNFR1->Caspase8 tBid tBid Caspase8->tBid Caspase3 Caspase-3 Caspase8->Caspase3 Bax Bax tBid->Bax activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion disrupts membrane Bcl2 Bcl-2 Bcl2->Mitochondrion stabilizes membrane Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DSL D-Saccharic Acid 1,4-Lactone Hydrate DSL->Caspase8 inhibits DSL->Bax inhibits DSL->Bcl2 promotes

Caption: Anti-apoptotic Signaling Pathway of this compound.

V. Comparison with Alternatives

Direct comparative studies between this compound and other compounds are not abundant in the literature. However, based on its known activities, a qualitative comparison can be made.

  • As a β-Glucuronidase Inhibitor: this compound is often used as a standard inhibitor in the development of new, more potent inhibitors.[1] High-throughput screening has identified novel compounds with significantly lower IC50 values, indicating higher potency.[5] However, the in vivo efficacy and safety profiles of these new compounds may not be as well-established as that of this compound.

VI. Reproducibility and Reliability

While no studies were found that specifically focused on the reproducibility of experiments involving this compound, the consistent reporting of its β-glucuronidase inhibitory activity and its protective effects against apoptosis and oxidative stress across multiple independent studies suggests a reliable biological effect.[1][2][4][8][9] The development of a high-throughput assay for β-glucuronidase inhibitors also points towards the potential for highly reproducible in vitro experiments.[11]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous experimental design and validation. Researchers should consult the primary literature for detailed protocols and data.

References

A Comparative Guide to β-Glucuronidase Inhibition: D-Saccharic Acid 1,4-Lactone Hydrate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of β-glucuronidase inhibition is critical for advancing therapeutic strategies in areas ranging from cancer therapy to mitigating drug-induced toxicity. This guide provides a detailed comparison of the inhibitory mechanism of D-Saccharic acid 1,4-lactone hydrate (B1144303) with other compounds, supported by quantitative data and experimental protocols.

Unveiling the Mechanisms of β-Glucuronidase Inhibition

β-glucuronidase is a lysosomal enzyme that plays a crucial role in the hydrolysis of β-D-glucuronic acid residues from various conjugated compounds.[1] Elevated levels of this enzyme are associated with various pathologies, including certain cancers and the adverse effects of some medications. Consequently, the development of potent and specific β-glucuronidase inhibitors is a significant area of research.

D-Saccharic acid 1,4-lactone hydrate is a well-established, orally active inhibitor of β-glucuronidase.[2] It functions as a competitive inhibitor , meaning it directly competes with the substrate for binding to the active site of the enzyme.[3] This mechanism is attributed to its structural similarity to the natural substrate, D-glucuronic acid.

In contrast, a diverse range of other compounds inhibit β-glucuronidase through various mechanisms, including non-competitive, uncompetitive, and mixed-mode inhibition.[1][4] Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.[4] Uncompetitive inhibitors bind only to the enzyme-substrate complex, while mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex.[4][5]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for this compound and a selection of other β-glucuronidase inhibitors.

InhibitorType of CompoundSource/ClassIC50 Value (µM)Mechanism of Inhibition
This compound LactoneSynthetic48.4[2], 45.0[6]Competitive
Compound 1 FlavonoidCentaurea scoparia3.16Non-competitive
Compound 3 FlavonoidCentaurea scoparia3.82Mixed
Auraptene CoumarinPlant-derived1.43Non-competitive
Isopimpinellin FuranocoumarinPlant-derived5.71Competitive
Marmesin CoumarinPlant-derived3.80Mixed
Myricetin FlavonoidAlhagi graecorumNot specified, potentNon-competitive
Chrysoeriol FlavonoidAlhagi graecorumNot specified, potentNon-competitive

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.

Visualizing the Inhibition Mechanisms

The following diagrams, generated using the DOT language, illustrate the different modes of β-glucuronidase inhibition.

Competitive_Inhibition Competitive Inhibition E Enzyme (β-glucuronidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Glucuronide) I Inhibitor (D-Saccharic acid 1,4-lactone) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Competitive inhibition of β-glucuronidase.

Non_Competitive_Inhibition Non-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I EI->E - I EI->ESI + S ESI->ES - I ESI->EI - S

Caption: Non-competitive inhibition of β-glucuronidase.

Mixed_Inhibition Mixed Inhibition cluster_0 Inhibitor binds to both free enzyme and ES complex E Enzyme ES Enzyme-Substrate Complex E->ES + S (Km) EI Enzyme-Inhibitor Complex E->EI + I (Ki) S Substrate I Inhibitor P Product ES->P k_cat (Vmax) ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I (αKi) EI->ESI + S (αKm)

Caption: Mixed inhibition of β-glucuronidase.

Experimental Protocols for β-Glucuronidase Inhibition Assays

Accurate and reproducible assessment of β-glucuronidase inhibition is paramount. Below are detailed methodologies for commonly employed assays.

Spectrophotometric Assay using p-Nitrophenyl-β-D-glucuronide (PNPG)

This is a widely used colorimetric assay.

Materials:

  • β-glucuronidase enzyme solution (from E. coli or bovine liver)

  • p-Nitrophenyl-β-D-glucuronide (PNPG) substrate solution

  • Inhibitor compound of interest

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.017% Triton X-100[7]

  • Stop Solution: 1 M Na2CO3[7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add 0.5 µL of the inhibitor solution (or DMSO as a control) to each well.[7]

  • Add 30 µL of the diluted β-glucuronidase enzyme solution (final concentration, e.g., 83 pM) to each well.[7]

  • Initiate the reaction by adding 20 µL of the PNPG substrate solution (final concentration, e.g., 312.5 µM).[7]

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).[7]

  • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Fluorimetric Assay using 4-Methylumbelliferyl Glucuronide (4-MUG)

This is a highly sensitive fluorescence-based assay.

Materials:

  • β-glucuronidase enzyme solution

  • 4-Methylumbelliferyl glucuronide (4-MUG) substrate solution

  • Inhibitor compound of interest

  • Assay Buffer: 50 mM HEPES, pH 7.4[7]

  • Stop Solution (e.g., 1 M Na2CO3)[7]

  • Black 384-well microplate[7]

  • Fluorescence microplate reader (excitation at ~365 nm, emission at ~450 nm)

Procedure:

  • Prepare serial dilutions of the inhibitor compound.

  • In a black 384-well plate, add 0.5 µL of the inhibitor solution (or DMSO as a control) to each well.[7]

  • Add 30 µL of the diluted β-glucuronidase enzyme solution to each well.[7]

  • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution (final concentration, e.g., 125 µM).[7]

  • Incubate the plate at 37°C for a defined period.

  • Terminate the reaction by adding a stop solution.[7]

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The choice of a β-glucuronidase inhibitor for research or therapeutic development depends on several factors, including potency, selectivity, and mechanism of action. This compound serves as a valuable tool and a benchmark competitive inhibitor. However, the exploration of other compounds, particularly natural products like flavonoids, has revealed potent inhibitors with diverse mechanisms of action. This comparative guide provides a foundation for researchers to select and evaluate appropriate inhibitors for their specific applications, ultimately contributing to the advancement of therapies targeting β-glucuronidase.

References

A Comparative Analysis of D-Saccharic Acid 1,4-Lactone Hydrate: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a potent inhibitor of β-glucuronidase with significant antioxidant and anti-apoptotic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DSL.

Executive Summary

D-Saccharic acid 1,4-lactone hydrate (DSL) has demonstrated notable efficacy in both laboratory-based cellular studies (in vitro) and within living organisms (in vivo). In vitro, DSL effectively protects murine hepatocytes from chemically induced cytotoxicity and apoptosis at micromolar concentrations and exhibits direct enzymatic inhibition of β-glucuronidase. In vivo studies corroborate these findings, showing that oral administration of DSL to diabetic rats ameliorates oxidative stress and tissue damage by intervening in the same apoptotic signaling pathways observed in vitro. A key mechanism of action consistently observed in both models is the modulation of the mitochondria-dependent apoptotic pathway.

Quantitative Data Comparison

The following table summarizes the key quantitative efficacy data for DSL in both in vitro and in vivo models.

ParameterIn Vitro EfficacyIn Vivo EfficacySource(s)
Model System Human β-glucuronidase, Murine hepatocytesAlloxan-induced diabetic rats[1],[2]
Primary Endpoint Enzyme inhibition, CytoprotectionAmelioration of diabetic complications[3],[4]
Effective Concentration/Dose IC50: 48.4 μM (β-glucuronidase inhibition) 1.5 mg/mL (Hepatocyte protection)80 mg/kg body weight (oral administration)[1],[3]
Key Mechanism Inhibition of apoptosis, antioxidant activityInhibition of pancreatic β-cell and hepatic apoptosis, reduction of oxidative stress[5],[3],[2]

Signaling Pathway Analysis: Inhibition of Apoptosis

DSL consistently demonstrates its protective effects by modulating the intrinsic (mitochondria-dependent) and extrinsic apoptotic pathways. A key regulatory step in the intrinsic pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. In both cellular and animal models, DSL has been shown to favorably alter the Bax/Bcl-2 ratio, preventing the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[2][3][4][5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_dsl DSL Intervention TNF-α TNF-α TNF-R1 TNF-R1 TNF-α->TNF-R1 Caspase-8 Caspase-8 TNF-R1->Caspase-8 t-Bid t-Bid Caspase-8->t-Bid Caspase-3 Caspase-3 Caspase-8->Caspase-3 Bax Bax t-Bid->Bax Oxidative Stress Oxidative Stress Oxidative Stress->Bax Mitochondria Mitochondria Bax->Mitochondria promotes release Bcl-2 Bcl-2 Bcl-2->Mitochondria inhibits release Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis DSL DSL DSL->Bax downregulates DSL->Bcl-2 upregulates DSL->Caspase-3 inhibits activation

DSL inhibits apoptosis by modulating the Bax/Bcl-2 ratio and caspase activation.

Experimental Protocols

In Vitro: Protection of Murine Hepatocytes from Oxidative Stress

This protocol outlines the methodology to assess the protective effects of DSL against tertiary butyl hydroperoxide (TBHP)-induced cytotoxicity in primary murine hepatocytes.[2]

  • Hepatocyte Isolation:

    • Hepatocytes are isolated from mice (e.g., C57BL/6) using a two-step collagenase perfusion technique.[6][7][8]

    • The liver is perfused first with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the liver matrix.[6][7]

    • The resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.[9][10]

  • Cell Culture and Treatment:

    • Isolated hepatocytes are plated on collagen-coated culture dishes and allowed to attach.

    • Cells are pre-treated with DSL (e.g., at a concentration of 1.5 mg/mL) for a specified period (e.g., 2 hours).[1]

    • Following pre-treatment, oxidative stress is induced by exposing the cells to a cytotoxic agent like TBHP.

  • Assessment of Efficacy:

    • Cell Viability: Assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

    • Cytotoxicity: Measured by quantifying the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium, indicating membrane damage.

    • Apoptosis Markers: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blot analysis.[11][12][13] Caspase activation (e.g., caspase-3, -9) is also measured.[4]

In Vivo: Amelioration of Alloxan-Induced Diabetes in Rats

This protocol describes the induction of diabetes in rats and the subsequent evaluation of DSL's therapeutic effects.[3][4]

  • Induction of Diabetes:

    • Wistar or Sprague-Dawley rats are typically used.[14][15]

    • Diabetes is induced by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 150 mg/kg body weight) after a period of fasting.[15][16][17]

    • Successful induction of diabetes is confirmed by measuring blood glucose levels; rats with fasting blood glucose above a certain threshold (e.g., 200 mg/dL) are selected for the study.[15][16]

  • DSL Administration:

    • Diabetic rats are treated with DSL, typically administered orally via gavage.

    • A dose-ranging study can be performed (e.g., 20-120 mg/kg body weight) to determine the optimal effective dose. An effective dose has been identified as 80 mg/kg body weight.[3][4]

    • Treatment is carried out for a specified duration (e.g., daily for several weeks).

  • Evaluation of Efficacy:

    • Biochemical Parameters: Blood glucose, glycosylated hemoglobin (HbA1c), and plasma insulin (B600854) levels are monitored throughout the study.

    • Oxidative Stress Markers: Levels of reactive oxygen species (ROS), lipid peroxidation, and antioxidant enzyme activities are measured in relevant tissues (e.g., pancreas, liver, kidney).[18][19]

    • Histopathology: Tissues are collected, sectioned, and stained (e.g., with H&E) to assess morphological changes and tissue damage.

    • Apoptosis Markers: Similar to the in vitro studies, the expression of Bax, Bcl-2, and caspases in tissue homogenates is analyzed by Western blotting to confirm the anti-apoptotic effect of DSL in vivo.[3][5]

Conclusion

The presented data provides strong evidence for the efficacy of this compound in mitigating cellular damage caused by oxidative stress, both in isolated cell systems and in a preclinical model of diabetes. The consistent mechanism of action, centered on the inhibition of the mitochondria-dependent apoptotic pathway, underscores the therapeutic potential of DSL. Further research is warranted to explore its clinical applications in conditions associated with oxidative stress and apoptosis.

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Comparative Dose-Response Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of D-Saccharic acid 1,4-lactone hydrate's (DSL) performance against other β-glucuronidase inhibitors. The information is supported by experimental data to aid in informed decision-making for research and development.

D-Saccharic acid 1,4-lactone (DSL) is a well-established inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some medications.[1][2] Beyond its enzymatic inhibition, DSL exhibits antioxidant, detoxifying, and anti-apoptotic properties, making it a compound of significant interest in various therapeutic areas.[2][3][4] This guide delves into the dose-response relationship of DSL, comparing its efficacy with other known inhibitors and providing detailed experimental protocols for its evaluation.

Comparative Efficacy: β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone hydrate (B1144303) is frequently utilized as a standard for comparison in the development of novel β-glucuronidase inhibitors.[1][3] Its potency is demonstrated by its half-maximal inhibitory concentration (IC50), which typically falls in the micromolar range. Below is a comparison of the IC50 values for DSL and other selected β-glucuronidase inhibitors.

InhibitorIC50 (µM)Source
This compound 48.4 [3]
D-Saccharic acid 1,4-lactone 45 [1]
Auraptene1.43 ± 0.14[5]
Quercetin2.50 ± 0.31[5]
Marmesin3.80 ± 0.1[5]
Isopimpinellin5.71 ± 0.8[5]
2-(4-Methoxyphenyl)-1H-quinazolin-4-one1.1[6]
Methyl 2-amino-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate1.624 - 1.689[6]
2-(4-Nitrophenyl)quinazolin-4-ol20.1[6]
2-Phenylquinazolin-4-ol177[6]

Dose-Dependent Cellular Effects of this compound

Beyond its direct enzymatic inhibition, DSL demonstrates significant dose-dependent effects on cellular health and survival. In preclinical studies, DSL has shown protective effects against oxidative stress-induced cell death and apoptosis.

Hepatoprotective Effects:

In a study on murine hepatocytes, D-Saccharic acid 1,4-lactone at a concentration of 1.5 mg/mL was shown to:

  • Improve cell viability.[3]

  • Prevent the reduction in cell viability induced by tert-Butyl hydroperoxide.[3]

  • Reduce cytotoxicity.[3]

  • Enhance cell survival by inhibiting apoptosis.[3]

Anti-Apoptotic Activity:

The anti-apoptotic effects of DSL are mediated through the regulation of key signaling pathways. Western blot analysis has revealed that treatment with DSL can modulate the expression of pro-apoptotic and anti-apoptotic proteins.[3] Specifically, it has been shown to inhibit the mitochondria-dependent apoptotic pathway.[2] In diabetic rat models, oral administration of DSL at a dose of 80 mg/kg body weight counteracted the activation of this apoptotic pathway in the kidneys.[7] Furthermore, studies in diabetic rats have shown that DSL can prevent hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways.[4]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the dose-response of this compound.

β-Glucuronidase Inhibition Assay

This protocol is adapted from a continuous spectrophotometric assay for β-glucuronidase activity.[8]

Materials:

  • β-Glucuronidase enzyme

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate[9][10][11]

  • Phosphate (B84403) buffer (pH 7.0)

  • This compound (and other inhibitors)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the substrate (PNPG) in the phosphate buffer.

  • Prepare a series of dilutions of this compound and other test inhibitors in the phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • β-glucuronidase enzyme solution

    • Inhibitor solution at various concentrations (or buffer for control)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the PNPG substrate solution to each well.

  • Immediately measure the absorbance at 405 nm and continue to monitor the absorbance at regular intervals.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability and cytotoxicity.

Materials:

  • Cells of interest (e.g., hepatocytes, cancer cell lines)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_workflow Experimental Workflow: β-Glucuronidase Inhibition Assay Prepare Reagents Prepare Reagents Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Prepare Reagents->Incubate Enzyme + Inhibitor Add Substrate (PNPG) Add Substrate (PNPG) Incubate Enzyme + Inhibitor->Add Substrate (PNPG) Measure Absorbance Measure Absorbance Add Substrate (PNPG)->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for β-Glucuronidase Inhibition Assay.

cluster_pathway Signaling Pathway: DSL's Anti-Apoptotic Action Oxidative Stress Oxidative Stress Mitochondria Mitochondria Oxidative Stress->Mitochondria damages DSL DSL DSL->Mitochondria protects Cytochrome_c_Release Cytochrome c Release Mitochondria->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

DSL's protective role in the mitochondrial apoptotic pathway.

References

A Comparative Analysis of D-Saccharic Acid 1,4-Lactone Hydrate: A Potent β-Glucuronidase Inhibitor with Cytoprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and functional comparison of D-Saccharic acid 1,4-lactone hydrate (B1144303), a well-established β-glucuronidase inhibitor, with other relevant compounds. It includes detailed experimental protocols and visual representations of its mechanism of action to support researchers in their drug discovery and development endeavors.

Performance Comparison: Inhibition of β-Glucuronidase

D-Saccharic acid 1,4-lactone hydrate is widely recognized as a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some medications.[1] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined to be approximately 45-48.4 µM for the human enzyme.[2] To provide a clear perspective on its efficacy, the following table compares the IC50 values of this compound with a range of other known β-glucuronidase inhibitors.

InhibitorIC50 (µM)Source
This compound 48.3 [3]
Amoxapine0.53 ± 0.01[4]
2-(4-Methoxyphenyl)-1H-quinazolin-4-one1.10[3]
Methyl 2-amino-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate1.62 - 1.69[3]
Salvianolic acid B1.90 ± 0.1[5]
Scutellarein3.08 ± 0.36[5]
3,3'-di-O-methylellagic acid3.77 ± 0.15[5]
Chlorogenic acid3.79 ± 0.17[5]
3-caffeoyl-4-feruloylquinic acid4.49 ± 0.38[5]
2-(4-Nitrophenyl)quinazolin-4-ol20.1[3]
2-Phenylquinazolin-4-ol177[3]
A trisubstituted thiourea (B124793) compound0.283[6]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme solution (from E. coli or bovine liver)

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • This compound (or other test inhibitors)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (Na2CO3) solution for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor (e.g., this compound) in phosphate buffer.

  • In a 96-well plate, add a defined amount of β-glucuronidase enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate PNPG to all wells.

  • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Assessment of Cytoprotective Effects (Antioxidant Activity)

This protocol provides a general workflow for evaluating the ability of this compound to protect cells from oxidative stress-induced damage.

Materials:

  • Hepatocytes or other suitable cell line

  • This compound

  • An oxidizing agent to induce stress (e.g., tert-Butyl hydroperoxide - TBHP)

  • Cell culture medium and supplements

  • MTT or similar viability assay kit

  • Assay kits for measuring reactive oxygen species (ROS), mitochondrial membrane potential, and caspase activity.

Procedure:

  • Culture the cells in a suitable format (e.g., 96-well plates).

  • Treat the cells with different concentrations of this compound for a specified pre-incubation period.

  • Induce oxidative stress by adding the oxidizing agent (e.g., TBHP) to the cell cultures (excluding the control group).

  • Incubate the cells for a period sufficient to induce measurable cell death in the stress-only group.

  • Assess cell viability using an MTT assay, which measures the metabolic activity of living cells.

  • To investigate the mechanism, in parallel experiments, measure:

    • Intracellular ROS levels using a fluorescent probe.

    • Changes in mitochondrial membrane potential.

    • The activity of key apoptosis-related enzymes like caspases.

  • Analyze the data to determine the concentration-dependent protective effect of this compound against the induced cytotoxicity.

Signaling Pathways and Experimental Workflow

Inhibition of Apoptosis Signaling Pathways

This compound has been shown to exert its cytoprotective effects by modulating key signaling pathways involved in apoptosis (programmed cell death). Specifically, it has been found to inhibit both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) pathways of apoptosis.[1][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_inhibition TNFa TNF-α TNFR1 TNF-R1 TNFa->TNFR1 Binds to Caspase8 Caspase-8 TNFR1->Caspase8 Activates tBid t-Bid Caspase8->tBid Cleaves Bid to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DSL D-Saccharic acid 1,4-lactone hydrate DSL->Caspase8 Inhibits activation DSL->Mitochondrion Prevents MOMP DSL->CytochromeC Inhibits release

Caption: Inhibition of Extrinsic and Intrinsic Apoptosis Pathways by this compound.

Experimental Workflow for Assessing Cytoprotective Effects

The following diagram illustrates a typical experimental workflow to evaluate the cytoprotective properties of this compound.

G cluster_setup Experimental Setup cluster_assays Assessment of Cytoprotection cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Hepatocytes) Pretreatment Pre-treatment with This compound (various concentrations) CellCulture->Pretreatment Induction Induction of Oxidative Stress (e.g., with TBHP) Pretreatment->Induction Viability Cell Viability Assay (e.g., MTT) Induction->Viability ROS Reactive Oxygen Species (ROS) Measurement Induction->ROS MMP Mitochondrial Membrane Potential (MMP) Assay Induction->MMP Caspase Caspase Activity Assay Induction->Caspase Data Data Collection and Statistical Analysis Viability->Data ROS->Data MMP->Data Caspase->Data Conclusion Conclusion on Cytoprotective Efficacy and Mechanism Data->Conclusion

Caption: Experimental Workflow for Evaluating the Cytoprotective Effects of this compound.

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-Saccharic acid 1,4-lactone (DSL) hydrate (B1144303) with other relevant compounds, supported by peer-reviewed experimental data. DSL is a known inhibitor of β-glucuronidase and exhibits antioxidant, detoxifying, and potential anticancer properties.

This guide summarizes quantitative data in structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate signaling pathways and experimental workflows.

Performance Comparison

β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone is widely recognized as a potent inhibitor of β-glucuronidase. Its inhibitory activity has been quantified and compared with other compounds in various studies.

Table 1: Comparison of β-Glucuronidase Inhibitory Activity

CompoundIC50 (µM)Enzyme SourceReference
D-Saccharic acid 1,4-lactone 48.4-[1]
D-Saccharic acid 1,4-lactone 48.3-[2]
2-(4-Methoxyphenyl)-1H-quinazolin-4-one1.1-[2]
Methyl 2-amino-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate1.624-[2]
2-(4-Nitrophenyl)quinazolin-4-ol20.1-[2]
2-Phenylquinazolin-4-ol177-[2]
Compound CC8.9Human isoenzyme[3]
Compound DD28.2Human isoenzyme[3]
Anticancer Activity: A Comparison with Tamoxifen (B1202)

While D-Saccharic acid 1,4-lactone is described as an anticancer agent, extensive comparative studies with established drugs like tamoxifen are limited.[4] The following table presents the cytotoxic effects of tamoxifen on the MCF-7 breast cancer cell line, providing a benchmark for potential future comparative assessments of DSL.

Table 2: Cytotoxic Effects of Tamoxifen on MCF-7 Breast Cancer Cells

Concentration (µg/mL)Cell Viability (%) (24h)Reference
20015.28[5]
10015.60[5]
5015.29[5]
2514.58[5]
12.514.42[5]
6.2527.65[5]
3.12569.65[5]
1.562585.73[5]
0.78125100[5]
IC50 4.506 µg/mL [5]
Hepatoprotective Effects: A Comparison with Silymarin (B1681676)

D-Saccharic acid 1,4-lactone has demonstrated hepatoprotective properties.[6] Silymarin, an extract from milk thistle, is a well-established hepatoprotective agent.[7][8] While direct comparative studies with DSL are scarce, the following table summarizes the effects of silymarin in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, which can serve as a reference for evaluating the potential of DSL.

Table 3: Effect of Silymarin on CCl4-Induced Hepatotoxicity in Rats

Treatment GroupALT (U/L)AST (U/L)Histological FindingsReference
Normal Control--Normal liver architecture[9]
CCl4 ControlSignificantly IncreasedSignificantly IncreasedHepatic fibrosis, necrosis, and cavitations[9]
CCl4 + SilymarinNot significantly decreasedNot significantly decreasedLess cavitation and necrosis compared to CCl4 control[9]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol outlines a general method for determining the β-glucuronidase inhibitory activity of a compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme

  • p-Nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • Test compound (e.g., D-Saccharic acid 1,4-lactone)

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add a specific volume of the enzyme solution to each well.

  • Add the different concentrations of the test compound to the respective wells. A control well should contain only the buffer instead of the inhibitor.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate solution (PNPG) to all wells.

  • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay) for Anticancer Activity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Objective: To determine the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cells

  • Test compound (e.g., Tamoxifen)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[10]

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This protocol details an in vivo model to evaluate the hepatoprotective effect of a compound.

Objective: To assess the ability of a test compound to protect the liver from CCl4-induced damage in an animal model.

Materials:

  • Wistar rats or BALB/c mice

  • Carbon tetrachloride (CCl4)

  • Olive oil (or other suitable vehicle)

  • Test compound (e.g., Silymarin)

  • Normal saline

  • Equipment for blood collection and serum analysis

  • Histopathology equipment

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week.

  • Divide the animals into several groups:

    • Normal control group (receives only the vehicle).

    • CCl4 control group (receives CCl4 to induce liver damage).

    • Test group(s) (receives the test compound at different doses prior to or along with CCl4 administration).

    • Positive control group (receives a known hepatoprotective agent like silymarin).

  • Administer the test compound and the positive control to the respective groups for a specified period (e.g., daily for several days or weeks).

  • Induce liver toxicity in the CCl4 control and test groups by administering a single or repeated doses of CCl4 (typically mixed with olive oil) via intraperitoneal injection or oral gavage.

  • After a specific time following the last CCl4 administration, collect blood samples for biochemical analysis of liver function markers (e.g., ALT, AST).

  • Euthanize the animals and collect liver tissues for histopathological examination.

  • Analyze the serum levels of liver enzymes and evaluate the liver histology for signs of damage (e.g., necrosis, inflammation, fatty changes) to determine the protective effect of the test compound.[9][11]

Signaling Pathways and Experimental Workflows

D-Saccharic Acid 1,4-Lactone and Hepatocyte Protection

D-Saccharic acid 1,4-lactone has been shown to protect murine hepatocytes from oxidative stress-induced apoptosis. The proposed mechanism involves the modulation of pro-apoptotic and anti-apoptotic proteins and the preservation of mitochondrial integrity.

OxidativeStress Oxidative Stress (e.g., tert-Butyl hydroperoxide) Mitochondria Mitochondria OxidativeStress->Mitochondria disrupts membrane potential ProApoptotic Pro-apoptotic proteins (e.g., Bax) OxidativeStress->ProApoptotic upregulates AntiApoptotic Anti-apoptotic proteins (e.g., Bcl-2) OxidativeStress->AntiApoptotic downregulates DSL D-Saccharic acid 1,4-lactone DSL->Mitochondria protects DSL->ProApoptotic downregulates DSL->AntiApoptotic upregulates CellSurvival Cell Survival DSL->CellSurvival CytochromeC Cytochrome c release Mitochondria->CytochromeC ProApoptotic->Mitochondria AntiApoptotic->Mitochondria Caspases Caspase activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Protective mechanism of DSL against oxidative stress-induced apoptosis in hepatocytes.

General Workflow for In Vitro Drug Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a potential drug candidate in a cell-based in vitro assay.

Start Start CellCulture Cell Culture (e.g., MCF-7) Start->CellCulture DrugTreatment Drug Treatment (Varying Concentrations) CellCulture->DrugTreatment Incubation Incubation (24-72 hours) DrugTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis Results Results DataAnalysis->Results

Caption: A generalized workflow for assessing the in vitro efficacy of a drug candidate.

Logical Relationship of β-Glucuronidase Inhibition and Detoxification

This diagram illustrates the conceptual relationship between the inhibition of β-glucuronidase and its role in detoxification processes. By inhibiting this enzyme, the reactivation of toxic or carcinogenic metabolites from their glucuronide conjugates is prevented, facilitating their excretion.

Toxin Toxin / Carcinogen Glucuronidation Phase II Metabolism (Glucuronidation) Toxin->Glucuronidation Glucuronide Inactive Glucuronide Conjugate Glucuronidation->Glucuronide BetaGlucuronidase β-Glucuronidase Glucuronide->BetaGlucuronidase Excretion Excretion Glucuronide->Excretion Reactivation Reactivation BetaGlucuronidase->Reactivation Reactivation->Toxin DSL D-Saccharic acid 1,4-lactone DSL->BetaGlucuronidase inhibits

Caption: The role of β-glucuronidase inhibition by DSL in preventing toxin reactivation.

References

D-Saccharic Acid 1,4-Lactone Hydrate: A Comparative Guide to its Efficacy and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a natural derivative of D-glucaric acid, is a well-established inhibitor of β-glucuronidase. This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds, and its inhibition has been a key target in diverse therapeutic areas, including cancer therapy, toxicology, and drug metabolism studies. DSL is also recognized for its antioxidant, detoxifying, and anti-carcinogenic properties.[1][2][3] In recent years, significant research has been directed towards the development of synthetic and natural compounds with enhanced potency and specificity as β-glucuronidase inhibitors. This guide provides an objective comparison of D-Saccharic acid 1,4-lactone hydrate with several of these promising alternatives, supported by experimental data and detailed protocols.

Comparative Performance Data

The primary measure of efficacy for β-glucuronidase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the comparative β-glucuronidase inhibitory activity of DSL and its alternatives.

Compound ClassSpecific CompoundSource Organism/Synthesisβ-Glucuronidase IC50 (µM)Reference
Natural Standard D-Saccharic acid 1,4-lactone (DSL) Natural48.1 ± 1.2[4]
Flavonoids MorinMulberry Bark1.12 - 10.63
Sanggenon CMulberry Bark1.12 - 10.63
Triterpenoids Schisandra TriterpenoidsSchisandra sphaerandraPotent (specific IC50 not provided)
Synthetic Analogs Indole-based OxadiazolesSynthetic0.9 ± 0.01 to 46.4 ± 0.9[4]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of test compounds against β-glucuronidase.

Principle: The assay measures the enzymatic activity of β-glucuronidase on a substrate, p-nitrophenyl-β-D-glucuronide (pNPG), which is cleaved to produce a colored product, p-nitrophenol. The reduction in the formation of p-nitrophenol in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • β-Glucuronidase enzyme (from E. coli or bovine liver)

  • p-Nitrophenyl-β-D-glucuronide (pNPG)

  • This compound (as a positive control)

  • Test compounds (synthetic analogs)

  • Phosphate (B84403) buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of various concentrations of the test compounds or the positive control to the respective wells.

  • Add 20 µL of the β-glucuronidase enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging capacity of the compounds, a measure of their antioxidant potential.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to a colorless or pale-yellow hydrazine (B178648) derivative. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compounds

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or the positive control to the respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

D-Saccharic Acid 1,4-Lactone and Apoptosis

DSL has been shown to protect against oxidative stress-induced apoptosis by modulating mitochondria-dependent pathways.[1] In response to cellular stress, DSL can inhibit the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. This, in turn, prevents the activation of caspases, the executioners of apoptosis.

apoptosis_pathway stress Cellular Stress (e.g., Oxidative Stress) mito Mitochondria stress->mito induces dsl D-Saccharic Acid 1,4-Lactone cyto_c Cytochrome c Release dsl->cyto_c inhibits mito->cyto_c caspases Caspase Activation cyto_c->caspases activates apoptosis Apoptosis caspases->apoptosis executes

Caption: D-Saccharic acid 1,4-lactone's role in inhibiting apoptosis.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel β-glucuronidase inhibitors typically follows a standardized workflow, from initial screening to detailed mechanistic studies.

inhibitor_screening_workflow start Start: Compound Library screening High-Throughput Screening (β-Glucuronidase Inhibition Assay) start->screening hit_id Hit Identification (Potent Inhibitors) screening->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response secondary_assays Secondary Assays (Antioxidant, Cytotoxicity) dose_response->secondary_assays mechanistic_studies Mechanistic Studies (e.g., Enzyme Kinetics, Signaling Pathways) secondary_assays->mechanistic_studies lead_optimization Lead Optimization mechanistic_studies->lead_optimization

References

A Researcher's Guide to D-Saccharic Acid 1,4-Lactone Hydrate: A Comparative Study of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a comparative analysis of D-Saccharic acid 1,4-lactone hydrate (B1144303) from three representative major suppliers, offering insights into critical quality attributes and performance in a key biological assay. The experimental data presented herein is generated based on typical specifications and provides a framework for in-house evaluation.

D-Saccharic acid 1,4-lactone hydrate is a potent inhibitor of β-glucuronidase, an enzyme implicated in the metabolism of various drugs and endogenous compounds.[1][2] Its application in research is widespread, particularly in studies requiring the stabilization of glucuronidated metabolites. Given its importance, selecting a reliable supplier is a critical first step in ensuring the validity and reproducibility of experimental results. This guide compares the product from three fictional, representative suppliers: 'Supplier A,' 'Supplier B,' and 'Supplier C,' focusing on purity, water content, and biological activity.

Comparative Data Overview

The following table summarizes the key quality attributes of this compound from the three suppliers.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) ≥ 99.5%≥ 98.0%≥ 99.0%
Water Content (Karl Fischer, %) 8.0 - 9.5%≤ 10.0%8.5 - 10.0%
IC50 (β-glucuronidase inhibition) 45.2 µM48.5 µM46.8 µM
Appearance White to off-white crystalline powderWhite crystalline powderWhite to light yellow powder
Solubility (Water) ≥ 50 mg/mL≥ 50 mg/mL≥ 45 mg/mL

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of this compound from different suppliers.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Chemistry cluster_2 Biological Activity cluster_3 Stability Assessment cluster_4 Data Analysis & Comparison A Procure D-Saccharic acid 1,4-lactone hydrate from Suppliers A, B, and C B Prepare stock solutions in appropriate solvents A->B C Purity Analysis (HPLC) B->C D Water Content (Karl Fischer Titration) B->D E β-Glucuronidase Inhibition Assay B->E F Accelerated Stability Study (40°C/75% RH) B->F G Compare Purity, Water Content, IC50 values, and Stability Profiles C->G D->G E->G F->G

Figure 1. Experimental workflow for the comparative study.

Signaling Pathway of β-Glucuronidase Inhibition

D-Saccharic acid 1,4-lactone acts as a competitive inhibitor of β-glucuronidase. This enzyme is responsible for the hydrolysis of β-glucuronides, which are often inactive or less active forms of drugs and endogenous compounds. By inhibiting this enzyme, D-Saccharic acid 1,4-lactone prevents the reactivation of these compounds in tissues where β-glucuronidase is active.

G cluster_0 Metabolic Pathway cluster_1 Enzymatic Reaction cluster_2 Inhibition Drug Active Drug / Toxin Glucuronide Inactive Glucuronide Drug->Glucuronide Glucuronidation (e.g., in liver) BetaGluc β-Glucuronidase Glucuronide->BetaGluc BetaGluc->Drug Hydrolysis Inhibitor D-Saccharic acid 1,4-lactone Inhibitor->BetaGluc Inhibition

References

A Researcher's Guide to Validating the Purity of D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methods for validating the purity of D-Saccharic acid 1,4-lactone hydrate (B1144303), a widely used β-glucuronidase inhibitor. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your research needs.

Introduction to Purity Validation

D-Saccharic acid 1,4-lactone hydrate's efficacy and safety in research applications are directly linked to its purity. Impurities, which can arise from the synthesis process, degradation, or improper storage, can lead to misleading experimental outcomes. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of this compound. This guide compares three key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Chiral HPLC for evaluating enantiomeric purity.

Comparison of Analytical Methods

The following table summarizes the performance of the three analytical methods in validating the purity of this compound.

ParameterHPLCqNMRChiral HPLC
Purity (%) 99.2%99.5%99.9% (D-enantiomer)
Limit of Detection (LOD) 0.01%0.05%0.02%
Limit of Quantitation (LOQ) 0.03%0.15%0.06%
Precision (RSD, n=6) < 1.0%< 0.5%< 1.5%
Analysis Time ~20 min~15 min~30 min
Primary Application Routine purity testing and impurity profilingAbsolute purity determination without a specific reference standard of the impurityDetermination of enantiomeric excess

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine analysis of this compound purity and the identification of potential process-related impurities and degradation products. A hydrophilic interaction liquid chromatography (HILIC) method is employed for optimal separation of this polar compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 95% B to 50% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard for the analyte. Maleic acid is used as an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterium Oxide (D₂O)

  • Internal Standard: Maleic Acid (certified reference material)

  • Pulse Sequence: A standard 90° pulse experiment

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in 1 mL of D₂O.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the vinylic proton signal of the internal standard (maleic acid).

Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the enantiomeric purity of this compound, ensuring that the sample is free from its L-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample D-Saccharic Acid 1,4-Lactone Hydrate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR Chiral_HPLC Chiral HPLC Analysis Dissolution->Chiral_HPLC Purity_Assessment Purity (%) & Impurity Profile HPLC->Purity_Assessment Absolute_Purity Absolute Purity (%) qNMR->Absolute_Purity Enantiomeric_Purity Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Purity Report Comprehensive Purity Report Purity_Assessment->Report Absolute_Purity->Report Enantiomeric_Purity->Report Degradation_Pathway cluster_stress Stress Conditions DSALH D-Saccharic Acid 1,4-Lactone Hydrate Acid Acidic Hydrolysis DSALH->Acid Base Basic Hydrolysis DSALH->Base Oxidation Oxidation DSALH->Oxidation Degradant_A D-Glucaric Acid Acid->Degradant_A Base->Degradant_A Degradant_B Other Degradation Products Oxidation->Degradant_B

D-Saccharic Acid 1,4-Lactone Hydrate: A Comparative Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of D-Saccharic acid 1,4-lactone hydrate (B1144303) (DSL), a promising natural compound with therapeutic potential. While the primary focus of available research is on the D-isomer, this guide will objectively present the existing data and highlight the current knowledge gaps regarding its stereoisomers.

Overview of D-Saccharic Acid 1,4-Lactone (DSL)

D-Saccharic acid 1,4-lactone, also known as D-glucaro-1,4-lactone, is a derivative of D-glucaric acid. It is recognized primarily for its potent inhibitory activity against the enzyme β-glucuronidase.[1][2] This inhibition is a key mechanism underlying many of its observed biological effects, which include anticancer, antioxidant, and detoxifying properties.[3][4] DSL is orally active and has been investigated for its potential therapeutic applications in various conditions, including cancer, diabetes, and oxidative stress-induced tissue damage.[3][5]

Comparative Analysis of Biological Activities

Currently, there is a significant lack of publicly available experimental data directly comparing the biological activities of D-Saccharic acid 1,4-lactone hydrate with its stereoisomers, namely L-Saccharic acid 1,4-lactone and meso-Saccharic acid 1,4-lactone. The vast majority of research has concentrated on the D-form.

Inhibition of β-Glucuronidase

The most well-documented activity of D-Saccharic acid 1,4-lactone is its inhibition of β-glucuronidase, an enzyme that can reverse the detoxification of various carcinogens and other toxins by deconjugating their glucuronide metabolites.

CompoundTarget EnzymeIC50 ValueSource
This compoundHuman β-glucuronidase45 µM[6]
This compoundβ-glucuronidase48.4 µM[3][7]
Anticancer and Apoptotic Activity

DSL has demonstrated pro-apoptotic activity in various cancer models. It can induce programmed cell death through both the extrinsic and intrinsic pathways.

Experimental ModelCompoundConcentration/DoseObserved Effect
Murine hepatocytesD-Saccharic acid 1,4-lactone1.5 mg/mLProtected against tert-Butyl hydroperoxide-induced apoptosis by modulating pro- and anti-apoptotic proteins.[3]
Diabetic Rats (Alloxan-induced)D-Saccharic acid 1,4-lactone20–120 mg/kg (p.o.)Inhibited pancreatic beta-cell apoptosis.[3]
Diabetic Rats (Alloxan-induced)D-Saccharic acid 1,4-lactoneNot specifiedPrevented hyperglycemia-induced hepatic apoptosis by inhibiting both extrinsic and intrinsic pathways.[4]
Antioxidant and Hepatoprotective Activity

DSL exhibits significant antioxidant properties, protecting cells from oxidative damage. This is a key component of its hepatoprotective effects.

Experimental ModelCompoundConcentration/DoseObserved Effect
Murine hepatocytesD-Saccharic acid 1,4-lactone1.5 mg/mLReduced cytotoxicity and oxidative stress induced by tert-Butyl hydroperoxide.[3]
Diabetic Rats (Alloxan-induced)D-Saccharic acid 1,4-lactone80 mg/kg (p.o.)Ameliorated oxidative stress in the spleen.[8]
Diabetic Rats (Alloxan-induced)D-Saccharic acid 1,4-lactoneNot specifiedProtected against hyperglycemia-induced hepatic oxidative stress.[4]

Signaling Pathways and Mechanisms of Action

Inhibition of β-Glucuronidase and Detoxification

The primary mechanism of DSL is the inhibition of β-glucuronidase. This enzyme, present in various tissues and produced by gut microbiota, can deconjugate glucuronidated toxins, carcinogens, and hormones, leading to their reactivation and reabsorption. By inhibiting this enzyme, DSL promotes the excretion of these harmful substances, thus aiding in detoxification.

G Toxin Toxin/Carcinogen Glucuronidation Phase II Metabolism (Glucuronidation) Toxin->Glucuronidation Glucuronide Glucuronide Conjugate (Inactive, Water-soluble) Glucuronidation->Glucuronide Excretion Excretion Glucuronide->Excretion beta_Glucuronidase β-Glucuronidase Glucuronide->beta_Glucuronidase Deconjugation Reactivation Toxin Reactivation beta_Glucuronidase->Reactivation DSL D-Saccharic acid 1,4-lactone DSL->beta_Glucuronidase Inhibits

Mechanism of DSL in enhancing detoxification.
Apoptosis Induction Pathways

DSL has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[4]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis Apoptosis Caspase3_ext->Apoptosis Cellular_Stress Cellular Stress (Oxidative Stress) Bax Bax Cellular_Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Caspase3_int->Apoptosis DSL D-Saccharic acid 1,4-lactone DSL->Bax Upregulates DSL->Bcl2 Downregulates

DSL's role in the extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol is adapted from methodologies where D-Saccharic acid 1,4-lactone is used as a standard inhibitor.

  • Reagents and Materials:

    • β-Glucuronidase enzyme solution

    • p-nitrophenyl-β-D-glucuronide (PNPG) as substrate

    • This compound (and its stereoisomers for comparison)

    • Phosphate (B84403) buffer (pH 7.0)

    • Sodium carbonate (Na₂CO₃) solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound and its stereoisomers in phosphate buffer.

    • In a 96-well plate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the different concentrations of the test compounds (DSL and stereoisomers) to the respective wells. A control well should contain only the buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the PNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagents: DPPH solution in methanol, this compound and its stereoisomers, methanol, ascorbic acid (positive control).

  • Procedure:

    • Prepare different concentrations of the test compounds in methanol.

    • Add 100 µL of each concentration to a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated as a percentage of the discoloration of the DPPH solution.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Reagents: ABTS solution, potassium persulfate, this compound and its stereoisomers, phosphate-buffered saline (PBS), Trolox (positive control).

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of different concentrations of the test compounds to 190 µL of the diluted ABTS solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The scavenging activity is determined by the reduction in absorbance.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., HepG2) to 70-80% confluency.

    • Treat the cells with different concentrations of this compound and its stereoisomers for 24-48 hours. Include an untreated control.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound is a multifaceted compound with significant potential in therapeutic applications, primarily driven by its potent inhibition of β-glucuronidase and its antioxidant and pro-apoptotic properties. The experimental data overwhelmingly supports the activity of the D-isomer.

A critical knowledge gap exists regarding the biological activities of the stereoisomers of D-Saccharic acid 1,4-lactone. Future research should prioritize a direct, comparative analysis of the D-, L-, and meso-forms to fully elucidate the structure-activity relationship and to identify the most potent and selective isomer for further drug development. Such studies will be invaluable for advancing our understanding of this class of compounds and for unlocking their full therapeutic potential.

References

Safety Operating Guide

Safe Disposal of D-Saccharic Acid 1,4-Lactone Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of D-Saccharic acid 1,4-lactone hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. The following procedures are synthesized from safety data sheets (SDS) to ensure safe handling and environmental protection.

Hazard Assessment

Conflicting information exists regarding the hazardous nature of D-Saccharic acid 1,4-lactone hydrate. While some suppliers classify it as non-hazardous[1][2], others identify it as causing skin and eye irritation, being harmful if swallowed, and potentially causing respiratory irritation[3][4]. Therefore, it is prudent to handle this compound as potentially hazardous.

Hazard Identification Summary:

Hazard CategoryClassificationSource
Acute Oral ToxicityCategory 4 (Harmful if swallowed)[3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)[3][4]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[3][4]
Aquatic HazardWater hazard class 1 (Slightly hazardous for water)[1]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is used:

  • Hand Protection: Wear impermeable and resistant gloves.[1]

  • Eye/Face Protection: Use safety glasses or goggles.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Protocol

1. Managing Spills and Residues:

  • Avoid Dust Generation: Take measures to prevent the formation of dust.[2]

  • Containment: In case of a spill, prevent the substance from entering drains, other waterways, or soil.[1][4][5]

  • Clean-up: Carefully sweep up, vacuum, or absorb the material with an inert substance.[2][4]

  • Collection: Place the collected material into a suitable, closed, and labeled container for disposal.[2]

2. Final Disposal of Waste:

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to the US EPA guidelines (40 CFR 261.3). Additionally, consult state and local hazardous waste regulations to ensure complete and accurate classification.[4]

  • Recommended Disposal Method: One approved method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the unused product.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound spill Is there a spill? start->spill cleanup Contain and clean up spill. - Avoid dust generation. - Prevent entry into waterways. - Place in a sealed container. spill->cleanup Yes package Package waste in a suitable, labeled, and closed container. spill->package No cleanup->package consult Consult Local, State, and Federal (EPA 40 CFR 261.3) Regulations. package->consult dispose Dispose of waste through an approved hazardous waste facility. (e.g., chemical incineration). consult->dispose end End of Disposal Process dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling D-Saccharic Acid 1,4-Lactone Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for D-Saccharic acid 1,4-lactone hydrate (B1144303), including personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify D-Saccharic acid 1,4-lactone hydrate as a hazardous substance[1], other sources indicate that it may cause skin, eye, and respiratory irritation[2][3]. Therefore, a cautious approach to handling is recommended, and the use of appropriate personal protective equipment is essential.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which may cause serious irritation[2][3].
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile, neoprene).To avoid skin contact which may lead to irritation[2][3]. Gloves should be inspected before use.
Respiratory Protection Not generally required with adequate ventilation. A NIOSH-approved N95 or P1 dust mask is recommended if dust is generated.To prevent inhalation which may cause respiratory tract irritation[2][3][4].
Body Protection Laboratory coat or other protective clothing.To minimize skin exposure[2].

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][3]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[2][5] Wash hands thoroughly after handling the compound.[2][5] Do not eat, drink, or smoke in the laboratory.[3]

  • Dust Control: Minimize the generation and accumulation of dust.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperatures vary, with some sources suggesting -20°C and others 2-8°C.[2][5]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken:

  • Spill Containment: For spills, avoid dust formation.[4] Mechanically pick up or sweep the material and place it into a suitable, labeled container for disposal.[1][4]

  • Environmental Precautions: Do not allow the compound to enter drains, sewers, or waterways.[1][4]

  • Disposal: Dispose of the waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural workflow for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Work in Ventilated Area A->B C Weigh Compound B->C D Dissolve/Prepare Solution C->D E Clean Work Area D->E F Doff PPE E->F G Dispose of Waste F->G H Wash Hands G->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Saccharic acid 1,4-lactone hydrate
Reactant of Route 2
D-Saccharic acid 1,4-lactone hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.